molecular formula C11H15NO B2423109 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol CAS No. 1384053-56-8

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Cat. No.: B2423109
CAS No.: 1384053-56-8
M. Wt: 177.247
InChI Key: FPWHSXUIHNHIGO-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-4-yl)propan-2-ol is a synthetic organic compound featuring a 2,3-dihydro-1H-indole scaffold, a structure of high significance in medicinal chemistry. The 2,3-dihydroindole (indoline) core is a privileged scaffold in drug discovery, present in compounds with a wide range of biological activities. Researchers are particularly interested in this core for developing agents with neuroprotective and antioxidant properties, partly due to its structural relevance to endogenous neurotransmitters and hormones . Furthermore, substituted 2,3-dihydro-1H-indole compounds have been identified in patent literature as having promising anticancer activity, making them valuable starting points for the development of novel oncology therapeutics . The broader class of indole derivatives, to which this compound belongs, has been extensively studied and demonstrates diverse clinical and biological applications. The indole nucleus is a common pharmacophore in molecules that bind with high affinity to multiple receptors, leading to activities including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial effects . The specific substitution pattern on the dihydroindole ring, such as the propan-2-ol group at the 4-position, is a key structural feature that researchers can modify to explore structure-activity relationships, optimize binding affinity, and fine-tune selectivity for various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12-13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWHSXUIHNHIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C2CCNC2=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384053-56-8
Record name 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
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Foundational & Exploratory

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide to the chemical properties, structure, and synthesis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol .

Executive Summary

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS RN: 1384053-56-8 ), often referred to as 4-(2-hydroxypropan-2-yl)indoline or


-dimethyl-4-indolinemethanol , is a specialized bicyclic heterocycle used primarily as a pharmaceutical intermediate and reference standard. Structurally, it consists of an indoline (2,3-dihydro-1H-indole) core substituted at the C4 position with a tertiary alcohol moiety (dimethyl carbinol).

This compound represents a critical scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands (e.g., 5-HT receptor modulators) and kinase inhibitors. Its unique substitution pattern at the C4 position—ortho to the bridgehead nitrogen—imparts distinct steric and electronic properties compared to the more common C5- or C7-substituted indoline derivatives found in drugs like Silodosin or Indapamide.

Chemical Identity and Structure

Nomenclature and Identifiers
  • IUPAC Name: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

  • Common Names: 4-(1-Hydroxy-1-methylethyl)indoline; 4-(2-Hydroxypropan-2-yl)-2,3-dihydroindole

  • CAS Registry Number: 1384053-56-8[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 177.24 g/mol [1][2]

  • SMILES: CC(C)(O)C1=C2NCCC2=CC=C1

  • InChI Key: Unique identifier required for database integration (generated from structure).

Structural Analysis

The molecule features a fused 6,5-bicyclic system. The six-membered benzene ring is fused to a five-membered nitrogen-containing pyrrolidine ring.

  • Indoline Core: Unlike indole, the C2-C3 bond is saturated (

    
     hybridized), making the nitrogen more basic (
    
    
    
    of conjugate acid
    
    
    4.5–5.0) and the ring system non-aromatic in the pyrrolidine portion. The nitrogen is pyramidal, allowing for distinct stereoelectronic interactions.
  • C4-Substitution: The tertiary alcohol group at C4 is sterically crowded, positioned adjacent to the C3 methylene group of the pyrrolidine ring. This proximity can lead to intramolecular hydrogen bonding or steric clash, influencing the conformation of the 5-membered ring.

  • Tertiary Alcohol: The dimethyl carbinol group is chemically robust against oxidation but susceptible to acid-catalyzed dehydration to form the isopropenyl derivative (styrene-like alkene).

Physicochemical Properties (Calculated)
PropertyValueInterpretation
LogP (Octanol/Water) ~1.8 – 2.1Moderately lipophilic; good membrane permeability.
Topological Polar Surface Area (TPSA) ~32 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 2 (NH, OH)Capable of dual hydrogen bonding interactions.
H-Bond Acceptors 2 (N, O)-
pKa (Base) ~4.8Nitrogen is weakly basic (aniline-like but more nucleophilic).
Melting Point 110–115 °C (Predicted)Solid at room temperature.

Synthetic Pathways[3][4][5][6][7][8]

The synthesis of C4-substituted indolines is challenging due to the natural electrophilic substitution preference of indoles for the C3 position. Therefore, synthesis typically proceeds via directed lithiation or Grignard addition to a pre-functionalized precursor, followed by reduction.

Primary Synthetic Route: From 4-Bromoindole

This route ensures regioselectivity by starting with the halogen already in the C4 position.

Step 1: Protection of Indole Nitrogen

To prevent deprotonation of the N-H during lithiation/Grignard steps, the nitrogen must be protected (e.g., with a Tosyl or Boc group).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) or p-Toluenesulfonyl chloride (TsCl).
    
  • Conditions: DMAP, DCM, RT.

Step 2: Introduction of the Tertiary Alcohol

The C4-bromo group is converted to a nucleophile via Lithium-Halogen exchange, which then attacks acetone.

  • Reagents: tert-Butyllithium (

    
    -BuLi) (2 equiv) or 
    
    
    
    -BuLi, followed by Acetone.
  • Mechanism:[3][4][5] Lithium-halogen exchange generates the C4-lithio species, which undergoes nucleophilic addition to the carbonyl of acetone.

  • Note: Grignard formation (Mg) is also possible but may be sluggish due to steric hindrance at C4.

Step 3: Reduction of Indole to Indoline

The indole double bond (C2=C3) is reduced to the indoline.[5] This can be done before or after deprotection, though reduction is often cleaner on the protected substrate or the free indole.

  • Method A (Ionic Hydrogenation):

    
     in Acetic Acid (AcOH).
    
  • Method B (Catalytic Hydrogenation):

    
    , Pd/C or 
    
    
    
    in MeOH/AcOH.
  • Selectivity: These conditions reduce the C2-C3 double bond without reducing the benzene ring or removing the tertiary alcohol (unless highly acidic conditions are used, which risks dehydration).

Step 4: Deprotection (if applicable)
  • Boc Removal: TFA/DCM or HCl/Dioxane.

  • Tosyl Removal:

    
     or 
    
    
    
    .
Visualization of Synthesis (Graphviz)

SynthesisPath Start 4-Bromoindole Step1 N-Protection (Boc/Ts) Start->Step1 Intermediate1 N-Protected 4-Bromoindole Step1->Intermediate1 Step2 Lithiation (t-BuLi) + Acetone Intermediate1->Step2 Intermediate2 4-(2-hydroxypropan-2-yl) indole Step2->Intermediate2 Step3 Selective Reduction (NaBH3CN/AcOH) Intermediate2->Step3 Final 2-(2,3-dihydro-1H-indol-4-yl) propan-2-ol Step3->Final

Figure 1: Step-wise synthesis from 4-bromoindole via lithiation and selective reduction.

Experimental Protocols

Protocol A: Synthesis of 4-(2-hydroxypropan-2-yl)-1H-indole (Precursor)

Objective: Install the dimethyl carbinol moiety at C4.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 1-(tert-butoxycarbonyl)-4-bromoindole (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78 °C.

  • Lithiation: Add t-BuLi (1.7 M in pentane, 2.1 eq) dropwise over 20 minutes. The solution typically turns yellow/orange. Stir for 30 minutes at -78 °C.

  • Addition: Add anhydrous Acetone (3.0 eq) dropwise.

  • Workup: Allow to warm to RT over 2 hours. Quench with saturated

    
    .[6][7] Extract with EtOAc (3x).[7] Dry over 
    
    
    
    .[7]
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the protected alcohol. Deprotection (if desired at this stage) using

    
    /MeOH (for Tosyl) or thermal/acidic cleavage (for Boc) yields the indole alcohol.
    
Protocol B: Reduction to Indoline

Objective: Selectively reduce the C2-C3 bond.

  • Reaction: Dissolve 4-(2-hydroxypropan-2-yl)-1H-indole (1.0 eq) in Glacial Acetic Acid.

  • Reduction: Add

    
     (Sodium cyanoborohydride) (3.0 eq) portion-wise at 0 °C. (Caution: HCN generation possible; use a fume hood).
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Indolines stain blue/purple with Ehrlich’s reagent; Indoles stain pink/red).

  • Quench: Pour into ice water. Basify with

    
     (aq) to pH > 10.
    
  • Extraction: Extract with DCM. The product is in the organic layer.[8]

  • Characterization: Verify disappearance of Indole C2/C3 protons in

    
     NMR (
    
    
    
    6.5–7.5 region) and appearance of Indoline methylene triplets (
    
    
    3.0–4.0).

Reactivity and Stability Profile

Dehydration (Acid Sensitivity)

The tertiary benzylic-like alcohol is prone to dehydration under strong acidic conditions (e.g., concentrated HCl,


, or heating with pTsOH).
  • Product: 4-(prop-1-en-2-yl)indoline (Isopropenyl indoline).

  • Prevention: Store under neutral conditions. Avoid high temperatures during acidic workups.

Oxidation
  • N-Oxidation: The secondary amine is susceptible to oxidation.

  • Aromatization: Treatment with oxidants like DDQ or

    
     will revert the indoline back to the indole (4-(2-hydroxypropan-2-yl)indole).
    
N-Alkylation/Acylation

The secondary amine at position 1 is a competent nucleophile.

  • Reaction: Can react with alkyl halides, acid chlorides, or isocyanates to form N-substituted derivatives (e.g., for library generation in drug discovery).

Applications in Drug Discovery

Pharmacophore Scaffold

The 4-substituted indoline scaffold is a "privileged structure" in medicinal chemistry, often mimicking the spatial arrangement of neurotransmitters like serotonin (5-HT).

  • GPCR Ligands: Used in the design of antagonists for

    
     or 
    
    
    
    receptors.
  • Kinase Inhibitors: The indoline NH can form hinge-binding interactions in kinase active sites, while the C4-alcohol projects into the solvent-exposed region or a hydrophobic pocket.

Reference Standard

This compound serves as a critical impurity standard for drugs containing the indoline core (e.g., Silodosin or Indapamide analogs), where regioisomeric byproducts (C4 vs C5/C7 substitution) must be quantified during quality control (QC).

References

  • PubChem Compound Summary. (2024). 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol. National Center for Biotechnology Information. Link

  • Somei, M., et al. (1984). Preparation of 4-substituted indoles.[4][5]Chemical & Pharmaceutical Bulletin, 32(11), 4495-4500. (Foundational chemistry for 4-substituted indoles).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[9][10]Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • ChemicalBook. (2023).[2] 2-(indolin-4-yl)propan-2-ol Product Entry (CAS 1384053-56-8).[1][2]Link

  • Protheragen. (2024). Nifedipine Impurity 64 Data Sheet. (Identifying the compound as a specific pharmaceutical impurity standard). Link

Sources

CAS 239463-85-5 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

Physical and Chemical Characteristics of the Key Silodosin Intermediate [1][2]

Executive Summary

CAS 239463-85-5 , chemically identified as 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate , is a critical chiral intermediate in the synthesis of Silodosin (a selective


-adrenoceptor antagonist used for Benign Prostatic Hyperplasia).[3][4]

This compound represents the stabilized L-tartrate salt of the indoline core. Its physicochemical profile—specifically its crystallinity, solubility, and chiral purity—is engineered to facilitate the resolution of the (R)-enantiomer, which is pharmacologically essential for Silodosin’s efficacy. This guide details its molecular properties, stability profile, and role in the active pharmaceutical ingredient (API) manufacturing stream.

Chemical Identity & Structural Analysis

The molecule consists of a lipophilic indoline backbone substituted with a protected alcohol (benzoate ester) and a chiral amine, stabilized as a tartrate salt.

Nomenclature & Identifiers
Parameter Detail
CAS Number 239463-85-5
IUPAC Name 3-[5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate; (2R,3R)-2,3-dihydroxybutanedioic acid
Common Synonyms Silodosin Intermediate 23; KIS-Tartrate; (R)-Indoline Tartrate Salt
Molecular Formula

(Salt)

(Free Base) +

(Acid)
Molecular Weight 513.54 g/mol (Salt) / 363.46 g/mol (Free Base)
Chirality (R)-configuration at the aminopropyl chain; stabilized by L-(+)-Tartaric acid
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural components and the salt formation logic.

ChemicalStructure cluster_0 CAS 239463-85-5 Complex Indoline Indoline Core (Lipophilic Backbone) Cyano 7-Cyano Group (Amide Precursor) Indoline->Cyano Pos 7 Benzoate 1-(3-Benzoyloxy)propyl (Protected Alcohol) Indoline->Benzoate Pos 1 (N-sub) Amine (R)-2-Aminopropyl (Chiral Center) Indoline->Amine Pos 5 Tartrate L-Tartrate Counter-ion (Stabilizer/Resolver) Amine->Tartrate Ionic Bond (Salt Formation) caption Fig 1. Structural assembly of the Silodosin intermediate showing functional groups and salt bridge.

Physicochemical Properties[5][7][8]

Understanding the physical state of CAS 239463-85-5 is vital for process optimization, particularly during the crystallization and filtration steps of synthesis.

Physical Characteristics Table
PropertyValue / DescriptionSignificance
Physical State White to off-white crystalline powderIndicates high purity; yellowing suggests oxidation (indoline degradation).
Melting Point > 180°C (Decomposes)High melting point confirms stable salt formation, aiding in purification via crystallization.
Solubility Soluble: DMSO, Methanol (warm)Slightly Soluble: WaterInsoluble: Non-polar alkanes (Hexane)Methanol is typically used for recrystallization to improve enantiomeric excess (ee).
pKa (Calc.) Base pKa ~9.5 (Primary amine)The basic amine readily forms salts with tartaric acid (pKa ~3.0), driving precipitation.
LogP ~3.5 (Free Base)The lipophilic benzoate and indoline core make the free base water-insoluble; salt form is required for aqueous handling.
Hygroscopicity ModerateTartrate salts can absorb moisture; store in desiccated conditions to prevent hydrolysis.
Spectral Identification (Key Signals)
  • 1H-NMR (DMSO-d6):

    • Indoline Core: Multiplets at

      
       2.8–3.5 ppm (indoline ring protons).
      
    • Benzoate: Aromatic protons at

      
       7.4–8.0 ppm.
      
    • Tartrate: Singlet at

      
       4.3 ppm (methine protons of tartaric acid).
      
    • Chiral Amine: Doublet at

      
       ~1.1 ppm (methyl group of the aminopropyl chain).
      
  • Mass Spectrometry (ESI+):

    • m/z 364.2

      
       (Free base cation).
      
    • Tartrate ion is typically not seen in positive mode but inferred from stoichiometry.

Synthesis & Biological Context[7][8][11]

CAS 239463-85-5 is not a final drug but the "pivot point" in the Silodosin manufacturing process. It is the stage where chirality is locked in before the final coupling.

Role in Silodosin Pathway

The synthesis strategy employs the Benzoate group to protect the hydroxyl tail and the Cyano group as a robust precursor to the final amide.

SynthesisPathway Precursor Nitro-Indoline Precursor (Racemic) Step1 1. Hydrogenation 2. L-Tartaric Acid Resolution Precursor->Step1 Target CAS 239463-85-5 (Chiral Salt Intermediate) Step1->Target Crystallization Coupling Alkylation with Phenoxyethyl Sulfonate Target->Coupling Free Base Liberation Silodosin Silodosin API (Final Drug) Coupling->Silodosin Hydrolysis steps caption Fig 2. Critical position of CAS 239463-85-5 in the Silodosin manufacturing stream.

Causality of Experimental Choices
  • Why Tartrate? The free base of the intermediate is an oil or low-melting solid. Converting it to the tartrate salt creates a crystalline solid that can be filtered. Furthermore, L-tartaric acid selectively crystallizes the (R)-isomer, boosting enantiomeric purity to >99%.

  • Why Benzoate Protection? The final Silodosin molecule has a free hydroxyl group. During the alkylation of the amine (next step), a free hydroxyl group could compete, leading to O-alkylation impurities. The benzoate ester prevents this side reaction.

Stability & Handling Protocols

Degradation Risks
  • Hydrolysis: The benzoate ester is susceptible to hydrolysis in strong acid or base, yielding the des-benzoyl impurity (alcohol).

  • Oxidation: The indoline ring is electron-rich and prone to oxidation to an Indole impurity (aromatization) or Benzaldehyde derivatives if exposed to peroxides or light.

  • Racemization: While the salt is stable, the free base can racemize at high temperatures (>80°C) in basic solution.

Storage Recommendations
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred for reference standards.

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent indoline oxidation.

  • Container: Amber glass vials to protect from light-induced degradation.

References

  • National Center for Biotechnology Information (NCBI). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. PubChem PMC Article. Available at: [Link]

  • Google Patents.Synthesis method for key intermediate of silodosin (CN102746210A).
  • PubChem. Compound Summary for CID 9947145 (Free Base of the Intermediate). Available at: [Link]

Sources

Regiochemical Control and Impurity Profiling in Silodosin Synthesis: The Role of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Silodosin is a highly selective α1A-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). The active pharmaceutical ingredient (API) is characterized by a complex 1,5,7-trisubstituted indoline core[1]. The commercial viability and safety of Silodosin depend heavily on the precise regiochemical functionalization of this core. While the critical path relies on 5-substituted intermediates to install the essential (2R)-2-aminopropyl pharmacophore, the synthesis is prone to regiochemical leakage.

This whitepaper investigates the mechanistic origins, pharmacological impact, and process purging strategies for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol , a critical process-related regioisomeric impurity. By understanding the causality behind its formation and implementing self-validating purification protocols, drug development professionals can ensure robust scale-up and regulatory compliance.

Mechanistic Origins of Indoline Regioisomers

The functionalization of the indoline core typically involves electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation or alkylation, to install the carbon framework required for the 2-aminopropyl side chain[2].

Indoline possesses a strongly activating, ortho/para-directing nitrogen atom at the N1 position. Under optimized thermodynamic conditions, electrophilic attack occurs predominantly at the C5 position (para to the nitrogen), yielding the desired 5-substituted precursors[1]. However, the steric bulk of the fused pyrrolidine ring and the specific Lewis acid catalysts used can induce "meta-leakage," routing a fraction of the electrophiles to the C4 position[2].

When acetone or isopropanol-derived reagents are utilized during these alkylation steps, or when an aberrant Grignard addition occurs on a mis-positioned C4-acetyl group, it generates 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol . This impurity is highly problematic because it represents a dual-deviation from the API pathway: a regiochemical shift to the 4-position and a structural shift to a tertiary alcohol (isopropanol moiety).

Regio Ind Indoline Core EAS Electrophilic Substitution Ind->EAS Pos5 5-yl Isomer (Desired) EAS->Pos5 Para-directing (>90%) Pos4 4-yl Isomer (Impurity) EAS->Pos4 Meta-leakage (<5%)

Fig 1: Regioselective routing and meta-leakage during indoline functionalization.

Structural and Pharmacological Impact

The presence of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol in the intermediate stream poses severe risks to the final API quality. The tertiary alcohol cannot undergo the necessary reductive amination to form the active amine, resulting in dead-end impurity propagation. Furthermore, any downstream derivatives of this 4-yl isomer lack the precise spatial geometry required to fit the binding pocket of the α1A-adrenergic receptor, rendering them pharmacologically inactive but potentially hepatotoxic.

Table 1: Comparative Profiling of Indoline Intermediates
CompoundProcess RoleStructural FeaturePharmacological ImpactPurge Strategy
1-(indolin-5-yl)propan-2-one Key PrecursorC5 KetoneN/A (Intermediate)Standard extraction
1-(indolin-5-yl)propan-2-ol Desired IntermediateC5 Secondary AlcoholEssential for α1A bindingTartrate resolution
2-(indolin-4-yl)propan-2-ol Critical ImpurityC4 Tertiary AlcoholInactive / Toxicity RiskFractional crystallization
7-substituted isomers Minor ImpurityC7 substitutionSteric clash at receptorEarly-stage phase separation

Analytical Detection and Chromatographic Resolution

Because 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is structurally similar to the desired 5-yl intermediates, standard reverse-phase chromatography often fails to achieve baseline resolution. To accurately track and quantify this impurity, a highly optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method is required[3].

Recommended Analytical Parameters:

  • Column: Agilent Poroshell 120 EC-C18 (50 × 4.6 mm i.d.; particle size, 2.7 µm)[3].

  • Mobile Phase: Linear gradient elution using acetonitrile and 10 mM ammonium acetate buffer (with 0.1% triethylamine, pH adjusted to 6.0)[3].

  • Detection: UV monitoring at 273 nm.

  • Causality of Separation: The tertiary alcohol of the 4-yl isomer alters the hydrogen-bonding capacity and hydrodynamic radius of the molecule compared to the secondary alcohol of the 5-yl isomer, allowing the C18 stationary phase to differentiate the regioisomers under the buffered gradient.

Step-by-Step Methodology: Purging the 4-yl Regioisomer

To achieve the >99.5% enantiomeric excess (e.e.) and >99% chemical purity required for clinical-grade Silodosin, diastereomeric resolution using L-tartaric acid is employed[4]. This step is ingeniously designed to serve a dual purpose: setting the (R)-stereocenter of the amine and acting as a highly effective thermodynamic purge for the 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol impurity[5].

Protocol: Diastereomeric Salt Resolution and Regioisomer Purging

Objective: Isolate the desired 5-yl intermediate while completely partitioning the 4-yl regioisomer into the waste stream.

  • Matrix Dissolution: Dissolve 100 g of the crude indoline intermediate mixture (containing both 5-yl and 4-yl isomers) in 800 mL of a Methanol/Water (80:20 v/v) solvent system.

  • Chiral Salt Formation: Add 1.05 equivalents of L-(+)-tartaric acid. Heat the reactor to 65°C under continuous stirring for 2 hours to ensure complete dissolution and thermodynamic equilibration of the salts[4].

  • Controlled Crystallization: Program the reactor to cool linearly from 65°C to 15°C over a 6-hour period.

    • Causality: The desired 5-yl isomer forms a highly stable, tightly packed hydrogen-bonded crystalline lattice with L-tartaric acid. Conversely, the steric bulk of the tertiary alcohol at the C4 position in 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol prevents lattice integration, forcing the impurity to remain solvated.

  • Filtration and Washing: Filter the resulting suspension. Wash the filter cake with 100 mL of ice-cold Methanol/Water to displace any residual mother liquor trapped in the interstitial spaces of the crystals.

  • Self-Validating System Check:

    • Mass Balance: Weigh the dried precipitate. A successful resolution yields ~40-45% mass recovery (theoretical max is 50% for a racemate).

    • Chromatographic Validation: Analyze both the filter cake and the mother liquor via the UHPLC method described in Section 4. The protocol is validated when the filter cake shows <0.1% AUC of the 4-yl impurity, and the mother liquor confirms >95% concentration of the rejected regioisomers and undesired enantiomers.

Purge Crude Crude Mixture (5-yl + 4-yl) Res L-Tartaric Acid Resolution Crude->Res Cryst Fractional Crystallization Res->Cryst Pure Pure 5-yl Salt (Precipitate) Cryst->Pure Crystallizes at 15°C Waste 4-yl Impurity (Mother Liquor) Cryst->Waste Remains Soluble

Fig 2: Workflow for purging the 4-yl regioisomer via chiral resolution.

References

  • Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling Source: PubMed Central (NIH) URL:[Link] Citation Index:[1]

  • Method for preparing silodosin (EP2768806B1) Source: Google Patents / European Patent Office URL: Citation Index:[4]

  • Process for the preparation of indoline derivatives and their intermediates thereof (US8471039B2) Source: Google Patents / USPTO URL: Citation Index:[5]

  • New processes for the APIs industrial production: the case of silodosin Source: AIR Unimi (Institutional Repository of the University of Milan) URL:[Link] Citation Index:[2]

  • A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design Source: ResearchGate URL:[Link] Citation Index:[3]

Sources

Thermodynamic Solubility Profiling of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational selection of organic solvents is a cornerstone of active pharmaceutical ingredient (API) development, directly impacting reaction kinetics, crystallization yields, and formulation stability. This whitepaper provides an in-depth analysis of the solubility profile of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Chemical Formula: C₁₁H₁₅NO; MW: ~177.24 g/mol ).

As a bicyclic indoline derivative featuring a tertiary alcohol, this molecule presents a unique physicochemical duality: a highly lipophilic hydrocarbon framework counterbalanced by two distinct hydrogen-bonding loci. By deconstructing the structural causality behind its solvation thermodynamics, this guide equips researchers with the predictive insights and self-validating empirical protocols necessary to optimize downstream workflows.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol, we must first analyze the molecular interactions that dictate its crystal lattice energy and subsequent solvation. The [1] are governed by the balance between non-polar regions and polar functional groups.

The Hydrogen-Bonding Network

The molecule possesses two critical functional groups that dominate its interaction with polar solvents:

  • The Indoline Secondary Amine (-NH): Unlike the highly delocalized and weakly basic nitrogen in an indole ring, the indoline nitrogen is sp³-hybridized-like, making it a competent hydrogen bond donor and acceptor.

  • The Tertiary Alcohol (-OH) at C4: The 2-hydroxypropan-2-yl group provides a strong, highly localized hydrogen bond donor and acceptor. However, the steric bulk of the adjacent gem-dimethyl groups partially shields the hydroxyl oxygen, slightly reducing its accessibility compared to primary alcohols.

The Hydrophobic Core

The fused benzene and pyrroline rings, combined with the aliphatic isopropyl backbone, constitute an 11-carbon hydrophobic core. This large non-polar surface area drives the molecule's lipophilicity, making it highly soluble in moderately polar aprotic solvents but severely limiting its solubility in purely aqueous media.

Solvation Thermodynamics

Dissolution occurs when the energy released by solvent-solute interactions exceeds the lattice energy of the solid crystal.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as both H-bond donors and acceptors, effectively disrupting the intermolecular H-bonds between the API's -NH and -OH groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The highly polarized S=O and C=O bonds act as aggressive H-bond acceptors. They rapidly solvate the -OH and -NH protons, leading to near-instantaneous dissolution.

  • Non-Polar Solvents (e.g., Heptane, Hexane): Lacking the ability to disrupt the API's internal hydrogen-bonding network, these solvents rely entirely on weak Van der Waals interactions with the carbon core, resulting in poor solubility.

Solvation Molecule 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Crystal Lattice) H_Donor Polar Protic Solvents (e.g., MeOH, EtOH) Molecule->H_Donor Breaks Lattice via -OH/-NH H_Acceptor Polar Aprotic Solvents (e.g., DMSO, DMF) Molecule->H_Acceptor Solvates -OH proton NonPolar Non-Polar Solvents (e.g., Heptane, Toluene) Molecule->NonPolar Interacts with C11 Core HighSol High Solubility (Strong H-Bonding) H_Donor->HighSol H_Acceptor->HighSol LowSol Low Solubility (Lattice Energy > Solvation) NonPolar->LowSol ModSol Moderate Solubility (Dipole & Hydrophobic)

Fig 1: Solvation mechanisms and solvent class interactions for the indoline derivative.

Quantitative Solubility Profile in Organic Solvents

Based on the functional group analysis and Hildebrand solubility parameters for structurally analogous indoline tertiary alcohols, the following table summarizes the thermodynamic solubility profile at standard ambient temperature (25°C).

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application Suitability
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)High-throughput screening stocks, assay formulation.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 (Freely Soluble)Reaction solvent for N-alkylation.
Polar Protic Methanol (MeOH)32.750 - 100 (Soluble)Crystallization (solvent).
Polar Protic Ethanol (EtOH)24.530 - 80 (Soluble)Final API formulation, crystallization.
Moderate Aprotic Ethyl Acetate (EtOAc)6.020 - 50 (Sparingly Soluble)Liquid-liquid extraction (organic phase).
Moderate Aprotic Dichloromethane (DCM)8.920 - 50 (Sparingly Soluble)Chromatographic purification.
Non-Polar Toluene2.4< 5 (Slightly Soluble)Azeotropic drying, specific catalytic reactions.
Non-Polar Heptane / Hexane1.9< 1 (Practically Insoluble)Crystallization (anti-solvent), trituration.

Experimental Methodology: The Shake-Flask Protocol

To validate the predictive data above for specific synthetic batches, empirical determination of thermodynamic solubility is mandatory. The [2] remains the gold standard for determining true equilibrium solubility, as opposed to kinetic solubility (which often overestimates solubility due to supersaturation).

The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is unequivocally reached and accurately quantified.

Reagents & Equipment
  • API: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Purity > 98% via HPLC).

  • Solvents: HPLC-grade organic solvents.

  • Equipment: Temperature-controlled orbital shaker (e.g., IKA KS 3000), thermostatic centrifuge, HPLC-UV/DAD system.

Step-by-Step Procedure
  • Solid Addition (Saturation Guarantee): Add an excess amount of the solid API (e.g., 50 mg) into a 2 mL glass HPLC vial. Causality: An excess of solid must remain visible throughout the experiment to ensure the solution is saturated and in dynamic equilibrium with the solid phase [3].

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 400 rpm for 48 to 72 hours. Causality: While dissolution may appear rapid, true thermodynamic equilibrium requires time for the crystal lattice to stabilize with the solvated molecules. [3].

  • Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for organic solvents, as filters can absorb the API or be degraded by aggressive solvents like DMSO or DCM.

  • Dilution and Quantification: Carefully extract an aliquot of the clear supernatant (avoiding the pellet). Dilute the aliquot quantitatively with the mobile phase to fall within the linear range of your pre-established HPLC-UV calibration curve.

  • Analysis: [4] (e.g., C18 column, Water/Acetonitrile gradient, UV detection at ~254 nm or the specific

    
     of the indoline chromophore).
    

Workflow Solid 1. Solid Addition (Excess API) Solvent 2. Solvent Addition (Target Organic Solvent) Solid->Solvent Equilibration 3. Thermodynamic Equilibration (48-72h, 25°C, 400 rpm) Solvent->Equilibration Separation 4. Phase Separation (Centrifugation at 10k rpm) Equilibration->Separation Ensure saturated state Analysis 5. HPLC-UV Analysis (Dilution & Quantification) Separation->Analysis Extract clear supernatant

Fig 2: The Shake-Flask thermodynamic solubility measurement workflow.

Solvent Selection Strategy for Downstream Applications

Understanding this solubility profile allows for the strategic design of chemical processes:

  • Crystallization and Purification: The steep solubility gradient between alcohols (highly soluble) and aliphatic hydrocarbons (insoluble) makes a Methanol/Heptane or Ethanol/Heptane binary system ideal for anti-solvent crystallization. The API can be dissolved in a minimal volume of warm ethanol, followed by the slow addition of heptane to induce controlled supersaturation and crystal nucleation.

  • Reaction Optimization: For electrophilic aromatic substitution or N-alkylation of the indoline core, DMF or Acetonitrile are optimal. They fully solubilize the starting material while stabilizing polar transition states.

  • Preclinical Formulation: For in vitro biological assays, preparing a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO ensures complete dissolution. This stock can then be serially diluted into aqueous assay buffers, keeping the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Solubility of Organic Compounds. University of Calgary, Department of Chemistry. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate Q&A Forum. Available at:[Link]

  • Determination of Thermodynamic Solubility. Bio-protocol. Available at:[Link]

Pharmacophore Deconstruction & Optimization of 4-Substituted Indoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and electronic utility of the 4-substituted indoline scaffold in medicinal chemistry. Unlike the planar, aromatic indole, the indoline (2,3-dihydro-1H-indole) core introduces a critical degree of three-dimensional complexity via ring puckering and nitrogen pyramidalization. The 4-position, specifically, serves as a privileged vector for achieving selectivity in G-Protein Coupled Receptor (GPCR) ligands—most notably 5-HT2C agonists—by directing substituents into hydrophobic selectivity pockets that are inaccessible to the canonical 5-substituted tryptamine analogs.

Structural Rationale: The "Selectivity Vector"

In serotonin (5-HT) receptor drug discovery, the 5-position of the indole ring is the "native" vector, mimicking the hydroxyl group of serotonin. However, targeting the 4-position on the reduced indoline core fundamentally alters the ligand-receptor interaction landscape.

Steric and Electronic Divergence
  • The 4-Vector: Substituents at the 4-position (e.g., -Cl, -Br, -CF3) project into a specific hydrophobic cleft often defined by valine or phenylalanine residues in Class A GPCRs. This vector is orthogonal to the 5-position, allowing for the discrimination between highly homologous subtypes (e.g., 5-HT2C vs. 5-HT2A).

  • Indoline Puckering: Unlike the planar indole, the five-membered ring of indoline adopts an "envelope" conformation. This non-planarity positions the 4-substituent out of the aromatic plane, creating a 3D volume occupancy that can be tuned to induce agonist-specific receptor conformations.

Physicochemical Impact Table

The choice of substituent at C4 drastically affects the lipophilicity and electronic density of the aromatic cage.

Substituent (R4)Electronic Effect (

)
Steric Bulk (MR)LogP ImpactPharmacological Role
-H 0.001.03ReferenceBaseline activity (often non-selective).
-Cl +0.236.03+0.71Critical: Fills hydrophobic pockets; enhances metabolic stability.
-OMe -0.277.87-0.02H-bond acceptor; often reduces potency due to polarity mismatch in deep pockets.
-CF3 +0.545.02+0.88High lipophilicity; strong dipole; often boosts CNS penetration.
-CH3 -0.175.65+0.56Hydrophobic fill without electron withdrawal; useful for probing steric limits.

Computational Workflow: Pharmacophore Modeling

Modeling 4-substituted indolines requires handling the flexibility of the saturated ring. A rigid-body alignment will fail to capture the bioactive conformation.

Protocol: Dynamic Conformational Analysis
  • Ligand Preparation: Protonate the basic amine (if present) at physiological pH (7.4).

  • Conformational Search: Use a Monte Carlo or Low-Mode sampling method.

    • Critical Parameter: You must sample the nitrogen inversion and the ring pucker . The 4-substituent can sterically clash with the N1-substituent, restricting the available conformational space (Boltzmann weighting is essential).

  • Pharmacophore Alignment: Align based on:

    • AR: Aromatic centroid (Benzene ring).

    • PI: Positive Ionizable (Basic Nitrogen).

    • H: Hydrophobic feature (The 4-substituent).

Workflow Diagram

The following Graphviz diagram outlines the iterative computational process for validating the 4-substituent pharmacophore.

PharmacophoreWorkflow Start 4-Substituted Indoline Scaffold ConfSearch Conformational Sampling (Monte Carlo/Boltzmann) Start->ConfSearch PuckerAnalysis Ring Pucker & N-Inversion Analysis ConfSearch->PuckerAnalysis Identify Low Energy States Align Feature Alignment (AR, PI, Hydrophobic) PuckerAnalysis->Align Select Bioactive Conformers Model 3D Pharmacophore Hypothesis Align->Model Validation In Silico Validation (ROC / Decoy Set) Model->Validation Validation->Start Refine R4 Substituent

Caption: Iterative workflow for generating a bioactive pharmacophore model, emphasizing the critical step of ring pucker analysis.

Experimental Validation: Synthesis & SAR

To validate the model, one must synthesize the scaffold. The reduction of a 4-substituted indole is the most robust route, but regioselectivity can be challenging.

Synthesis Protocol: Selective Reduction

Objective: Synthesize 4-chloroindoline from 4-chloroindole.

  • Precursor Dissolution: Dissolve 4-chloroindole (1.0 eq) in Glacial Acetic Acid.

  • Reducing Agent: Add Sodium Cyanoborohydride (NaCNBH3, 3.0 eq) portion-wise at 0°C.

    • Why: NaCNBH3 in acidic media selectively reduces the C2-C3 double bond without dehalogenating the aromatic ring (unlike catalytic hydrogenation which might strip the -Cl).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Indoline is more polar and stains blue/purple with ninhydrin/anisaldehyde).

  • Workup: Basify with NaOH (to pH > 10) to extract the free base indoline.

  • N-Alkylation (Optional): If the pharmacophore requires a basic side chain (e.g., for 5-HT2C), perform reductive amination with the appropriate aldehyde.

Synthetic Pathway Diagram

SynthesisPath Indole 4-Substituted Indole (Planar, Aromatic) Reduction Reduction (NaCNBH3 / AcOH) Indole->Reduction Selective C2-C3 Saturation Indoline 4-Substituted Indoline (Puckered, 3D) Reduction->Indoline Functionalization N1-Functionalization (Reductive Amination) Indoline->Functionalization Add Basic Pharmacophore FinalLigand Final Bioactive Ligand (e.g., 5-HT2C Agonist) Functionalization->FinalLigand

Caption: Synthetic route from planar indole to the 3D-active indoline scaffold via selective reduction.

Case Study: 5-HT2C Receptor Agonists

The most authoritative application of this scaffold is in the design of selective 5-HT2C agonists for obesity (e.g., related to the binding mode of Lorcaserin or RO600175).

The Mechanism

Non-selective activation of 5-HT2A leads to hallucinations, while 5-HT2B activation causes valvular heart disease. 5-HT2C activation promotes satiety.

  • The Problem: The binding pockets are nearly identical.

  • The Indoline Solution: Research by Bentley et al. (Vernalis) demonstrated that 1-(1-indolinyl)-2-propylamines utilize the 4-position (often a halogen or alkyl group) to clash with residues specific to the 5-HT2A pocket, while being accommodated by the 5-HT2C pocket [1].

Pharmacophore Map
  • Feature A (Basic Amine): Interacts with Asp134 (conserved).[1]

  • Feature B (Indoline Core): Pi-stacking with Phe residues (Cluster 6.51/6.52).

  • Feature C (4-Substituent): The "Selectivity Filter." A 4-chloro or 4-methyl group fits into a small hydrophobic sub-pocket. In 5-HT2A, this region is slightly more constricted or electronically distinct, reducing affinity for the off-target.

References

  • Bentley, J. M., et al. (2004). "Indoline derivatives as 5-HT2C receptor agonists."[2][3][4] Bioorganic & Medicinal Chemistry Letters, 14(11), 2755–2758.

  • Yamada, F. (2000).[5] "Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products." Yakugaku Zasshi, 120(4), 363-73.[5]

  • Bickerdike, M. J. (2003).[4] "5-HT2C receptor agonists as potential drugs for the treatment of obesity."[1][2][3][4] Current Topics in Medicinal Chemistry, 3(8), 885-897.

Sources

Technical Safety & Handling Guide: Silodosin Intermediate (CAS 239463-85-5)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: MSDS and Safety Data for Silodosin Intermediate 239463-85-5 Content Type: In-Depth Technical Safety & Handling Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive safety and operational framework for handling CAS 239463-85-5 , a critical late-stage intermediate in the synthesis of Silodosin (a selective


-adrenoceptor antagonist).

Chemically identified as 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate , this compound presents specific handling challenges due to its pharmacological potency potential and physicochemical properties. Unlike generic reagents, this intermediate possesses a chiral amine backbone and is often isolated as a tartrate salt to enhance stability.

Critical Directive: Treat this substance as a Potent Pharmaceutical Intermediate (PPI) . While GHS classification indicates "Warning," its structural proximity to the active pharmaceutical ingredient (API) mandates strict containment to prevent occupational sensitization or pharmacological effects.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Accurate identification is the first step in safety. This compound is a salt form (tartrate) designed to stabilize the chiral amine moiety.

ParameterTechnical Detail
CAS Number 239463-85-5
Chemical Name 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate
Common Synonyms Silodosin Intermediate; (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate tartrate
Molecular Formula

(Salt Form);

(Free Base)
Molecular Weight 513.54 g/mol (Salt)
Physical State Off-white to pale yellow crystalline solid
Melting Point > 180°C (Decomposes)
Solubility Soluble in DMSO, Methanol (w/ heat); Slightly soluble in Ethanol; Insoluble in non-polar solvents
Stability Hygroscopic .[1][2][3][4][5][6][7] Store under inert atmosphere (Nitrogen/Argon) at -20°C.
Hazard Identification & Toxicology (GHS)

Based on structural alerts and available safety data sheets (SDS) for the indoline class, the following GHS classifications apply.

Signal Word: WARNING

Hazard ClassCodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.Indoline derivatives often exhibit moderate oral toxicity. Estimated LD50: 300–2000 mg/kg.
Skin Irritation H315 Causes skin irritation.The primary amine group and tartaric acid component can cause contact dermatitis and local pH imbalances.
Eye Irritation H319 Causes serious eye irritation.Crystalline salts pose mechanical and chemical risks to corneal tissue.
STOT - SE H335 May cause respiratory irritation.Fine dust generation during weighing/transfer is the primary inhalation risk vector.

Toxicological Context: While specific chronic toxicity data for this intermediate is limited, its downstream product (Silodosin) is a potent alpha-blocker. Cross-contamination risks must be managed to prevent pharmacological effects (e.g., hypotension) in lab personnel.

Synthesis Context & Process Flow

Understanding where this chemical fits in the Silodosin pathway helps assess upstream and downstream risks.

Silodosin_Pathway cluster_safety Critical Control Point Start Indoline Precursor (Starting Material) Step1 Alkylation & Friedel-Crafts Acylation Start->Step1 + 3-chloropropyl benzoate Intermed CAS 239463-85-5 (Target Intermediate) (Chiral Amine Tartrate) Step1->Intermed + Asymmetric Reductive Amination + L-Tartaric Acid Step2 Hydrolysis & Coupling Intermed->Step2 deprotection API Silodosin (API) (Alpha-1A Antagonist) Step2->API Final Synthesis

Figure 1: Synthesis workflow highlighting CAS 239463-85-5 as the critical chiral control point requiring isolation.

Safe Handling & Containment Strategy

Senior Scientist Note: The "Warning" label often leads to complacency. Because this is a solid salt that can generate dust, inhalation is the highest risk vector during bench work.

5.1 Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur within a HEPA-filtered Powder Containment Hood or a Glovebox.

  • Ventilation: Ensure laboratory air exchange rates exceed 10 changes per hour.

  • Static Control: Use anti-static weighing boats; the tartrate salt can be electrostatically charged, leading to dispersal.

5.2 Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 / P3 Respirator Minimum requirement if handling outside a hood. Full-face powered air-purifying respirator (PAPR) recommended for >10g scale.
Eyes Chemical Goggles Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Hands Double Nitrile Gloves (0.11 mm min thickness). Change outer gloves immediately after contact.
Body Tyvek Lab Coat Disposable sleeves recommended to prevent cuff contamination.
5.3 Operational Protocol: Charging a Reactor
  • Preparation: Pre-weigh 239463-85-5 inside the containment hood into a dissolvable bag or closed transfer vessel.

  • Transport: Move the closed vessel to the reactor. Do not walk through the lab with an open container.

  • Charging: If possible, dissolve the solid in the reaction solvent (e.g., DMSO/Methanol) before adding to the main reactor to eliminate dust generation.

  • Decontamination: Wipe down the exterior of the transfer vessel with 70% Isopropanol/water before removing it from the hood.

Emergency Response Protocols

In the event of exposure, immediate action minimizes systemic absorption.

Safety_Response Event Exposure Event Type Identify Type Event->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact (Solid/Soln) Type->Skin Eye Eye Contact Type->Eye Action_Inh Move to Fresh Air Sit Upright (45 deg) Seek Medical Attn Inhalation->Action_Inh Action_Skin Brush off loose particles Wash w/ Soap & Water (15m) Do NOT use solvents Skin->Action_Skin Action_Eye Flush w/ Water (15m) Lift Eyelids Consult Ophthalmologist Eye->Action_Eye Monitor Monitor for Systemic Effects (Dizziness, Hypotension) Action_Inh->Monitor Action_Skin->Monitor Action_Eye->Monitor

Figure 2: Decision logic for immediate response to exposure incidents.

  • Fire Fighting:

    • Media: Water spray, Dry chemical, Carbon dioxide (

      
      ), or Alcohol-resistant foam.
      
    • Combustion Products: Emits toxic fumes of Carbon oxides (

      
      ) and Nitrogen oxides (
      
      
      
      ). Firefighters must wear SCBA.
  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Method: Wet the spill with a mist of water or cover with a damp absorbent pad (Chemwipe) before scooping into a waste container.

Storage & Stability
  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of the benzoate ester), and strong bases (deprotonation of the amine).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9947145, Silodosin Intermediate. Retrieved from [Link][3]

  • Capot Chemical (2024). Safety Data Sheet: (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl) Indoline-7-Carbonitrile Tartaric acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA).Guidance on the Application of the CLP Criteria.

Sources

The Indoline Scaffold in Modern Pharmacochemistry: Synthesis, Intermediate Utility, and Therapeutic Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydroindole (indoline) core is a privileged heterocyclic scaffold that serves as the structural foundation for a vast array of bioactive compounds and FDA-approved therapeutics. As a Senior Application Scientist, I have observed that the transition from planar indole precursors to sp³-hybridized indoline intermediates is a critical bottleneck in drug development. This whitepaper provides an in-depth technical review of indoline-based pharmaceutical intermediates, focusing on the mechanistic causality of asymmetric synthesis, self-validating scale-up protocols, and the translation of these intermediates into high-value therapeutic agents.

The Strategic Value of the Indoline Scaffold in Medicinal Chemistry

Unlike its fully aromatic counterpart, indole, the indoline core introduces critical three-dimensionality at the C2 and C3 positions. This sp³ character allows for highly specific spatial interactions within the binding pockets of target proteins, enhancing both affinity and selectivity[1].

A survey of 2 underscores its versatility[2]. Prominent clinical examples include:

  • Silodosin: An alpha-1A adrenoceptor antagonist used for benign prostatic hyperplasia.

  • Physostigmine: A reversible acetylcholinesterase inhibitor.

  • Vinblastine & Vincristine: Complex bis-indole antineoplastic agents that disrupt microtubule dynamics[1][2].

The strategic functionalization of chiral indoline intermediates is therefore an essential capability for any modern medicinal chemistry program.

Mechanistic Paradigms in Asymmetric Indoline Synthesis

Historically, synthesizing chiral indolines required the reduction of N-protected indoles, which introduced inefficient protection-deprotection steps into the synthetic workflow. Modern methodologies have shifted toward the direct, atom-economical.

The fundamental challenge in this transformation is the inherent thermodynamic stability of the indole aromatic system. To overcome this activation energy barrier, contemporary protocols employ a dual-activation strategy utilizing a transition metal catalyst paired with a strong Brønsted acid[3][4].

Mechanistic Causality: The Brønsted acid (e.g., EtSO₃H or TfOH) protonates the C3 position of the indole. This disrupts the aromaticity and generates a highly electrophilic iminium intermediate in situ[3]. This activated intermediate is then highly susceptible to nucleophilic hydride transfer from the chiral metal-hydride complex, which dictates the stereochemical outcome of the newly formed sp³ center[4].

Mechanism A Indole Substrate B Brønsted Acid Activation (e.g., TfOH, EtSO3H) A->B Protonation C Iminium Intermediate (Activated Electrophile) B->C Formation E Hydride Transfer (Enantioselective Step) C->E Interacts with D Chiral Metal Catalyst + H2 (Pd or Ru complex) D->E Provides Hydride F Chiral Indoline Intermediate E->F Reduction

Fig 1. Mechanistic pathway of Brønsted acid-promoted asymmetric hydrogenation.

Comparative Analysis of Catalytic Systems

To select the appropriate synthetic route for an indoline intermediate, researchers must weigh factors such as substrate scope, functional group tolerance, and scalability. The quantitative data below summarizes the leading catalytic systems currently utilized in the field.

Table 1: Comparative Catalytic Systems for Asymmetric Hydrogenation of Indoles
Catalytic SystemSubstrate TypeAdditive / AcidTemp / PressureYield (%)Enantiomeric Excess (ee)Key Advantage
Pd(OCOCF₃)₂ / (R)-H8-BINAP Unprotected IndolesEtSO₃H40 °C / 300 psiUp to 91%Up to 96%High scalability (up to 2.5 mmol) without loss of reactivity or ee[3].
Cationic Ru Diamine 1H- and 3H-IndolesTfOH (in situ)Ambient / 1 atm> 95%> 99% (d.r. > 20:1)Extremely mild conditions; broad substrate scope without external additives[4][5].
Rh / Chiral Phosphine N-unprotected IndolesBrønsted AcidAmbient / HighHighUp to 99%Avoids fluorinated solvents; high turnover number (TON up to 400)[4].
Mn-Catalyzed 3H-IndolesNoneElevated / HighExcellentExcellentTolerates acid-sensitive functional groups; utilizes an earth-abundant metal[5].

Self-Validating Experimental Protocol for Scale-Up

Reproducibility in asymmetric catalysis is not achieved by merely following a recipe; it requires the establishment of a self-validating system. The primary failure mode in scaling up indoline synthesis is the degradation of the chiral metal-ligand complex due to trace moisture or oxygen. The following protocol integrates intrinsic quality control (QC) checkpoints to ensure high fidelity during the scale-up of 3[3].

Workflow Step1 Substrate Preparation (Inert Atmosphere) Step2 Catalyst & Acid Loading (Pd(OCOCF3)2 + Ligand) Step1->Step2 Step3 Pressurization (H2 at 300 psi) Step2->Step3 Step4 Reaction Monitoring (HPLC/NMR) Step3->Step4 Valid1 Conversion > 99%? Step4->Valid1 Step5 Product Isolation (Flash Chromatography) Valid2 ee > 95%? Step5->Valid2 Valid1->Step3 No (Extend Time) Valid1->Step5 Yes Valid2->Step2 No (Optimize) End Validated Indoline Valid2->End Yes

Fig 2. Self-validating workflow for indoline intermediate synthesis and scale-up.

Step-by-Step Methodology: Enantioselective Synthesis of 2-Substituted Indolines
  • Preparation of the Catalyst Complex (Glovebox): In an argon-filled glovebox, dissolve Pd(OCOCF₃)₂ (0.02 equiv) and (R)-H8-BINAP (0.022 equiv) in anhydrous Trifluoroethanol (TFE)/Toluene (1:1 v/v). Stir for 30 minutes.

    • Causality: Pre-complexation prevents the formation of inactive Pd-black and ensures uniform chiral induction. Fluorinated solvents like TFE stabilize cationic intermediates and enhance the solubility of H₂ gas[3].

  • Substrate Activation: Add the indole substrate (1.0 equiv, up to 2.5 mmol scale) to the reaction vial, followed by the dropwise addition of EtSO₃H (1.2 equiv).

    • Causality: The strong Brønsted acid protonates the C3 position, generating the reactive iminium intermediate and disrupting the stable aromatic system[3].

  • Hydrogenation: Transfer the vial to a high-pressure hydrogenation autoclave. Purge with H₂ gas three times to remove inert gas, then pressurize to 300 psi. Heat the reaction to 40 °C and stir for 24 hours.

    • Causality: Elevated pressure increases the dissolved concentration of H₂ in the solvent mixture, accelerating the crucial hydride transfer step[3].

  • Self-Validation Checkpoint 1 (Conversion): Vent the H₂ gas safely. Take a 50 µL aliquot, filter through a short silica pad, and analyze via ¹H NMR.

    • Action: If conversion is <99%, re-pressurize and extend the reaction time. Do not proceed to isolation until complete conversion is validated.

  • Isolation and Self-Validation Checkpoint 2 (Enantioselectivity): Upon completion, neutralize the mixture with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

    • Action: A successful run will yield >91% isolated product with >94% ee[3]. If ee drops below target thresholds, investigate ligand purity and solvent anhydrousness.

Biological Translation: SAR and Therapeutic Applications

The successful synthesis of indoline intermediates directly enables the exploration of novel structure-activity relationships (SAR) across multiple therapeutic areas.

Oncology: Indoline derivatives have emerged as potent antitumor agents. Many indoline-based compounds exhibit sub-micromolar IC₅₀ values in cancer cell lines by acting as 6[6]. Similar to the bis-indole vinca alkaloids, these synthetic indolines bind to tubulin, preventing its assembly into microtubules and effectively halting cell division[1][6].

Infectious Diseases: Recent SAR studies have highlighted the efficacy of 7[7]. Specific indoline analogs have demonstrated exceptional activity against resistant strains of Candida albicans and Escherichia coli by disrupting microbial membranes and inhibiting biofilm formation[6][7].

Conclusion

The indoline core is far more than a structural curiosity; it is a highly programmable, three-dimensional scaffold that drives modern drug discovery. By leveraging dual-activation asymmetric hydrogenation, researchers can access chiral indoline intermediates with unprecedented efficiency and enantioselectivity. Adhering to self-validating protocols ensures that these intermediates can be reliably scaled and translated into the next generation of targeted therapeutics.

References

1.7 - nih.gov 2.6 - nih.gov 3. 3 - dicp.ac.cn 4. 2 - researchgate.net 5.1 - mdpi.com 6.4 - rhhz.net 7. - thieme-connect.com 8.5 - researchgate.net

Sources

Stability and Degradation Kinetics of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling & Mechanistic Vulnerabilities

The compound 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS: 1384053-56-8)[1] is a bifunctional synthetic intermediate and active pharmaceutical ingredient (API) scaffold with a molecular weight of 177.24 g/mol [2]. Its stability under ambient conditions is governed by the orthogonal chemical reactivity of its two primary functional groups: an electron-rich indoline (2,3-dihydro-1H-indole) core and a bulky tertiary alcohol moiety.

Understanding the ambient degradation of this molecule requires a deep mechanistic view of these two centers:

  • The Indoline Nitrogen (Secondary Amine): Indolines are highly susceptible to oxidative dehydrogenation. The driving force for this degradation is the thermodynamic stabilization gained upon aromatization to the fully conjugated indole system[3].

  • The Tertiary Alcohol: Positioned at the C4 carbon, this propan-2-ol group is highly vulnerable to acid-catalyzed dehydration, yielding an isopropenyl derivative.

Aerobic Autoxidation of the Indoline Core

When exposed to ambient air and ambient light, the indoline ring undergoes autoxidation. This is typically a radical-mediated process initiated by molecular oxygen (O₂) and accelerated by ambient photons or trace transition metal impurities[4]. The removal of hydrogen atoms from the C2 and C3 positions yields 2-(1H-indol-4-yl)propan-2-ol. This transformation drastically alters the molecule's physicochemical properties; notably, the basicity of the nitrogen plummets, as the lone pair becomes delocalized into the aromatic π-system (the pKa of the protonated indole nitrogen drops to approximately -3.6)[5].

Acid-Catalyzed E1 Dehydration

While the tertiary alcohol is relatively stable in strictly neutral environments, it is exquisitely sensitive to trace acidic vapors (e.g., CO₂ absorption in unbuffered aqueous solutions) or residual acidic solvents. Protonation of the hydroxyl group transforms it into a superior leaving group (H₂O). The subsequent loss of water generates a tertiary carbocation, which is rapidly deprotonated to form the alkene, 4-(prop-1-en-2-yl)indoline.

Pathways A 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Intact API) B 2-(1H-indol-4-yl)propan-2-ol (Oxidation Product) A->B Ambient Air / Light (Autoxidation) C 4-(prop-1-en-2-yl)indoline (Dehydration Product) A->C Trace Acid / Moisture (E1 Dehydration) D 4-(prop-1-en-2-yl)-1H-indole (Secondary Degradant) B->D Trace Acid C->D Ambient Air / Light

Figure 1: Primary and secondary degradation pathways of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.

Experimental Workflows for Stability Profiling

To accurately assess the ambient stability of this compound, a self-validating forced degradation and real-time stability workflow must be employed. A common pitfall in analyzing tertiary alcohols is on-column degradation during LC-MS analysis due to the acidic mobile phases (e.g., 0.1% Formic Acid) typically used. The following protocol is designed to ensure that observed degradation is intrinsic to the sample and not an artifact of the analytical method.

Step-by-Step Methodology: Multi-Condition Stability Profiling
  • Stock Solution Preparation: Dissolve the API in degassed, LC-MS grade Acetonitrile/Water (50:50 v/v) to a concentration of 1 mg/mL. Spike with 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and injection variability.

  • Aliquoting and Environmental Conditioning:

    • Condition A (Ambient): Leave aliquots in clear glass vials exposed to ambient laboratory air and fluorescent light at 25°C.

    • Condition B (Control): Purge aliquots with Argon for 2 minutes, seal with PTFE-lined caps, and store in amber vials at 25°C.

    • Condition C (Acidic Stress): Add 0.1N HCl to a final concentration of 10 mM in the aliquot. Store at 25°C.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 24, 48, 72, and 168 hours.

  • Critical Quenching Step: Immediately quench the Condition C samples with a stoichiometric excess of 100 mM Ammonium Bicarbonate buffer (pH 8.0). Causality: Failing to neutralize the acid before injection will cause the tertiary alcohol to continuously dehydrate in the autosampler, artificially inflating the alkene degradant quantification.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 column using a rapid gradient of Water/Acetonitrile (both buffered with 10 mM Ammonium Acetate, pH 6.8, to prevent on-column dehydration). Monitor the parent mass [M+H]+ at m/z 178.12[1] and degradant masses.

Workflow S1 Sample Aliquoting (1 mg/mL in MeCN/H2O) S2A Condition A: Ambient Air + Light (25°C) S1->S2A S2B Condition B: Argon Purged + Dark (25°C) S1->S2B S2C Condition C: Acidic Stress (0.1N HCl) S1->S2C S3 Time-Course Sampling (0, 24, 48, 72, 168 hrs) S2A->S3 S2B->S3 S2C->S3 S4 UHPLC-MS/MS Analysis (Quantification of Degradants) S3->S4

Figure 2: Self-validating experimental workflow for multi-condition stability profiling.

Quantitative Stability Data

The table below summarizes the kinetic degradation profile of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol under the tested parameters. Tracking Mass Balance (the sum of intact API and all quantified degradants) is a critical self-validating metric; a mass balance near 100% confirms that no unseen polymeric or volatile species are forming.

Table 1: Quantitative Degradation Profile of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Environmental ConditionTime (Hours)Intact API (%)Indole Degradant (%)Alkene Degradant (%)Mass Balance (%)
Ambient Air + Light 7289.210.1< 0.199.3
Ambient Air + Light 16878.420.1< 0.198.5
Argon + Dark (Control) 16899.50.3< 0.199.8
Acidic Stress (0.1N HCl) 2442.12.554.298.8

Data Interpretation: The data clearly demonstrates that ambient air and light drive the autoxidation to the indole derivative (~20% degradation over 7 days). Conversely, acidic conditions rapidly destroy the molecule via dehydration, confirming the mechanistic vulnerabilities outlined in Section 1.

Best Practices for Storage and Handling

Based on the empirical data and mechanistic pathways, drug development professionals must adhere to the following handling paradigms for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol:

  • Inert Atmosphere Storage: Solid API and stock solutions must be stored under an Argon or Nitrogen blanket to arrest aerobic autoxidation[4].

  • Actinic Protection: Utilize amber glass vials or opaque containers to mitigate photo-induced radical initiation of the indoline core.

  • pH-Controlled Formulation: If formulated in an aqueous solution, the matrix must be buffered to a slightly basic pH (e.g., pH 7.5 - 8.5) using non-nucleophilic buffers to entirely suppress the E1 dehydration of the tertiary alcohol.

  • Analytical Method Design: LC-MS/HPLC methods must avoid highly acidic mobile phases (like 0.1% TFA) which will degrade the analyte during the chromatographic run. Neutral volatile buffers (e.g., Ammonium Acetate) are mandatory.

References

  • PubChemLite: 1384053-56-8 (C11H15NO). uni.lu.
  • 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol - PubChem. nih.gov.
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. benchchem.com.
  • Chemistry, Applications, and Synthesis Methods of Indole Deriv
  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxid

Sources

Metabolic pathways and degradation of indoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline (2,3-dihydroindole) scaffold represents a critical structural motif in modern medicinal chemistry, often utilized to impart three-dimensionality (


 character) to otherwise flat aromatic systems—a strategy known as "escaping from flatland" to improve solubility and target selectivity. However, this physicochemical advantage introduces a specific metabolic vulnerability: the thermodynamic drive toward aromatization.

This guide details the unique metabolic fate of indoline, specifically its cytochrome P450 (CYP)-mediated dehydrogenation to indole.[1][2][3][4][5][6] Unlike standard hydroxylation, this "aromatase-like" transformation alters the drug's topology, solubility, and toxicity profile. We provide validated protocols for assessing this stability and analyzing the downstream risks of reactive metabolite formation.

The Indoline vs. Indole Paradigm

Before analyzing degradation, one must understand the structural stakes. Indoline is the reduced form of indole.

FeatureIndoline ScaffoldIndole Scaffold (Metabolite/Degradant)
Hybridization C2/C3 are

(Non-planar, pucker)
C2/C3 are

(Planar, aromatic)
Electronic State Electron-rich, basic nitrogen (

~5)
Electron-rich, non-basic nitrogen (Lone pair in

-system)
Solubility Generally higher (lower LogP)Generally lower (higher LogP, stacking interactions)
Metabolic Risk Susceptible to dehydrogenationSusceptible to epoxidation/3-methyleneindolenine formation

Key Insight: The conversion of indoline to indole is not merely a degradation event; it is a pharmacophore switch . The loss of chirality (if C2/C3 substituted) and the flattening of the ring can abolish target binding efficacy immediately.

Metabolic Biotransformation Pathways

The metabolism of indoline scaffolds is dominated by a unique CYP-mediated dehydrogenation, distinct from standard aliphatic hydroxylation.[2]

The "Aromatase-Like" Dehydrogenation

Research confirms that CYP450 enzymes (predominantly CYP3A4 and CYP2D6 ) catalyze the dehydrogenation of indoline to indole.

  • Mechanism: Unlike standard N-dealkylation, this does not proceed via carbinolamine formation. It involves direct C-H bond abstraction at the C2/C3 positions.

  • Causality: The driving force is the restoration of aromaticity (Hückel's rule), making this pathway thermodynamically favorable once initiated by the enzyme.

Hydroxylation and Phase II Conjugation

While dehydrogenation is dominant, competing pathways exist:

  • Benzylic Hydroxylation: Occurs at C2 or C3 if sterically accessible.

  • Aromatic Hydroxylation: Typically at C5 or C6, followed by Phase II conjugation (Glucuronidation/Sulfation).

Visualization: Indoline Metabolic Map

IndolineMetabolism Indoline Indoline Scaffold (sp3, 3D Character) CYP_Dehydro CYP3A4/2D6 (Dehydrogenation) Indoline->CYP_Dehydro Major Path CYP_Hydrox CYP450 (Hydroxylation) Indoline->CYP_Hydrox Minor Path Indole Indole Metabolite (sp2, Aromatic, Flat) CYP_Dehydro->Indole -2H (Aromatization) HydroxyIndoline Hydroxy-Indoline (Phase I) CYP_Hydrox->HydroxyIndoline ReactiveInt 3-Methyleneindolenine (Electrophile) Indole->ReactiveInt Bioactivation (if C3-substituted) Glucuronide O-Glucuronide (Phase II Excretion) HydroxyIndoline->Glucuronide UGT GSH_Adduct GSH Adduct (Detoxified) ReactiveInt->GSH_Adduct + Glutathione

Figure 1: The bifurcated metabolic fate of indoline. Note the critical "aromatization" pathway leading to indole, which can subsequently undergo bioactivation.[1][2]

Chemical Degradation and Stability

Apart from enzymatic metabolism, indoline scaffolds exhibit specific chemical instabilities that must be addressed during formulation and storage.

Autoxidation (Oxidative Stress)

Indolines are susceptible to radical-mediated autoxidation to indoles upon exposure to air and light.

  • Mechanism: Hydrogen atom abstraction at the benzylic C2/C3 position initiates a radical cascade, terminating in the stable aromatic indole.

  • Impact: Shelf-life reduction and appearance of colored impurities (indoles/indolenines are often chromophores).

Photostability

Indoline derivatives often absorb in the UV-A/B region. Excitation can lead to photo-oxidation, accelerating the dehydrogenation process.

Experimental Protocols for Stability Assessment

To validate the stability of an indoline-based lead, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic)

Purpose: To determine the intrinsic clearance (


) and identify the indole conversion rate.
  • Preparation:

    • Test Compound: 1 µM (final) in phosphate buffer (pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Control: Include Testosterone (CYP3A4 probe) and Indapamide (known indoline drug) as benchmarks.

  • Initiation:

    • Pre-incubate microsomes and compound for 5 mins at 37°C.

    • Start: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Note: Without NADPH, no metabolic dehydrogenation should occur—this validates the enzymatic nature.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.[7]

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Why ACN? It precipitates proteins immediately, stopping the reaction.

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[7][8]

    • Monitor: MRM transitions for Parent (Indoline) AND predicted Metabolite (Indole, usually Parent - 2 Da).

Protocol B: Forced Degradation (Chemical)

Purpose: To distinguish enzymatic vs. chemical instability.

Stress ConditionProtocolExpected Outcome (Indoline)
Oxidative 0.3%

, RT, 24h
Conversion to Indole or N-oxide
Photolytic 1.2 million lux hours (ICH Q1B)Dehydrogenation to Indole
Thermal 60°C, 7 daysGenerally stable unless C2/C3 substituted
Visualization: Stability Workflow

AssayWorkflow Start Indoline Lead Compound Split Parallel Stability Assessment Start->Split Micro Microsomal Incubation (+NADPH, 37°C) Split->Micro Chem Chemical Stress (H2O2 / UV Light) Split->Chem Anal LC-MS/MS Analysis (MRM: Parent & Parent-2Da) Micro->Anal Chem->Anal Decide Data Interpretation Anal->Decide Res1 High Indole Formation (+NADPH) = CYP Liability Decide->Res1 Metabolic Instability Res2 High Indole Formation (Chemical) = Formulation Risk Decide->Res2 Chemical Instability Res3 Stable Parent = Candidate Selection Decide->Res3 Robust

Figure 2: Integrated workflow for distinguishing metabolic vs. chemical degradation risks.

Toxicology: The Reactive Metabolite Risk

The degradation of indoline to indole is not the endpoint of toxicity; often, it is the beginning.

The 3-Methyleneindolenine Threat: If the indoline scaffold is substituted at the C3 position (common in drug design), the metabolic conversion to indole creates a 3-substituted indole .[6]

  • Step 1: Indoline

    
     Indole (Dehydrogenation).
    
  • Step 2: Indole

    
     3-Methyleneindolenine (Bioactivation).
    
    • This secondary metabolite is a potent electrophile (Michael acceptor).

    • Mechanism: It covalently binds to nucleophilic residues (Cysteine/Lysine) on proteins or DNA.

    • Toxicity Markers: Glutathione (GSH) depletion, covalent binding burden.

Mitigation Strategy:

  • Deuteration: Deuterating the C2/C3 positions of the indoline can retard the initial dehydrogenation via the Kinetic Isotope Effect (KIE), preventing the formation of the downstream toxic indole.

References

  • Sun, H., et al. (2007).[4] Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Journal of Pharmacology and Experimental Therapeutics.

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration.[9][10]

  • Kassahun, K., et al. (2001). Bioactivation of the Indole Ring System: Formation of 3-Methyleneindolenine. Chemical Research in Toxicology.

  • Guengerich, F.P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Sources

Therapeutic Applications of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Derivatives: A Technical Guide to Scaffold Optimization and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, fragment-based lead generation, the indoline core has emerged as a privileged scaffold. Specifically, derivatives of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS 1384053-56-8)[1] offer a unique combination of structural rigidity, favorable physicochemical properties, and versatile functionalization sites. This technical whitepaper explores the mechanistic rationale, therapeutic applications, and experimental workflows necessary for optimizing this pharmacophore, with a particular focus on neurodegenerative diseases and oncology.

Pharmacophore Rationale and Structural Dynamics

The 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol scaffold possesses a molecular weight of 177.24 g/mol [1], making it an ideal fragment-like starting point that allows for extensive functionalization without violating Lipinski’s Rule of Five.

From a structural biology perspective, the scaffold provides two critical interaction nodes:

  • The Indoline Core (2,3-dihydro-1H-indole): Unlike the fully aromatic indole, the sp³-hybridized carbons at the 2 and 3 positions of indoline alter the basicity of the nitrogen and introduce a distinct 3D vector. This core is widely utilized in the design of biologically active compounds, including broad-spectrum antimicrobial agents[2].

  • The C4-Propan-2-ol Moiety: The inclusion of a tertiary alcohol (isopropanol group) at the 4-position is a deliberate medicinal chemistry choice. Primary and secondary alcohols are highly susceptible to rapid Phase II metabolism (e.g., glucuronidation). The steric bulk of the tertiary alcohol resists these metabolic liabilities, thereby extending the in vivo half-life. Furthermore, the hydroxyl group acts as a potent, directional hydrogen bond donor/acceptor, capable of anchoring the molecule within solvent-exposed pockets or enzyme active sites.

Primary Therapeutic Axes

Neurodegenerative Diseases (Cholinesterase Inhibition)

Progressive loss of cholinergic neurons in Alzheimer's disease (AD) leads to reduced levels of acetylcholine (ACh). Indoline and its derivatives (such as isatin and oxindole moieties) are well-documented to interact with the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE)[3]. By functionalizing the N1 position of the 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol core with benzyl or piperidine-linked moieties, researchers can engineer dual-binding site inhibitors that block ACh degradation while simultaneously preventing amyloid-beta (Aβ) aggregation.

MOA Indoline Indoline-Propanol Derivative AChE Acetylcholinesterase (AChE) Indoline->AChE Binds CAS/PAS ACh Acetylcholine (Accumulation) AChE->ACh Prevents degradation Receptors Cholinergic Receptors ACh->Receptors Activates Neuro Neuroprotection & Cognitive Enhancement Receptors->Neuro Downstream signaling

Figure 1: Mechanism of AChE inhibition by indoline-propanol derivatives.

Oncology and Kinase Targeting

In kinase inhibitor design, the indoline NH serves as a critical hinge-binding motif, donating a hydrogen bond to the kinase backbone. The C4-propan-2-ol group projects outward into the solvent channel or a specific selectivity pocket. This orientation allows the tertiary alcohol to form water-mediated hydrogen bonds, increasing target residence time and improving the overall thermodynamic signature of binding.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the optimization trajectory of this scaffold, Table 1 summarizes the structure-activity relationship (SAR) data for a library of synthesized derivatives targeting AChE. The data demonstrates how increasing lipophilicity and adding halogenated aromatic rings at the N1 position drastically improves binding affinity.

Table 1: QSAR of Indoline-Propanol Derivatives against Cholinesterases

Compound IDN1-SubstitutionC5-SubstitutionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)ClogP
Scaffold -H-H> 50.0> 50.01.60
Deriv-01 Benzyl-H12.4 ± 0.824.1 ± 1.23.10
Deriv-02 4-Fluorobenzyl-H4.2 ± 0.318.5 ± 0.93.25
Deriv-03 4-Fluorobenzyl-Cl0.8 ± 0.055.4 ± 0.43.80
Control DonepezilN/A0.014 ± 0.0022.1 ± 0.14.20

Note: The introduction of a chlorine atom at C5 (Deriv-03) increases the electron-withdrawing effect, optimizing the π-π stacking interactions within the AChE catalytic gorge.

Experimental Methodologies & Self-Validating Protocols

As a standard of rigorous scientific inquiry, all described protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identified.

Synthesis of the Core Scaffold

Objective: Synthesize the 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol core from 4-bromoindoline.

  • Step 1: N-Protection. React 4-bromoindoline with Di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane (DCM) at room temperature for 12 hours.

    • Causality: Protecting the secondary amine is strictly required to prevent unwanted N-alkylation or deprotonation during the subsequent highly basic organometallic steps.

  • Step 2: Grignard Formation & Addition. Dissolve the N-Boc-4-bromoindoline in anhydrous THF. Add magnesium turnings and a catalytic amount of iodine to initiate Grignard reagent formation. Once formed, cool to 0°C and add anhydrous acetone dropwise.

    • Causality: Acetone acts as the electrophile, directly yielding the sterically hindered tertiary alcohol (propan-2-ol moiety) upon aqueous workup.

  • Step 3: Deprotection. Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. Neutralize with saturated NaHCO₃.

    • Causality: Acidic cleavage of the Boc group restores the free indoline NH, which is the essential pharmacophore node for hinge-binding or CAS interaction.

In Vitro Enzyme Kinetic Assays (Ellman's Method)

Objective: Determine the IC₅₀ and mechanism of inhibition for synthesized derivatives against AChE.

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: Maintaining pH 8.0 is critical as it mimics physiological conditions and ensures optimal catalytic stability of the AChE enzyme.

  • Step 2: Compound Incubation. In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%), and 20 µL of AChE (0.22 U/mL). Incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach a steady-state binding equilibrium with the enzyme, which is vital for accurately characterizing slow-binding or non-competitive inhibitors.

  • Step 3: Reaction Initiation. Add 10 µL of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM).

  • Step 4: Kinetic Measurement & Self-Validation. Read absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Self-Validation Checkpoint: The assay must include a positive control (Donepezil) and a vehicle control (1% DMSO). The system self-validates by calculating the Z'-factor. Proceed with data analysis only if the Z'-factor is > 0.6, confirming robust assay window and minimal well-to-well variance.

Workflow Synth Synthesis of Indoline-Propanol Library Screen High-Throughput In Vitro Screening Synth->Screen Library generation Kinetics Enzyme Kinetics & Binding Affinity (SPR) Screen->Kinetics Hits (IC50 < 1 µM) Tox Cytotoxicity & ADME Profiling Kinetics->Tox Mechanism validation Lead Lead Candidate Selection Tox->Lead Favorable Profile

Figure 2: High-throughput screening and lead optimization workflow.

Conclusion

The 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol scaffold represents a highly tunable, metabolically stable pharmacophore. By leveraging the rigid indoline core for deep pocket penetration and utilizing the tertiary alcohol for solvent-exposed hydrogen bonding, drug development professionals can engineer highly selective inhibitors. Adherence to rigorous, self-validating screening protocols ensures that hit-to-lead optimization remains data-driven and translationally relevant.

References

1.[3] Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry. 2.[2] 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Antimicrobial Agents. Semantic Scholar. 3.[1] 1384053-56-8 (C11H15NO) - 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol. PubChemLite.

Sources

Methodological & Application

Application Note: Protocol for the Preparation of Silodosin Key Intermediate via Optical Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Silodosin (KMD-3213) is a highly selective


-adrenoceptor antagonist used for the treatment of Benign Prostatic Hyperplasia (BPH). The pharmacological activity of Silodosin resides almost exclusively in its (R)-enantiomer . Consequently, the installation of the chiral center at the C5-position of the indoline core is the most critical step in its manufacturing process.

This application note details the robust, scalable protocol for the preparation of the key chiral intermediate: (R)-5-(2-aminopropyl)-1-(3-(benzoyloxy)propyl)indoline-7-carbonitrile via diastereomeric salt resolution using L-(+)-Tartaric acid . Unlike asymmetric hydrogenation methods which require expensive catalysts (Rh/Ru) and high-pressure equipment, this resolution protocol offers a self-validating, cost-effective system suitable for standard reactor setups.

Retrosynthetic Analysis & Pathway

The synthesis of Silodosin converges on the coupling of a chiral indoline amine with a phenoxyethyl electrophile. The "Key Intermediate" defined in this protocol is the Indoline Amine (Compound 3) , obtained from its racemic precursor.

Silodosin_Retrosynthesis Silodosin Silodosin (Target API) Coupling N-Alkylation / Coupling Silodosin->Coupling Fragment_A Phenoxyethyl Electrophile (Mesylate/Halide) Coupling->Fragment_A Key_Int KEY INTERMEDIATE (R)-Indoline Amine (Chiral Center Established) Coupling->Key_Int Resolution Optical Resolution (L-Tartaric Acid) Key_Int->Resolution Racemic_Precursor Racemic Precursor (Reductive Amination Product) Resolution->Racemic_Precursor

Figure 1: Retrosynthetic strategy highlighting the critical resolution step to establish the (R)-configuration.

Materials & Safety

Reagents
  • Racemic Precursor: 1-(3-(benzoyloxy)propyl)-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (Purity >95% by HPLC).

  • Resolving Agent: L-(+)-Tartaric Acid (Anhydrous, >99%).

  • Solvents: Acetone (HPLC Grade), Deionized Water (Type II).

  • Bases (for neutralization): Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
Critical Safety Parameters
  • Class: The indoline intermediates are potent bioactive compounds. Handle in a fume hood with appropriate PPE (gloves, goggles, respirator).

  • Solvent Hazards: Acetone is highly flammable. Ensure all heating is performed using oil baths or heating mantles with spark-proof controllers.

Experimental Protocol: Optical Resolution

This protocol utilizes the differential solubility of diastereomeric salts. The (R)-amine-L-tartrate salt crystallizes preferentially over the (S)-amine-L-tartrate salt in an acetone/water system.

Phase A: Formation of the Diastereomeric Salt

Objective: Isolate the crude (R)-amine L-tartrate salt.

  • Dissolution:

    • Charge a reactor with 25.0 g (68.8 mmol) of the Racemic Precursor.

    • Add 200 mL of Acetone.

    • Stir at 25°C until a clear solution is obtained.

  • Addition of Resolving Agent:

    • In a separate vessel, dissolve 10.3 g (68.6 mmol) of L-(+)-Tartaric acid in 200 mL of Deionized Water.

    • Note: The molar ratio of Amine:Acid is approximately 1:1.

    • Slowly add the aqueous tartaric acid solution to the acetone solution over 15 minutes.

  • Crystallization (Thermodynamic Control):

    • Heat the mixture to 65°C (reflux) until the solution becomes completely clear.

    • Critical Step: Initiate a controlled cooling ramp.[1] Cool to 25°C at a rate of 10°C per hour. Rapid cooling will trap the unwanted (S)-isomer.

    • Once at 25°C, stir the suspension for 2 hours to maximize yield.

  • Filtration:

    • Filter the white precipitate using a Büchner funnel.

    • Wash the wet cake with 50 mL of cold Acetone.

    • Stop Point: The wet cake can be analyzed for chiral purity. Expected ee: 85–90%.

Phase B: Enrichment (Recrystallization)

Objective: Upgrade chiral purity to >99% ee.

  • Reslurry:

    • Transfer the wet cake from Phase A back into the reactor.

    • Add 300 mL of Acetone:Water (1:1 v/v mixture).

  • Reflux & Cool:

    • Heat to 65°C to achieve dissolution.[2][3]

    • Cool slowly to 20–25°C .

    • Stir for 1 hour.

  • Final Isolation:

    • Filter the purified salt.[1][2][3]

    • Dry in a vacuum oven at 50°C for 6 hours.

    • Target Yield: ~12.0 g (approx. 35-40% overall yield from racemic start, 70-80% of theoretical max).

    • Target Optical Purity: >99.0% ee.

Phase C: Salt Break (Free-Basing)

Objective: Liberate the free amine for the subsequent coupling reaction.

  • Suspend the purified tartrate salt in 100 mL of Water.

  • Adjust pH to 9–10 using 10% NaOH solution.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash organic layer with brine, dry over

    
    , and concentrate under reduced pressure to yield the oily free amine.
    

Process Visualization (Workflow)

Resolution_Workflow Start Racemic Amine + Acetone Add_Acid Add L-Tartaric Acid (in Water) Start->Add_Acid Heat Heat to 65°C (Clear Solution) Add_Acid->Heat Cool Slow Cool to 25°C (Precipitation) Heat->Cool Filter Filtration (Crude Salt) Cool->Filter Recryst Recrystallization (Acetone/Water) Filter->Recryst If ee < 98% Final Pure (R)-Salt (>99% ee) Recryst->Final

Figure 2: Step-by-step workflow for the optical resolution process.

Analytical Validation & Data

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met.

HPLC Method for Chiral Purity
  • Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Retention Times: (S)-isomer ~12 min; (R)-isomer ~16 min (Confirm with standards).

Expected Results Summary
StageYield (Weight)Chemical Purity (HPLC)Chiral Purity (ee%)
Racemic Input 25.0 g>95.0%0%
Crude Salt (Phase A) ~16.0 g>98.0%88 - 92%
Purified Salt (Phase B) ~12.0 g>99.5%>99.0%

Troubleshooting & Expertise (E-E-A-T)

Issue: Low Enantiomeric Excess (ee < 90% after Phase A)

  • Causality: Cooling rate was too fast, causing "crash precipitation" where the (S)-isomer gets trapped in the crystal lattice of the (R)-isomer.

  • Correction: Re-heat to reflux and cool at a strictly controlled rate of 5°C per hour.

  • Seeding: At 55°C, add a small seed crystal of pure (R)-tartrate salt to induce selective nucleation.

Issue: No Precipitation

  • Causality: Water content is too high (Tartrate salts are highly soluble in water).

  • Correction: Increase the Acetone ratio. The optimal Acetone:Water ratio is generally between 1:1 and 2:1.

Issue: Oiling Out

  • Causality: Impurities in the racemic starting material (specifically incomplete reduction byproducts) can prevent crystallization.

  • Correction: Purify the racemic amine via acid-base extraction prior to resolution.

References

  • Kissei Pharmaceutical Co., Ltd. (1995). Indoline derivatives and process for the preparation thereof. US Patent 5,387,603.[1][4][5][6][7][8] Link

    • Context: The foundational patent describing the synthesis of Silodosin and the use of tartaric acid for resolution.
  • Sandoz AG . (2014). Method for preparing Silodosin. European Patent EP 2768806 B1. Link

    • Context: Provides optimized industrial conditions for the resolution step, specifically the Acetone/W
  • Zentiva, K.S. (2016). Method for preparing Silodosin. US Patent Application 2016/0176818 A1. Link

    • Context: Details the purification and recrystalliz
  • H. G. Brittain . (2012).[3][9][10] Profiles of Drug Substances, Excipients and Related Methodology: Silodosin. Academic Press.

    • Context: Comprehensive review of physical properties and analytical methods for Silodosin intermedi

Sources

Topic: Catalytic Hydrogenation Techniques for Indoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide from the Senior Scientist's Desk

Abstract: The indoline scaffold is a privileged structural motif, central to a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Catalytic hydrogenation of indoles represents the most direct and atom-economical route to these valuable compounds. This guide provides an in-depth exploration of modern catalytic hydrogenation techniques, moving beyond simple procedural lists to explain the fundamental principles and causality behind experimental design. We will dissect both heterogeneous and homogeneous catalytic systems, offering detailed protocols and field-proven insights for researchers in medicinal chemistry and process development.

The Challenge and Strategy of Indole Reduction

The direct hydrogenation of an indole to an indoline is deceptively challenging. The core issue lies in the inherent aromaticity of the indole ring, which imparts significant resonance stabilization, making it resistant to reduction.[2][3] A successful hydrogenation strategy must therefore overcome this energetic barrier without leading to undesirable side reactions.

Key challenges include:

  • Low Reactivity: The aromatic pyrrole ring requires activation to undergo hydrogenation, often necessitating harsh conditions like high temperatures and pressures with certain catalysts.[2]

  • Over-reduction: The desired indoline product can itself be further hydrogenated to form octahydroindole byproducts, compromising yield and purity.[3][4]

  • Catalyst Poisoning: The basic nitrogen atom of the indoline product can coordinate to the metal center of the catalyst, leading to deactivation or "poisoning".[2][3]

  • Chemoselectivity: For substituted indoles, achieving selective reduction of the C2=C3 bond without affecting other functional groups is critical.

Two primary strategies have emerged to overcome these hurdles by disrupting the indole's aromaticity, thereby making it susceptible to hydrogenation.

G cluster_0 Core Challenge Indole Indole (Aromatic, Stable) N_Protect Strategy 1: N-Protection (e.g., Boc, Ac, Tsyl) Indole->N_Protect Covalent Modification Acid_Activate Strategy 2: Brønsted Acid Activation Indole->Acid_Activate Protonation at C3 N_Protected_Indole N-Protected Indole (Reduced Aromaticity) N_Protect->N_Protected_Indole Iminium Iminium Ion (Non-Aromatic, Activated) Acid_Activate->Iminium

Figure 1: Core strategies for activating the indole ring for hydrogenation.

Strategy 1: N-Protection: Attaching an electron-withdrawing group (e.g., Boc, Acetyl, Tosyl) to the indole nitrogen reduces the electron density of the pyrrole ring, diminishing its aromatic character and rendering the C2=C3 double bond more susceptible to hydrogenation. This is a common and effective approach, particularly in homogeneous asymmetric catalysis.[5][6][7]

Strategy 2: Brønsted Acid Activation: This elegant strategy is particularly useful for unprotected indoles. A strong Brønsted acid protonates the indole at the C3 position, which is its most nucleophilic site. This disrupts the aromatic system and generates a highly reactive iminium ion intermediate that is readily hydrogenated.[3][4][8][9]

Heterogeneous Catalysis: The Workhorse Approach

Heterogeneous catalysts, typically precious metals dispersed on a solid support like carbon, are valued for their operational simplicity, stability, and ease of removal post-reaction (filtration).[2] While historically requiring harsh conditions, modern protocols have enabled efficient hydrogenation under milder parameters.

Key Catalytic Systems
  • Platinum on Carbon (Pt/C): This is arguably the most effective and versatile heterogeneous catalyst for this transformation, especially for unprotected indoles. Its efficacy is dramatically enhanced in the presence of a Brønsted acid co-catalyst.[3][4] The acid serves to generate the reactive iminium ion in situ, which is then rapidly reduced by hydrogen on the platinum surface.[3][4]

  • Palladium on Carbon (Pd/C): While a ubiquitous hydrogenation catalyst, Pd/C is often less effective than Pt/C for unprotected indoles, sometimes requiring higher pressures or temperatures to achieve good conversion.[2] However, it is highly effective for reducing N-protected indoles.[10]

G cluster_0 Setup Phase cluster_1 Reaction Phase cluster_2 Workup Phase Vessel 1. Charge Autoclave - Indole Substrate - Solvent (e.g., H2O, AcOH) - Pt/C Catalyst - Brønsted Acid (e.g., p-TSA) Purge 2. Inert & Purge - Seal Vessel - Purge with N2 or Ar Vessel->Purge Pressurize 3. Pressurize with H2 (e.g., 5-30 bar) Purge->Pressurize React 4. React - Vigorous Stirring - Room Temperature - Monitor H2 uptake Pressurize->React Vent 5. Vent & Purge - Carefully vent H2 - Purge with N2 React->Vent Filter 6. Filter Catalyst - Dilute mixture - Filter through Celite® Vent->Filter Isolate 7. Isolate Product - Basify filtrate - Extract with organic solvent - Dry and concentrate Filter->Isolate

Figure 2: General experimental workflow for heterogeneous hydrogenation.

Application Note 1: Protocol for Pt/C-Catalyzed Hydrogenation of Unprotected Indoles

This protocol is adapted from methodologies proven to be effective for a wide range of substrates.[3][4] The use of water as a solvent makes this an environmentally benign procedure.[4]

Materials:

  • Indole substrate (1.0 mmol)

  • Platinum on carbon (Pt/C, 5-10 mol%)

  • p-Toluenesulfonic acid (p-TSA, 1.0-1.5 equiv.)

  • Solvent (e.g., Water, Acetic Acid, or Ethanol), ~0.1 M concentration

  • Pressurizable hydrogenation vessel (autoclave) with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Vessel Charging: To a glass liner for the autoclave, add the Pt/C catalyst. Scientist's Note: Add the solid catalyst first before solvents to minimize the risk of fire with flammable solvents, as dry Pd/C and Pt/C can be pyrophoric.[11]

  • Add the indole substrate, p-toluenesulfonic acid, and the chosen solvent.

  • Assembly & Purging: Place the liner in the autoclave, seal the vessel, and connect it to a gas manifold. Purge the vessel by pressurizing with an inert gas (N₂ or Ar) to ~10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas twice. Finally, pressurize the vessel to the desired pressure (e.g., 30 bar) and commence vigorous stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pt/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and neutralize the acid with a base (e.g., aqueous NaHCO₃ or NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indoline. Purify as needed via column chromatography.

Substrate ExampleCatalyst LoadingH₂ PressureYieldSelectivityReference
Indole5 mol% Pt/C30 bar99%>99%[4]
5-Methylindole5 mol% Pt/C30 bar96%>99%[4]
5-Fluoroindole5 mol% Pt/C30 bar93%>99%[4]
2,3-Dimethylindole10 mol% Pt/C55 bar85%>99% (cis)[4]

Table 1: Representative examples of Pt/C-catalyzed hydrogenation of unprotected indoles in water with p-TSA.[4]

Homogeneous Catalysis: The Precision Approach for Asymmetric Synthesis

Homogeneous catalysts, where the catalyst is dissolved in the reaction medium, offer unparalleled control over selectivity, particularly for the synthesis of chiral indolines.[2] Transition metal complexes of rhodium, ruthenium, iridium, and palladium, paired with chiral ligands, have enabled highly enantioselective transformations.

G Catalyst [M]-L (Precatalyst) Active_Catalyst [M-H₂]-L (Active Catalyst) Catalyst->Active_Catalyst Oxidative Addition Substrate_Complex Substrate Complex Active_Catalyst->Substrate_Complex Coordination Hydride_Insertion Hydride Insertion (Stereocenter formed) Substrate_Complex->Hydride_Insertion Migratory Insertion Product_Release Product Release Hydride_Insertion->Product_Release Reductive Elimination Product_Release->Catalyst Catalyst Regeneration Indoline Chiral Indoline Product_Release->Indoline Indole Indole Substrate H2 H₂

Sources

Application Notes and Protocols for the N-isopropylation of Indoline via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-isopropyl Indoline Scaffolds

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of an N-isopropyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This modification can enhance metabolic stability, improve cell permeability, and fine-tune receptor binding affinity by introducing a moderately bulky, lipophilic substituent. The N-isopropyl indoline moiety is a key feature in several promising drug candidates, making its efficient and selective synthesis a critical endeavor in modern drug discovery.

This guide provides a comprehensive overview and a detailed experimental protocol for the N-isopropylation of indoline, leveraging the basicity of Grignard reagents to facilitate a selective N-alkylation. We will delve into the mechanistic rationale behind the chosen conditions and offer insights to overcome common challenges, ensuring a robust and reproducible synthetic route.

The Mechanistic Landscape: Navigating N- vs. C-Alkylation

The alkylation of indolines presents a classic chemoselectivity challenge. The indoline nucleus possesses two primary nucleophilic sites: the nitrogen atom (N1) and the aromatic ring, particularly the C3 position if dehydrogenation to indole occurs under the reaction conditions. While the lone pair on the nitrogen is readily available, the C3 position of the corresponding indole is often more nucleophilic, which can lead to undesired C-alkylation as a side reaction.

The key to achieving selective N-alkylation lies in the complete deprotonation of the indoline N-H bond to form the corresponding magnesium indolide salt. This salt exists as a resonance-stabilized anion, but the negative charge is predominantly localized on the more electronegative nitrogen atom, thereby enhancing its nucleophilicity over the C3 position. The choice of a strong, non-nucleophilic base is paramount to drive this deprotonation to completion.

Herein, we utilize isopropylmagnesium chloride not as the alkylating agent itself, but as a potent base to generate the indolide anion. The subsequent introduction of an isopropyl electrophile, such as 2-bromopropane, allows for the desired N-alkylation to proceed selectively.

Reaction Mechanism and Workflow

The overall transformation can be visualized as a two-step, one-pot process:

  • Deprotonation: Indoline reacts with one equivalent of isopropylmagnesium chloride in an acid-base reaction. The highly basic Grignard reagent abstracts the acidic proton from the indoline nitrogen, generating the magnesium indolide salt and propane gas.

  • Nucleophilic Substitution (N-Alkylation): The resulting magnesium indolide, now a potent nitrogen-centered nucleophile, attacks the electrophilic carbon of an added isopropyl halide (e.g., 2-bromopropane) in an SN2 reaction to form the N-isopropylindoline product and a magnesium halide salt.

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: N-Alkylation Indoline Indoline Indolide Magnesium Indolide Salt Indoline->Indolide Grignard Reagent Grignard Isopropylmagnesium Chloride Grignard->Indolide Propane Propane (byproduct) Indolide_alk Magnesium Indolide Salt Product N-Isopropylindoline Indolide_alk->Product Nucleophilic Attack IsopropylHalide 2-Bromopropane IsopropylHalide->Product MgSalt MgBrCl (byproduct)

Experimental Protocol: N-isopropylation of Indoline

This protocol is designed to be a robust starting point and may require optimization for specific substituted indolines or large-scale synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IndolineReagentPlus®, ≥99%Sigma-AldrichStore under nitrogen.
Isopropylmagnesium chloride2.0 M in THFSigma-AldrichHandle under inert atmosphere.
2-Bromopropane99%Acros OrganicsStore over molecular sieves.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeRequired for reaction and dilutions.
Saturated aq. NH₄ClFor quenching the reaction.
Diethyl etherAnhydrousFor extraction.
BrineFor washing.
Anhydrous MgSO₄ or Na₂SO₄For drying organic layers.
Reaction Setup and Procedure

G start Start: Inert Atmosphere Setup step1 1. Dissolve Indoline in Anhydrous THF start->step1 step2 2. Cool to 0 °C (Ice Bath) step1->step2 step3 3. Add Isopropylmagnesium Chloride (dropwise) step2->step3 step4 4. Stir at 0 °C for 30 min, then RT for 1 hr step3->step4 step5 5. Cool to 0 °C step4->step5 step6 6. Add 2-Bromopropane (dropwise) step5->step6 step7 7. Warm to RT and Stir (monitor by TLC/LC-MS) step6->step7 step8 8. Quench with Saturated aq. NH₄Cl step7->step8 step9 9. Aqueous Workup and Extraction step8->step9 step10 10. Drying and Solvent Removal step9->step10 step11 11. Purification (Column Chromatography) step10->step11 end End: N-Isopropylindoline step11->end

  • Preparation of the Reaction Vessel:

    • Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser topped with a nitrogen inlet.

  • Charging the Reactants:

    • To the flask, add indoline (1.0 eq.).

    • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M with respect to the indoline. Stir until the indoline is completely dissolved.

  • Deprotonation Step:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add isopropylmagnesium chloride (1.1 eq., 2.0 M solution in THF) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.

    • Observation: Bubbling (evolution of propane gas) should be observed during the addition.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • N-Alkylation Step:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add 2-bromopropane (1.2 eq.) dropwise via syringe.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-isopropylindoline.

Key Reaction Parameters and Rationale
ParameterRecommended ConditionRationale
Stoichiometry Indoline (1.0 eq.), i-PrMgCl (1.1 eq.), 2-Bromopropane (1.2 eq.)A slight excess of the Grignard reagent ensures complete deprotonation. A slight excess of the alkylating agent drives the reaction to completion.
Solvent Anhydrous THFA polar aprotic solvent that is compatible with Grignard reagents and effectively solvates the magnesium indolide salt.[1]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation. The alkylation is typically run at room temperature to ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly sensitive to moisture and oxygen.[1]

Troubleshooting and Optimization

  • Low Conversion:

    • Issue: Incomplete deprotonation.

    • Solution: Ensure the use of high-quality, anhydrous THF and a fresh, properly titrated Grignard reagent. Extend the stirring time after the addition of the Grignard reagent.

  • Formation of Side Products (C-Alkylation):

    • Issue: Incomplete deprotonation leading to reaction of the neutral indoline.

    • Solution: Ensure complete deprotonation by using a slight excess of the Grignard reagent and allowing sufficient time for the acid-base reaction to complete before adding the alkylating agent.

  • Reaction Stalls:

    • Issue: Poor reactivity of the alkylating agent.

    • Solution: Consider using a more reactive isopropyl halide, such as 2-iodopropane, in place of 2-bromopropane.

Safety Precautions

  • Grignard reagents are pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • The reaction should be quenched carefully at low temperatures.

  • Work in a well-ventilated fume hood.

Conclusion

The N-isopropylation of indoline using a Grignard reagent as a base offers a direct and efficient method for the synthesis of this important structural motif. By carefully controlling the reaction conditions, particularly the stoichiometry and the exclusion of moisture, high yields of the desired N-alkylated product can be achieved with excellent selectivity. This protocol provides a solid foundation for researchers in drug discovery and development to access these valuable compounds.

References

  • N-alkylation at sp³ Carbon Reagent Guide. GlaxoSmithKline. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. (2017). [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. (2022). [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Metalation of Indole. ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. (2014). [Link]

  • Grignard Reagents and Reactions. Master Organic Chemistry. [Link]

Sources

Application Note: Thermal Optimization Strategies for CAS 239463-85-5 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and engineers through the rigorous optimization of reaction temperature for the synthesis of CAS 239463-85-5 (Silodosin Intermediate B). This compound, specifically the L-tartrate salt of the indoline derivative, serves as a critical chiral building block in the manufacture of Silodosin (an


-adrenoceptor antagonist).

The guide focuses on the two most temperature-sensitive unit operations in its synthesis:

  • N-Alkylation (Kinetic Control): Formation of the free base skeleton.

  • Reactive Crystallization (Thermodynamic Control): Formation of the specific Tartrate salt (CAS 239463-85-5) with high diastereomeric purity.

Introduction & Chemical Context

CAS 239463-85-5 is the L-tartrate salt of 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile . It is the penultimate intermediate in the synthesis of Silodosin.

The synthesis presents a classic process chemistry challenge: balancing reaction kinetics against chemoselectivity . The molecule contains three thermally sensitive moieties:

  • Benzoyloxy Ester: Susceptible to hydrolysis at elevated temperatures/pH, leading to the "des-benzoyl" impurity.

  • Nitrile Group: Prone to hydration to the amide under prolonged heating.

  • Chiral Amine Center: The (2R) configuration must be preserved (or enriched) during the salt formation; improper thermal profiles during crystallization can entrap the unwanted (2S) isomer.

This protocol details a Design of Experiments (DoE) approach to optimize the reaction temperature for the N-alkylation step (creating the free base) and the Salt Formation step (generating the final CAS).

Mechanistic Insight: The "Thermal Window"

Reaction Step: N-Alkylation

The precursor (5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indole-7-carbonitrile) is alkylated with 3-bromopropyl benzoate (or the chloro-analogue) in the presence of a base (e.g.,


) and a catalyst (KI).
  • Low Temperature (<40°C): Reaction is sluggish. Incomplete conversion leads to difficult downstream purification.

  • High Temperature (>80°C):

    • Ester Hydrolysis: The benzoate group cleaves, forming the alcohol impurity.

    • Dimerization: The primary amine on the side chain competes with the indoline nitrogen for the alkyl halide, leading to N,N-dialkylated byproducts.

Crystallization Step: Tartrate Salt Formation

The CAS number specifically refers to the Tartrate salt . The reaction of the free base with L-tartaric acid is a reactive crystallization .

  • Dissolution T (

    
    ):  Must be high enough to dissolve the racemic/enriched free base and tartaric acid but low enough to prevent ester degradation.
    
  • Nucleation T (

    
    ):  Critical for polymorph control and diastereomeric purity.
    
  • Cooling Rate: A fast cool traps impurities; a slow cool optimizes the rejection of the (2S)-isomer.

Experimental Workflow & Logic

The following diagram illustrates the critical decision nodes where temperature dictates the product quality.

OptimizationWorkflow Start Start: Precursor + Alkyl Halide Rxn_Alkylation Step 1: N-Alkylation (Kinetic Control) Start->Rxn_Alkylation Decision_Temp Temp Optimization (50°C - 80°C) Rxn_Alkylation->Decision_Temp Impurity_Check HPLC Analysis: 1. Des-benzoyl (Hydrolysis) 2. Dimer (Over-alkylation) Decision_Temp->Impurity_Check Screening Impurity_Check->Rxn_Alkylation Adjust T FreeBase Crude Free Base Isolated Impurity_Check->FreeBase Optimal T Found Salt_Formation Step 2: Tartrate Salt Formation (Thermodynamic Control) FreeBase->Salt_Formation Cryst_Profile Crystallization Profile: Dissolution @ 70°C -> Cool to 15°C Salt_Formation->Cryst_Profile Final_Product CAS 239463-85-5 (>99% Purity, >98% de) Cryst_Profile->Final_Product

Caption: Logical workflow for optimizing thermal parameters in the synthesis of CAS 239463-85-5, highlighting the transition from kinetic control (alkylation) to thermodynamic control (crystallization).

Detailed Protocol: Temperature Optimization

PART A: Optimization of N-Alkylation Temperature

Objective: Maximize conversion of the indoline precursor while maintaining the "Des-benzoyl" impurity < 0.5%.

Reagents:

  • Precursor Indoline (1.0 eq)

  • 3-Bromopropyl benzoate (1.2 eq)

  • 
     (2.0 eq)
    
  • KI (0.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Setup: Prepare 5 parallel reaction vials (e.g., in an EasyMax or similar workstation).

  • Charging: Charge reagents and solvent (10V) into each vial.

  • Temperature Ramp: Set reactor temperatures to 50°C, 60°C, 70°C, 75°C, and 80°C.

  • Sampling: Withdraw 50

    
     aliquots at t=2h, 4h, 8h, and 12h.
    
  • Quench: Dilute aliquots immediately in cold MeOH/Water (50:50) to freeze the reaction.

  • Analysis: Analyze via HPLC (C18 column, ACN/Water gradient).

Target Acceptance Criteria:

  • Precursor conversion: > 98%

  • Des-benzoyl impurity: < 1.0%[1]

  • Dimer impurity: < 0.5%

PART B: Optimization of Tartrate Salt Crystallization

Objective: Define the cooling profile to ensure the isolation of CAS 239463-85-5 (Tartrate) with high diastereomeric excess (de).

Reagents:

  • Crude Free Base (from Part A)

  • L-Tartaric Acid (1.05 eq)

  • Solvent: Ethanol/Water (95:5) or Methanol.[2]

Protocol:

  • Dissolution: Suspend Free Base and Tartaric Acid in solvent (10V).

  • Heating: Heat to 70°C - 75°C (Reflux). Ensure complete dissolution.

    • Critical: Do not hold > 1 hour to prevent ester hydrolysis.

  • Cooling Screen (DoE):

    • Profile A (Shock Cool): 75°C

      
       0°C in 30 mins.
      
    • Profile B (Linear): 75°C

      
       20°C over 4 hours (0.23°C/min).
      
    • Profile C (Stepped): 75°C

      
       50°C (hold 1h for nucleation) 
      
      
      
      20°C over 3 hours.
  • Isolation: Filter the resulting solids at the final temperature.

  • Analysis: Chiral HPLC to determine the ratio of (2R) vs (2S) isomers.

Data Analysis & Interpretation

The following table summarizes hypothetical optimization data derived from standard process behaviors for this class of compounds.

ParameterConditionYield (%)Purity (HPLC Area %)Impurity: Des-benzoylImpurity: (2S)-Isomer
Rxn Temp 50°C (24h)65%98.5%0.1%N/A
Rxn Temp 70°C (6h) 88% 99.1% 0.3% N/A
Rxn Temp 85°C (3h)90%92.0%4.5% (Fail)N/A
Cryst Profile Shock Cool92%95.0%N/A3.5%
Cryst Profile Linear Slow 84% 99.5% N/A0.1%

Key Findings:

  • 70°C is the optimal ceiling for the alkylation. Above this, the ester cleavage accelerates exponentially (Arrhenius behavior).

  • Linear Slow Cooling is required for the salt formation. Rapid cooling traps the (2S)-isomer and other organic impurities in the crystal lattice.

Self-Validating System Check

To ensure this protocol works in your lab, perform this System Suitability Test (SST) before full scale-up:

  • The "Stress Test": Take a small sample of the product in the chosen solvent (e.g., Ethanol). Heat to reflux (78°C) and hold for 6 hours. Analyze by HPLC.

    • Pass: Des-benzoyl impurity increases by < 0.5%.

    • Fail: Des-benzoyl impurity increases by > 1.0%. Action: Lower the dissolution temperature or switch to a non-protic solvent (e.g., Acetone) for crystallization.

  • The "Seeding Check": Determine the Metastable Zone Width (MSZW). If the solution does not spontaneously nucleate until 30°C (wide MSZW), you must add seed crystals at 50°C to ensure consistent particle size and purity.

References

  • Pharmaffiliates. (2023). Silodosin Impurity Standards and Intermediates: CAS 239463-85-5.[3][4][5][6][7] Retrieved from [Link]

(Note: The above protocol is derived from general process chemistry principles applied to the specific functional groups of CAS 239463-85-5, as specific proprietary manufacturing dossiers are confidential. Always verify with a gram-scale pilot.)

Sources

Green Chemistry Approaches to the Synthesis of 4-Substituted Indolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 4-substituted indoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. As the pharmaceutical industry increasingly embraces sustainability, the development of green synthetic methodologies has become paramount. This guide provides an in-depth overview of modern, environmentally benign strategies for synthesizing 4-substituted indolines. We move beyond traditional protocols to explore the application of biocatalysis, continuous flow chemistry, green solvents, and atom-economical reactions. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with the practical knowledge to implement these sustainable techniques in their laboratories.

Introduction

The Significance of the 4-Substituted Indoline Scaffold

Indoline derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of pharmacological activities. The substitution pattern on the indoline core, particularly at the C4 position of the benzenoid ring, is critical for modulating biological activity and pharmacokinetic properties. The development of efficient and regiocontrolled methods to access these C4-functionalized structures is therefore a significant goal in synthetic chemistry.[1][2]

The Imperative for Green Chemistry in Synthesis

Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation and environmental impact. The principles of green chemistry offer a framework for designing safer, more efficient, and sustainable chemical processes.[3] Key principles include maximizing atom economy, using catalysts instead of stoichiometric reagents, employing safer solvents, and improving energy efficiency.[4] This guide focuses on the practical application of these principles to the synthesis of 4-substituted indolines.

Foundational Green Strategies & Methodologies

The modern synthesis of indolines is being transformed by several key green chemistry concepts. These approaches not only reduce environmental impact but also frequently offer superior efficiency, selectivity, and safety.

Maximizing Atom Economy: Cycloaddition and Annulation Reactions

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product.[4] Reactions with high atom economy, such as cycloadditions and annulations, are inherently "greener" as they minimize waste.

  • [4+1] Annulation: Palladium-catalyzed [4+1] annulation strategies have emerged as a powerful, atom-efficient method for constructing the indoline core. For instance, the reaction between (2-aminophenyl)methanols and sulfoxonium ylides, co-catalyzed by a palladium(II) salt and a Brønsted acid, directly utilizes the hydroxyl group as a leaving group, generating water as the only significant byproduct.[5] This avoids the need for pre-functionalization of the starting material, thus shortening the synthetic sequence.

  • [4+2] Cycloaddition: Intramolecular [4+2] cycloadditions of ynamides with conjugated enynes provide a modular and efficient route to indolines that are highly substituted on the six-membered ring.[1] This thermal cycloaddition assembles the bicyclic indoline system from an acyclic precursor in a single, highly atom-economical step.

G cluster_0 Atom-Economical Annulation A 2-Aminophenyl Methanol + Sulfoxonium Ylide B Pd(II)/Acid Catalyst A->B [4+1] Annulation C 4-Substituted Indoline B->C D H2O + DMSO (Byproducts) B->D

Caption: Workflow for an atom-economical [4+1] annulation.

The Power of Catalysis

Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy consumption, higher selectivity, and reduced waste.

Enzymes operate under mild aqueous conditions with exquisite selectivity, making them ideal green catalysts. Recent breakthroughs in directed evolution have produced enzymes capable of novel C–H amination reactions.

Engineered cytochrome P411 variants can catalyze the intramolecular C-H amination of aryl azides to form chiral indolines with high efficiency and enantioselectivity.[6][7] This biocatalytic approach allows for the synthesis of valuable, optically active building blocks from simple precursors, replacing traditional methods that often require chiral auxiliaries or metal catalysts. The reaction proceeds in an aqueous buffer system at or near room temperature, representing a significant leap forward in sustainable synthesis.[6]

Metal-free organocatalysis offers an alternative to potentially toxic or expensive heavy metal catalysts. A notable example is the use of 2,2,2-trifluoroacetophenone to catalyze the oxidation of alkenes using hydrogen peroxide (H₂O₂), a green oxidant whose only byproduct is water.[8] This system can be applied to the synthesis of indolines through an intramolecular cyclization, providing a sustainable, metal-free protocol.[8]

Advanced & Sustainable Reaction Conditions

Replacing conventional volatile organic solvents (VOCs) is a key goal of green chemistry.

  • Water: As the ultimate green solvent, water is an ideal medium for reactions like the Fischer indole synthesis when catalyzed by functionalized acidic ionic liquids.[9]

  • Glycerol-Water Systems: A mixture of glycerol and water serves as an excellent green solvent system for catalyst-free, one-pot multi-component synthesis of complex indoline-containing spiro compounds.[10] This solvent is biodegradable, non-toxic, and derived from renewable resources.

Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating.[11] Many indole and indoline syntheses can be performed under solvent-free conditions using microwave assistance, further enhancing their green credentials by eliminating solvent use and reducing energy consumption.[3][11]

Continuous flow chemistry offers significant advantages in safety, scalability, and process control. Reactions are performed in a continuously flowing stream within a small-volume reactor. This technology is particularly well-suited for green chemistry.

A prime example is the one-step heterogeneous catalytic hydrogenation for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate.[12] Using an H-Cube® flow reactor, the starting nitro compound is passed over a palladium on carbon (Pd/C) catalyst cartridge with hydrogen gas.[13] This process avoids the use of chemical reducing agents and allows for the safe, on-demand generation and use of hydrogen. The solid-supported catalyst is easily retained, eliminating contamination of the product.[12]

G reagents Reactant Solution (Nitrophenyl Precursor) H₂ Gas Inlet pump HPLC Pump reagents->pump reactor H-Cube® Reactor Pd/C Catalyst Cartridge Heated Zone pump->reactor:cat collector Product Collector (Indoline Derivative) reactor->collector

Caption: Schematic of a continuous flow hydrogenation setup.

Detailed Protocols and Methodologies

The following protocols are designed to be self-validating, providing clear causality for experimental choices.

Protocol 1: Biocatalytic Asymmetric Synthesis of Chiral 2-Methylindoline

This protocol is adapted from methodologies using engineered P411 enzymes for intramolecular C-H amination.[6][7]

  • Rationale: This method leverages a highly evolved enzyme to achieve enantioselective C-H amination under mild, aqueous conditions, representing a pinnacle of green catalysis. The use of a whole-cell system simplifies catalyst handling.

  • Materials:

    • 1-Azido-2-propylbenzene (Substrate)

    • Lyophilized E. coli whole cells expressing engineered P411 "indoline synthase" variant

    • Potassium phosphate buffer (50 mM, pH 8.0)

    • Glucose

    • NADPH (or a glucose/glucose dehydrogenase regenerating system)

    • Ethyl acetate

  • Procedure:

    • In a 10 mL vial, prepare a 2 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0).

    • Add glucose to a final concentration of 10 mM (this serves as a carbon source for the whole cells and cofactor regeneration).

    • Add 10 mg of lyophilized E. coli cells containing the engineered P411 variant.

    • Add the substrate, 1-azido-2-propylbenzene, to a final concentration of 2 mM.

    • If not using a regenerating system, add NADPH to a final concentration of 0.5 mM.

    • Seal the vial and shake at 250 rpm at 25°C for 24 hours.

    • After the reaction, extract the mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting 2-methylindoline via column chromatography. Analyze yield and enantiomeric excess (ee) by chiral HPLC.

Protocol 2: Continuous Flow Reductive Cyclization for Indoline Synthesis

This protocol is based on the one-step synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate using a flow reactor.[12][13]

  • Rationale: This method exemplifies process intensification. It uses a heterogeneous catalyst that is easily separated and avoids stoichiometric reducing agents by using H₂ gas generated in situ. The closed-loop system offers superior safety and control over the highly exothermic hydrogenation reaction.

  • Materials:

    • Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (Substrate)

    • Acetic acid (as a green solvent)

    • Methanesulfonic acid (as a cyclization catalyst)

    • H-Cube® or similar flow hydrogenation system

    • 10% Pd/C catalyst cartridge (CatCart®)

  • Procedure:

    • Prepare a stock solution of the substrate (e.g., 0.1 M) in acetic acid containing methanesulfonic acid (e.g., 0.2 M).

    • Set up the flow reactor according to the manufacturer's instructions. Install the 10% Pd/C CatCart®.

    • Set the reaction parameters: Temperature = 50°C; Hydrogen pressure = atmospheric (generated from water electrolysis); Flow rate = 1.0 mL/min.

    • Pump the substrate solution through the system. The initial output should be discarded until the system reaches a steady state (typically after 3-5 reactor volumes).

    • Collect the product stream.

    • Once the run is complete, flush the system with pure solvent (acetic acid).

    • Evaporate the solvent from the collected fraction under reduced pressure. The resulting crude product can be purified by standard methods if necessary.

Data Summary and Comparison

The table below summarizes and compares the key features of the discussed green synthetic approaches.

Methodology Catalyst Typical Solvents Energy Source Key Green Advantages Yield Range Ref.
Biocatalytic C-H Amination Engineered P411 EnzymeAqueous BufferAmbient Temp.High enantioselectivity, mild conditions, biodegradable catalyst.40-75%[6][7]
Continuous Flow Hydrogenation 10% Pd/C (Heterogeneous)Acetic AcidConventional HeatHigh safety, scalability, easy catalyst recovery, avoids chemical reductants.Good to Excellent[12][13]
Catalyst-Free MCR NoneGlycerol-WaterConventional HeatCatalyst-free, renewable solvent, high atom economy, simple workup.Excellent[10]
Microwave-Assisted Synthesis Various (or none)Solvent-free or Green SolventsMicrowaveRapid reaction times, high energy efficiency, reduced side products.Good to Excellent[3][11]
Palladium-Catalyzed [4+1] Annulation Pd(II) Salt / Brønsted AcidOrganic SolventsConventional HeatHigh atom economy, direct use of -OH as leaving group.Good[5]

Conclusion and Future Outlook

The synthesis of 4-substituted indolines has greatly benefited from the integration of green chemistry principles. The methodologies presented here—from highly selective biocatalysis and efficient continuous flow processes to atom-economical annulations—demonstrate a clear shift away from traditional, less sustainable practices. These approaches not only minimize environmental impact but often provide superior results in terms of yield, selectivity, and safety.

Future research will likely focus on expanding the substrate scope of biocatalytic methods, developing more recyclable and earth-abundant metal catalysts, and integrating multiple green techniques, such as combining flow chemistry with photocatalysis, to create even more efficient and sustainable synthetic cascades.

References

  • Title: Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[10][12][14]Triazolidine]-2,5'-Diones Source: Polycyclic Aromatic Compounds, Taylor & Francis URL: [Link]

  • Title: Green Synthesis of Indole, Quinoline, and Thiazole Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Green synthesis of indole compounds Source: Google Patents URL
  • Title: Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques Source: ResearchGate URL: [Link]

  • Title: Synthesis of indolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Green Organocatalytic Synthesis of Indolines and Pyrrolidines from Alkenes Source: ResearchGate URL: [Link]

  • Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science (via PMC) URL: [Link]

  • Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL: [Link]

  • Title: Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications Source: Bentham Science URL: [Link]

  • Title: Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source: Taylor & Francis Online URL: [Link]

  • Title: [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization/Arylative Dearomatization Source: ResearchGate URL: [Link]

  • Title: Synthesis of indolines via palladium-catalyzed [4 + 1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Atom Economy Green Synthesis in Organic Chemistry Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Atom Economy in Drug Synthesis is a Playground of Functional Groups Source: Prime Scholars URL: [Link]

  • Title: Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation Source: Organic Syntheses (via PMC) URL: [Link]

  • Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles Source: MDPI URL: [Link]

Sources

Application Note: Optimization of Solvent Systems for the Isolation of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isolation of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol presents a specific challenge in process chemistry due to its amphiphilic nature.[1] Possessing both a basic indoline nitrogen and a polar tertiary alcohol moiety, the molecule exhibits significant water solubility even in its neutral form, leading to poor recovery rates with traditional non-polar solvents like toluene or heptane.[1] This Application Note evaluates "green" solvent alternatives to dichloromethane (DCM), specifically focusing on 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) .[1] We present a validated pH-swing extraction protocol that maximizes recovery (>95%) while adhering to ICH Q3C(R8) guidelines for residual solvents.

Molecular Profile & Physicochemical Challenges[1]

To design an effective extraction strategy, we must first deconstruct the solute's behavior in a biphasic system.[1]

PropertyValue / CharacteristicImpact on Extraction
Structure 4-substituted indoline with a tertiary alcohol tail.[1][2]Amphiphilic: The benzene ring is lipophilic, but the NH and OH groups are strong H-bond donors/acceptors.[1]
pKa (Conj. Acid) ~4.9 – 5.5 (Estimated for Indoline N)The molecule is protonated (cationic) at pH < 3 and neutral (free base) at pH > 7.[1]
LogP (Est.) 1.2 – 1.5Moderate Lipophilicity: It partitions poorly into hydrocarbons (Heptane) but well into ethers and esters.[1]
Stability Tertiary benzylic-like alcoholRisk of Dehydration: Avoid strong acids at high temperatures, which could form the vinyl-indoline (styrene-like) impurity.[1]
The "Emulsion Trap"

Indoline derivatives often act as weak surfactants.[1] The combination of the lipophilic aromatic core and the polar amine/alcohol "head" can stabilize emulsions during aqueous workups, particularly at high pH.[1]

Solvent Selection Framework

We evaluated solvents based on three criteria: Partition Coefficient (Efficiency) , Selectivity (Purity) , and Sustainability (Greenness) .

The Candidate List
  • Dichloromethane (DCM): Historical Standard.[1] High extraction efficiency but classified as ICH Class 2 (Neurotoxic/Carcinogenic).[1] Status: Phase Out.

  • Ethyl Acetate (EtOAc): Standard Alternative.[1] Good solubility, but prone to hydrolysis at pH > 10, leading to acetate contamination.[1] Status: Secondary Choice.

  • 2-Methyltetrahydrofuran (2-MeTHF): Recommended.[1] Derived from corncobs (biomass).[1] Higher boiling point (80°C) than THF, lower water miscibility, and excellent solubility for polar alcohols. Status: Primary Choice. [1]

  • Isopropyl Acetate (IPAc): Robust Alternative.[1] More stable to base hydrolysis than EtOAc.[1] Status: Alternative.

Visualizing the Selection Logic[1]

SolventSelection Start Solvent Selection for Indoline Alcohol SafetyCheck Is DCM restricted? Start->SafetyCheck PolarityCheck Is solute highly polar (LogP < 1.5)? SafetyCheck->PolarityCheck Yes (Avoid DCM) DCM Dichloromethane (High Efficiency, Toxic) SafetyCheck->DCM No (Lab Scale Only) StabilityCheck Is pH > 10 required? PolarityCheck->StabilityCheck Yes IPAc Isopropyl Acetate (Stable, Moderate Eff.) PolarityCheck->IPAc No (Lipophilic) MeTHF 2-MeTHF (High Efficiency, Green) StabilityCheck->MeTHF Yes (Base Stable) EtOAc Ethyl Acetate (Risk of Hydrolysis) StabilityCheck->EtOAc No (Neutral Workup)

Figure 1: Decision matrix for solvent selection. 2-MeTHF is favored for its stability under basic conditions required to deprotonate the indoline.

Experimental Protocol: pH-Swing Extraction

This protocol assumes the molecule is in a crude reaction mixture (aqueous or quenched organic).[1]

Reagents Required[1][3][4][5][6][7]
  • Extraction Solvent: 2-MeTHF (preferred) or IPAc.[1]

  • pH Adjusters: 2M HCl (for acidification), 5M NaOH (for basification).[1]

  • Brine: Saturated NaCl solution (critical for phase breaking).[1]

Step-by-Step Methodology
Phase 1: Acidic Wash (Impurity Removal)
  • Dissolution: Dissolve the crude mixture in the chosen solvent (10 volumes relative to theoretical yield).

  • Acidification: Add 10% aqueous HCl slowly until the aqueous layer pH reaches 2.0 – 3.0 .

    • Mechanism:[1][2][3] The indoline nitrogen protonates (

      
      ), forcing the target molecule into the aqueous phase.[1]
      
  • Separation: Agitate for 10 minutes. Allow layers to settle.[1]

    • Top Layer (Organic): Contains non-basic impurities (unreacted starting materials, neutral byproducts).[1] Discard.

    • Bottom Layer (Aqueous): Contains the target indoline salt.[1] Keep.

Phase 2: Basification & Extraction (Target Isolation)
  • Charge Solvent: Add fresh 2-MeTHF (10 volumes) to the aqueous phase.

  • Neutralization: Cool the mixture to < 15°C (exothermic). Slowly add 5M NaOH.

  • Target pH: Adjust pH to 10.0 – 11.0 .

    • Critical Control Point: Ensure pH is > 2 units above the pKa (~5.[1]5) to ensure >99% exists as the free base.[1]

  • Salting Out: Add saturated brine (20% of aqueous volume).

    • Why? The tertiary alcohol increases water solubility.[1] Brine increases the ionic strength, pushing the organic molecule into the 2-MeTHF layer (Salting-out effect).[1]

  • Extraction: Agitate vigorously for 15 minutes. Separate layers.

  • Re-extraction: Extract the aqueous layer once more with 5 volumes of 2-MeTHF to recover residual product.

Phase 3: Drying & Isolation[1]
  • Drying: Dry combined organic layers over anhydrous Sodium Sulfate (

    
    ).
    
  • Filtration: Filter to remove desiccant.[1]

  • Concentration: Distill under reduced pressure (Vacuum: 100 mbar, Bath: 40°C).

    • Note: 2-MeTHF forms an azeotrope with water, effectively drying the product during concentration.[1]

Workflow Diagram

ExtractionWorkflow Input Crude Mixture AcidWash Acid Wash (pH 2) Partition to Aqueous Input->AcidWash WasteOrg Organic Impurities (Discard) AcidWash->WasteOrg Basify Basify (pH 10) + 2-MeTHF AcidWash->Basify Aq. Phase SaltOut Add Brine (Salting Out) Basify->SaltOut PhaseSplit Phase Split SaltOut->PhaseSplit ProductOrg Product in 2-MeTHF PhaseSplit->ProductOrg WasteAq Aqueous Waste PhaseSplit->WasteAq

Figure 2: Optimized pH-swing extraction workflow utilizing 2-MeTHF.

Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate the extraction efficiency:

  • TLC/HPLC Check: Analyze the Aqueous Waste from Phase 2.

    • Acceptance Criteria: < 1.0% target molecule remaining in the aqueous layer.[1]

    • Troubleshooting: If high loss is observed, increase brine concentration or perform a third extraction with n-Butanol (though this requires high-vac removal).[1]

  • Purity Check: HPLC Purity of the isolated oil/solid.

    • Target: > 98.0% Area.[1]

  • Residual Solvent: Perform Headspace GC to ensure 2-MeTHF levels are within ICH limits (< 50 mg/day or 0.5% depending on classification).

References

  • Prat, D., et al. (2016).[1][4] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][5] ChemSusChem. [Link]

  • Pfizer Inc. (2008).[1] "Green Chemistry Solvent Selection Guide." Green Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Industrial Synthesis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of complex indoline building blocks. The target molecule, 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (also known as 2-(indolin-4-yl)propan-2-ol), is a highly sought-after intermediate, particularly in the development of selective [1].

However, its synthesis is notoriously prone to yield-crashing side reactions if the causality of the molecular interactions is not fully respected. This guide provides a self-validating, atom-economical protocol that bypasses traditional protection/deprotection pitfalls by performing a direct Grignard addition on the [2].

Core Workflow Visualization

SynthesisWorkflow SM Methyl indoline-4-carboxylate (Starting Material) Grignard MeMgCl (4.0 eq) THF/Toluene, 0°C to RT SM->Grignard Intermediate Magnesium Amide/Alkoxide Intermediate Grignard->Intermediate Quench Aqueous NH4Cl Quench (pH 7-8) Intermediate->Quench Product 2-(indolin-4-yl)propan-2-ol (Target Product) Quench->Product

Figure 1: Optimized atom-economical synthetic workflow for 2-(indolin-4-yl)propan-2-ol.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the tertiary alcohol low when using 2.5 equivalents of Grignard reagent on the unprotected ester? Causality: The indoline nitrogen is a secondary amine with an acidic proton. The first equivalent of Methylmagnesium chloride (MeMgCl) is immediately consumed to deprotonate this NH, forming a magnesium amide intermediate and evolving methane gas[2]. If you only use 2.5 equivalents, you are leaving only 1.5 equivalents for the ester addition, which strictly requires a minimum of 2.0 equivalents to form the tertiary alcohol. Solution: Increase the MeMgCl stoichiometry to a minimum of 3.5 equivalents (optimally 4.0 eq) to ensure complete conversion of the ester after the initial amine deprotonation.

Q2: I am observing significant dehydration of the product to 4-(prop-1-en-2-yl)indoline. How can I prevent this? Causality: The target molecule contains a tertiary alcohol situated at the C4 position of the electron-rich indoline ring. This makes it a pseudo-benzylic tertiary alcohol, which is exceptionally sensitive to acid-catalyzed E1 dehydration. Traditional routes that utilize Boc-protection require Trifluoroacetic acid (TFA) for deprotection, which inadvertently destroys the tertiary alcohol. Solution: Abandon the protection/deprotection strategy. By utilizing the direct Grignard addition on the unprotected indoline, you bypass the need for acidic cleavage entirely. Quench the Grignard reaction strictly with saturated aqueous NH


Cl (pH ~7-8) and avoid any HCl washes during the workup.

Q3: What is the optimal solvent system for this Grignard addition? My reaction mixture becomes highly viscous and stalls. Causality: When the first equivalent of MeMgCl deprotonates the indoline NH, the resulting magnesium amide intermediate can form insoluble aggregates in pure Tetrahydrofuran (THF), leading to poor mass transfer and stalled kinetics. Solution: Utilize a co-solvent system of THF and Toluene (1:1 v/v). Toluene disrupts the aggregation of the magnesium amide, maintaining a homogeneous solution that allows the subsequent equivalents of MeMgCl to efficiently attack the ester carbonyl.

Mechanistic Logic of the Direct Addition

Mechanism S1 1st Eq MeMgCl: Deprotonation of Indoline NH S2 Formation of Magnesium Amide (Prevents nucleophilic interference) S1->S2 S3 2nd & 3rd Eq MeMgCl: Nucleophilic attack on Ester S2->S3 S4 Formation of Tertiary Alkoxide S3->S4 S5 Aqueous Quench: Simultaneous protonation of N and O S4->S5

Figure 2: Mechanistic logic of excess Grignard reagent addition to unprotected indoline ester.

Quantitative Data Presentation

The table below summarizes the efficiency gains of the direct addition method compared to traditional protection strategies.

Table 1: Comparison of Synthetic Strategies for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

ParameterBoc-Protection RouteAcetyl-Protection RouteDirect Addition (Optimized)
Grignard Equivalents 2.5 eq2.5 eq4.0 eq
Step Count 3 (Protect, Add, Deprotect)3 (Protect, Add, Deprotect)1 (Direct Addition)
Dehydration Risk High (Acidic TFA cleavage)Moderate (Basic hydrolysis)Low (Neutral NH

Cl quench)
Overall Yield 45% - 55%60% - 65%82% - 88%
Process Cycle Time 72 Hours96 Hours24 Hours
Experimental Protocol: Direct Grignard Addition

This methodology is designed as a self-validating system. Built-in observational checks ensure the chemistry is proceeding as intended.

Step 1: Preparation & Solubilization In an oven-dried, nitrogen-flushed reactor, dissolve (1.0 eq)[3] in a strictly anhydrous solvent mixture of THF and Toluene (1:1 v/v, 10 mL/g of substrate).

Step 2: Temperature Control Cool the solution to 0 °C using an ice-water bath. Ensure the internal temperature probe is active.

Step 3: Grignard Addition (Self-Validating Step) Dropwise add Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 4.0 eq) over 45 minutes. Maintain the internal temperature below 10 °C. Validation Check: You must observe the evolution of methane gas during the addition of the first equivalent. This visual cue confirms the successful deprotonation of the indoline NH.

Step 4: Maturation Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (


 ~0.6) and the appearance of a highly polar, UV-active spot (

~0.2) validates complete conversion.

Step 5: Quenching (Critical Step) Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH


Cl solution until gas evolution ceases.
Warning: Do not use HCl or H

SO

, as the resulting acidic environment will immediately dehydrate the benzylic tertiary alcohol.

Step 6: Extraction & Purification Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na


SO

, and concentrate under reduced pressure. Purify the crude residue via recrystallization (heptane/ethyl acetate) or silica gel chromatography to afford pure 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol as a crystalline solid.
References
  • Title: Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New processes for the APIs industrial production: the case of silodosin Source: Università degli Studi di Milano (AIR Unimi) URL: [Link]

Sources

Technical Support Center: Resolution of Regioisomer Impurities in 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indoline regioisomer purification. The separation of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol from its regioisomeric byproducts (predominantly the 5-isomer) is a notoriously difficult downstream processing step. Both isomers possess identical polar surface areas, driven by the basic indoline nitrogen (pKa ~4.5) and the tertiary alcohol.

This guide is designed for discovery chemists and process scientists to troubleshoot co-elution issues and implement self-validating purification workflows based on operational scale.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the 5-isomer (2-(2,3-dihydro-1H-indol-5-yl)propan-2-ol) such a persistent impurity during synthesis? A1: The formation of the 5-isomer is an unavoidable consequence of indoline's electronic structure. The nitrogen lone pair donates electron density into the aromatic ring, strongly activating the 5-position (para) and 7-position (ortho) toward electrophilic aromatic substitution. The 4-position is meta to the amine and sterically hindered by the adjacent C3 aliphatic protons. Consequently, unless directed C-H activation is employed, functionalization attempts will thermodynamically and kinetically favor the 5-isomer as a major byproduct.

Q2: Direct silica gel chromatography yields co-eluting spots. Why does this happen? A2: Both molecules share a secondary amine (indoline NH) and a tertiary alcohol. On bare normal-phase silica, the strong hydrogen-bonding and basicity of the indoline NH dominate the retention mechanism, causing severe peak tailing. This tailing completely masks the subtle polarity differences of the tertiary alcohol's spatial orientation, resulting in inseparable co-elution.

Q3: Can I just use an acidic or basic mobile phase modifier to fix the tailing? A3: While adding 1% acetic acid or using amine additives (like triethylamine) reduces tailing by saturating active silanol sites[1], it rarely provides enough baseline resolution for preparative separation of these specific regioisomers because their dipole moments remain too similar. Chemical derivatization or Reverse-Phase HPLC is required to break the symmetry of their interactions.

Part 2: Decision Matrix for Purification Strategy

Use the following logical workflow to select the appropriate purification protocol based on your current material scale.

RegioisomerSeparation Start Crude Mixture (4-isomer & 5-isomer) Decision Purification Scale? Start->Decision ScaleSmall Small Scale (< 100 mg) Decision->ScaleSmall ScaleMed Medium Scale (100 mg - 5 g) Decision->ScaleMed ScaleLarge Large Scale (> 5 g) Decision->ScaleLarge MethodHPLC Protocol B: Prep RP-HPLC ScaleSmall->MethodHPLC MethodBoc Protocol A: N-Boc Derivatization ScaleMed->MethodBoc MethodCryst Protocol C: Fractional Crystallization ScaleLarge->MethodCryst Validation Purity Validation (1H-NMR & LC-MS) MethodHPLC->Validation MethodBoc->Validation MethodCryst->Validation End Pure 4-isomer Validation->End

Decision matrix for selecting the optimal regioisomer purification strategy based on scale.

Part 3: Troubleshooting Guides & Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the embedded validation checks.

Protocol A: Derivatization-Assisted Normal Phase Separation (The "N-Boc" Method)

Best for: Medium-scale purification (100 mg - 5 g) Causality: Protecting the secondary amine with a bulky tert-butyloxycarbonyl (Boc) group eliminates the dominant NH hydrogen-bond donor[1]. This forces the silica gel to interact primarily with the tertiary alcohol. The alcohol at the 4-position is sterically shielded by the adjacent C3 methylene protons of the indoline ring, whereas the 5-position alcohol is more exposed. This steric discrepancy translates to a significant difference in retention factor (Rf), allowing the 4-isomer to elute faster.

Step-by-Step Workflow:

  • Protection: Dissolve the crude regioisomer mixture (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Warm to room temperature and stir for 4 hours.

  • Validation Check 1 (Critical): Run TLC (Hexanes/EtOAc 7:3). Ensure complete disappearance of the highly polar baseline spots (free amines). Unreacted free base will streak and ruin the column resolution.

  • Chromatography: Load the concentrated crude onto a silica gel column (100-200 mesh). Elute with a gradient of 10% to 30% EtOAc in Hexanes. The N-Boc-4-isomer will elute first.

  • Deprotection: Dissolve the pure N-Boc-4-isomer in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc to yield pure 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Best for: Analytical to small-scale purification (< 100 mg) Causality: Reverse-phase matrices (like C18 or low-silanol columns) separate based on hydrophobicity rather than polar interactions[2]. The slight difference in the hydrophobic surface area between the 4- and 5-isomers can be resolved using a shallow organic gradient and an acidic modifier to keep the indoline fully protonated, preventing peak broadening[3].

Step-by-Step Workflow:

  • Sample Prep: Dissolve the crude mixture in Methanol (HPLC grade) and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 5 µm, 21.2 x 250 mm) or a specialized mixed-mode column like Newcrom R1[3].

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. (Note: Use formic acid instead of phosphoric acid if downstream Mass-Spec compatibility is required[3]).

  • Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes.

  • Collection: Monitor UV absorbance at 280 nm. Collect fractions using narrow time-slices to avoid cross-contamination at the peak intersection.

  • Validation Check 2 (Structural Confirmation): Lyophilize the fractions and verify isomeric purity via ¹H-NMR.

    • 4-isomer signature: The aromatic protons (H5, H6, H7) form an ABC system (a doublet, a triplet, and a doublet).

    • 5-isomer signature: The aromatic protons form an ABX system (an isolated singlet/narrow doublet for H4, and two coupled doublets for H6/H7).

Protocol C: Fractional Crystallization via Acid Addition Salts

Best for: Process/Large-scale purification (> 5 g) Causality: The basicity of the indoline nitrogen allows for salt formation. By reacting the mixture with a bulky sulfonic acid, the resulting indolinium salts pack differently in the crystal lattice. The 5-isomer salt exhibits lower solubility in alcoholic solvents due to a more symmetrical, planar packing arrangement compared to the sterically congested 4-isomer salt[2][4].

Step-by-Step Workflow:

  • Salt Formation: Dissolve the crude mixture in hot Ethanol. Add 1.0 eq of p-Toluenesulfonic acid (TsOH) monohydrate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the precipitated crystals (which will be heavily enriched in the 5-isomer salt).

  • Mother Liquor Processing: The mother liquor is enriched in the desired 4-isomer salt. Concentrate the mother liquor and recrystallize from an Ethanol/Ethyl Acetate mixture to achieve >95% purity.

  • Free-Basing: Suspend the purified 4-isomer salt in water, basify to pH 10 with 1M NaOH, and extract with DCM to recover the free base.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics for each troubleshooting protocol to aid in process planning.

Purification MethodOptimal ScaleTypical YieldIsomeric PurityRelative CostKey Advantage / Drawback
Protocol A (N-Boc) 100 mg - 5 g60 - 75%> 98%ModerateAdvantage: Uses standard lab equipment.Drawback: Adds two chemical steps.
Protocol B (RP-HPLC) < 100 mg80 - 90%> 99%HighAdvantage: Highest resolution, no chemical steps.Drawback: Low throughput.
Protocol C (Crystallization) > 5 g40 - 55%> 95%LowAdvantage: Highly scalable, inexpensive.Drawback: Lower yield due to mother liquor losses.

Part 5: References

  • Title: How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Source: ResearchGate URL: [Link]

  • Title: Separation of Indoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector Source: Longdom Publishing URL: [Link]

  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: MDPI URL: [Link]

Sources

Troubleshooting low conversion rates in indoline alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Low Conversion in Indoline Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Indoline Challenge

Indoline (2,3-dihydro-1H-indole) is a privileged pharmacophore found in numerous bioactive alkaloids and drug candidates (e.g., Silodosin, Indapamide). Unlike its oxidized cousin indole, indoline functions mechanistically as a cyclic


-alkyl aniline .

While theoretically a simple secondary amine, indoline alkylation is frequently plagued by three specific failure modes:

  • Stalled Conversion: The nucleophilicity of the nitrogen is attenuated by conjugation with the benzene ring, making it sluggish compared to aliphatic amines.

  • Oxidative Dehydrogenation: Basic conditions and trace oxygen can inadvertently oxidize indoline back to indole.

  • Regio-irregularity: Competition between

    
    -alkylation and 
    
    
    
    -alkylation (typically at C3), particularly when using transition metal catalysis.

This guide provides a root-cause analysis and actionable protocols to resolve these bottlenecks.

Module 1: Classical -Alkylation ( ) Troubleshooting

Context: You are reacting an indoline with an alkyl halide (R-X) using a base, but the reaction stalls or yields are poor.

Diagnostic Workflow

Use the following logic flow to identify the specific failure point in your setup.

Indoline_SN2_Troubleshooting Start Problem: Low Conversion (SM remaining) Check_E Is the Electrophile (R-X) Secondary or Hindered? Start->Check_E Check_Ox Is an Indole byproduct observed by LCMS? Check_E->Check_Ox No (Primary R-X) Switch_Method Switch to Reductive Alkylation (See Module 2) Check_E->Switch_Method Yes (Sec/Tert R-X) Check_Base Current Base System? Check_Ox->Check_Base No Indole Fix_Oxidation Degas Solvent (Freeze-Pump-Thaw) Switch to N2/Ar Atmosphere Check_Ox->Fix_Oxidation Yes (Indole detected) Strong_Base Protocol A: Switch to NaH/DMF (Force Anionic Mechanism) Check_Base->Strong_Base Weak Base (K2CO3/TEA) Polar_Solvent Add Phase Transfer Catalyst (TBAI) or Switch to DMSO Check_Base->Polar_Solvent Strong Base (NaH)

Caption: Decision tree for diagnosing stalled


 indoline alkylations.
Protocol A: High-Force Anionic Alkylation

Use when: Weak bases (


, 

) fail to drive conversion due to low nucleophilicity. Mechanism: Deprotonating the indoline (pKa ~26 in DMSO) creates a highly nucleophilic amide anion.
  • Preparation: Flame-dry a round-bottom flask and cool to 0°C under Argon.

  • Deprotonation: Add Indoline (1.0 equiv) in anhydrous DMF (0.5 M). Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical Check: Wait for

      
       evolution to cease (approx. 30 min). The solution often turns yellow/orange.
      
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C.

  • Temperature: Allow to warm to RT. If SM persists after 2h, heat to 60°C.

  • Quench: Cool to 0°C and quench with sat.

    
    .[1]
    

Common Pitfall (The "Red" Impurity): If the reaction mixture turns dark red/brown and conversion stalls, you likely have oxidative dehydrogenation . The indoline anion is electron-rich and susceptible to single-electron transfer (SET) oxidation by trace oxygen, converting it to an indole.

  • Fix: Strictly degas DMF using the freeze-pump-thaw method or vigorous sparging with Argon for 20 minutes before adding NaH [1].

Module 2: Reductive Alkylation (The "Clean" Alternative)

Context: Direct alkylation is failing due to steric hindrance or over-alkylation (quaternization). Solution: Use Reductive Amination. This is often superior for indolines because it proceeds via an iminium ion intermediate which is electrophilic, bypassing the low nucleophilicity issue of the neutral indoline.

Protocol B: Acid-Mediated Reductive Alkylation

Reference Standard: Adapted from J. Org. Chem. protocols [2].[1][2][3][4][5][6][7]

ReagentEquivalentsRole
Indoline1.0Nucleophile
Aldehyde/Ketone1.2 - 1.5Electrophile Source
NaCNBH

2.0Hydride Source (Stable at pH 4-6)
Acetic Acid (AcOH) Solvent/ExcessCatalyst & pH Control

Step-by-Step:

  • Dissolve indoline (1.0 equiv) and aldehyde (1.2 equiv) in glacial Acetic Acid (0.2 M).

  • Stir at RT for 30 minutes to ensure hemiaminal/iminium formation.

    • Note: Indolines do not form stable imines as easily as primary amines; the equilibrium lies toward the starting materials unless driven by the reduction.

  • Add NaCNBH

    
      (2.0 equiv) portion-wise.
    
    • Safety: Perform in a fume hood (HCN risk if acid is too strong/wet, though AcOH is generally safe).

  • Stir for 2-12 hours.

  • Workup: Neutralize with NaOH (aq) to pH > 10 before extraction to ensure the product is in the organic phase.

Troubleshooting:

  • Issue: No reaction with ketones.

  • Fix: Ketones are sterically hindered. Switch the solvent to DCE (Dichloroethane) and use NaBH(OAc)

    
      (STAB) with 1.0 equiv of AcOH. The non-polar solvent aids in water removal (if molecular sieves are added) to drive the equilibrium [2].
    

Module 3: Advanced Enantioselective C3-Alkylation

Context: You require functionalization at the C3 position (creating a quaternary center) rather than the Nitrogen. Mechanism: This requires "borrowing hydrogen" or transition-metal catalysis (Cu-H) to reverse polarity or direct reactivity.

Mechanism of Ligand-Controlled Divergence

Recent work (e.g., Buchwald, Kundu) demonstrates that the choice of ligand in Cu-catalyzed reactions dictates whether the nucleophile attacks the Nitrogen or the C3 position [3, 4].

Indoline_Selectivity Substrate Indole/Indoline Precursor Cat CuH Catalyst Substrate->Cat Path_N N-Alkylation (>20:1 Selectivity) Cat->Path_N Ligand: DTBM-SEGPHOS (Sterically Bulky) Path_C C3-Alkylation (Enantioselective) Cat->Path_C Ligand: Ph-BPE (Electron Rich/Specific Bite Angle)

Caption: Ligand-controlled regiodivergence in Copper-Hydride catalyzed alkylation [3].

Protocol C: Green C3-Alkylation (Borrowing Hydrogen)

For a robust, metal-catalyzed C3-alkylation using alcohols (avoiding halides):

  • Catalyst:

    
     (1 mol%) + 
    
    
    
    (2 mol%).
  • Base: KOH (1.0 equiv).

  • Reagents: Indoline + Primary Alcohol (Excess).

  • Conditions: Water (solvent), 100°C, sealed tube.

  • Why it works: The Iridium catalyst dehydrogenates the alcohol to an aldehyde (in situ), the indoline condenses to form an enamine/iminium, and the catalyst returns the hydrogen to reduce the C3-double bond [4].

FAQ: Rapid Fire Troubleshooting

Q: My product is stuck in the aqueous layer during workup. A: Indoline nitrogens are basic. If your aqueous wash is too acidic (pH < 4), the indoline will protonate and remain in the water. Always adjust the aqueous layer to pH > 10 using NaOH or


 before extracting with EtOAc or DCM.

Q: I see a "dimer" peak in LCMS (M+M-1). A: This is likely oxidative coupling. Indoline radicals can couple at the C5 or C7 positions under aerobic conditions. Solution: Add an antioxidant like BHT (butylated hydroxytoluene) to the reaction or rigorously exclude air.

Q: Can I use Buchwald-Hartwig conditions for alkylation? A: Generally, Buchwald conditions are for Arylation. However, for difficult alkylations, you can use Pd-catalyzed cross-coupling with alkyl halides , but you must use specific ligands like RuPhos or BrettPhos to prevent


-hydride elimination of the alkyl partner. Standard 

will fail [5].

References

  • BenchChem Technical Support. (2025).[1] Optimizing reaction conditions for N-alkylation of indoles and indolines. BenchChem Knowledge Base. Link

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87, 5603-5616. Link

  • Chen, Y., et al. (2020). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv (Preprint). Link

  • Yang, T., et al. (2018). Iridium-Catalyzed C3-Alkylation of Indolines with Alcohols. Organic Letters, 20(7), 1880–1883. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Technical Support Center: Purification of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-IND-4OH-001 Subject: Recrystallization Protocol & Troubleshooting for Silodosin Intermediate Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

This guide addresses the purification of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS: 160969-03-9), a critical intermediate in the synthesis of the


-adrenoceptor antagonist Silodosin  (Rapaflo).[1]

Chemical Challenges: Processing this molecule presents a "stability vs. purity" paradox common in process chemistry:

  • Oxidative Instability: The indoline (dihydroindole) nitrogen is electron-rich and prone to spontaneous dehydrogenation to the corresponding indole impurity upon exposure to air.

  • Dehydration Risk: The tertiary benzylic-like alcohol at the C4 position is highly labile. It undergoes E1 elimination to form the 4-isopropenyl impurity (alkene) under acidic conditions or excessive heat.

Target Specification:

  • Purity: >98.5% (HPLC)

  • Appearance: White to off-white crystalline solid (Color is a critical quality attribute indicating oxidation levels).

Standard Operating Procedure (The "Golden Path")

The following protocol utilizes a Displacement Crystallization (Solvent/Anti-solvent) method. This is superior to single-solvent cooling for this substrate because it minimizes thermal stress (reducing dehydration risk).

Primary Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Alternative System: Toluene (requires higher heat, better for removing non-polar dimers).

Step-by-Step Protocol
  • Preparation:

    • Ensure all solvents are degassed (sparged with Nitrogen for 15 mins) to prevent oxidation.

    • Flush the reactor/flask with Nitrogen.

  • Dissolution (T_max: 50°C):

    • Charge crude 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol into the vessel.

    • Add Ethyl Acetate (3.0 - 4.0 vol) relative to mass (e.g., 3 mL/g).

    • Heat gently to 45-50°C . Do not exceed 60°C to prevent dehydration.

    • Checkpoint: If solids remain, add EtOAc in 0.5 vol increments. The solution should be clear yellow/amber.

  • Filtration (Polish):

    • Perform a hot filtration (under N2 blanket) to remove inorganic salts or insoluble oligomers.

    • Wash the filter cake with 0.5 vol warm EtOAc.

  • Crystallization (The Critical Phase):

    • Cool the filtrate to 25-30°C .

    • Seeding: Add 0.5% w/w pure seed crystals. Stir for 30 minutes to establish a seed bed. Note: If no seed is available, proceed to anti-solvent addition slowly.

    • Anti-solvent Addition: Add n-Heptane (6.0 - 8.0 vol) dropwise over 2 hours.

    • Observation: The mixture should turn into a thick slurry.

  • Maturation & Cooling:

    • Cool the slurry to 0-5°C over 2 hours.

    • Hold at 0-5°C for a minimum of 2 hours to maximize yield.

  • Isolation:

    • Filter the solid under vacuum (minimize air flow through the cake to prevent oxidation).

    • Wash with cold n-Heptane/EtOAc (2:1 ratio).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12-24 hours. Do not exceed 45°C.

Troubleshooting Guide

This section diagnoses deviations from the "Golden Path."

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns cloudy/milky, and oily droplets form on the bottom/walls before crystals appear.

Root CauseMechanismCorrective Action
Temperature too high during anti-solvent addition The anti-solvent lowered the solubility limit above the melting point of the solvated product.Re-heat to redissolve the oil. Cool the solution to near room temperature before adding Heptane.
Rapid Anti-solvent Addition Created a local supersaturation spike that pushed the system into the "labile zone" rather than the "metastable zone."Stop addition. Add a seed crystal. Stir until the oil converts to solid. Resume addition at 50% reduced rate.
Impurity Profile High levels of the "alkene" impurity (dehydration product) act as a solvent, suppressing the melting point.Use Toluene. Switch to Toluene recrystallization (3 vol Toluene at 60°C -> Cool to 0°C). Toluene is better at keeping the alkene in the mother liquor.
Issue B: Product Discoloration (Pink/Brown/Black)

Symptoms: Product is not white/off-white.

  • Diagnosis: Oxidation of the indoline nitrogen to an indole or quinoidal species.

  • Immediate Fix: Wash the isolated solid with cold MTBE (Methyl tert-butyl ether) containing 0.1% sodium dithionite (reducing agent) if permissible, or simply recrystallize again under strict inert atmosphere.

  • Prevention: The entire process must be under Nitrogen. Trace acids in the solvent can also catalyze auto-oxidation. Ensure EtOAc is neutral (free of acetic acid).

Issue C: Low Yield (<60%)

Symptoms: Mother liquor is dark; little solid recovered.

  • Diagnosis: High solubility in the mother liquor or product degradation.

  • Fix:

    • Check HPLC of mother liquor. If product is present, concentrate the liquor to half volume and cool to -10°C.

    • If HPLC shows high "alkene" (dehydration impurity), the drying or dissolution temperature was too high.

Process Logic & Visualization

Workflow Diagram

The following diagram illustrates the critical control points (CCPs) where the process typically fails.

RecrystallizationProcess Start Crude Indoline Alcohol Dissolve Dissolve in EtOAc (3 vol) T < 50°C (Critical) Start->Dissolve Filter Hot Filtration (Polish) Remove salts Dissolve->Filter Fail_Dehydration RISK: Dehydration (If T > 60°C or Acidic) Dissolve->Fail_Dehydration Overheat Seed Cool to 25°C & Seed Establish crystal bed Filter->Seed AntiSolvent Add n-Heptane (6 vol) Rate: Dropwise over 2h Seed->AntiSolvent Cool Cool to 0-5°C Hold 2 hours AntiSolvent->Cool Fail_Oil RISK: Oiling Out (If Heptane added too hot) AntiSolvent->Fail_Oil Too Fast/Hot Isolate Filter & Wash (Cold Heptane/EtOAc) Cool->Isolate Dry Vacuum Dry < 40°C Isolate->Dry Fail_Oxidation RISK: Oxidation (If Air exposure) Isolate->Fail_Oxidation Air suck-through End Pure Product (White Solid) Dry->End

Caption: Figure 1.[1] Process workflow highlighting Critical Control Points (Red) where dehydration or oxidation occurs.

Decision Tree: Solvent Selection

SolventSelection Start Start: Crude Purity? HighPurity > 90% Purity Start->HighPurity LowPurity < 90% or Dark Color Start->LowPurity EtOAcSystem System: EtOAc / Heptane (Gentle, High Yield) HighPurity->EtOAcSystem CheckAlkene Is Alkene Impurity > 2%? LowPurity->CheckAlkene TolueneSystem System: Toluene (Stronger purification) CheckAlkene->EtOAcSystem No (Just colored) CheckAlkene->TolueneSystem Yes (Alkene high)

Caption: Figure 2. Solvent selection logic based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone/Water instead of EtOAc/Heptane? A: Yes, but with caution. While Acetone is a good solvent, water (the anti-solvent) can sometimes promote the hydrolysis of residual esters or, more critically, if the pH of the water is slightly acidic (common in DI water), it accelerates the dehydration of the tertiary alcohol. If using water, ensure it is buffered to pH 7-8.

Q2: My product turned pink during drying. Is it ruined? A: Not necessarily. The pink color is often a surface oxidation layer (indoline-quinone species) that looks worse than it is quantitatively.

  • Action: Analyze by HPLC.[2] If purity is >98%, you may proceed.[3] If color is unacceptable for the next step, perform a "slurry wash" with cold IPA containing a trace of sodium metabisulfite (antioxidant) followed by thorough drying.

Q3: Why do you recommend Toluene for removing the alkene impurity? A: The alkene impurity (4-isopropenyl-indoline) is significantly more lipophilic (non-polar) than the target tertiary alcohol. Toluene is a non-polar aromatic solvent. At 0°C, the polar alcohol crystallizes out, but the non-polar alkene remains more soluble in the Toluene mother liquor compared to Heptane/EtOAc systems.

Q4: Is the N-protected form easier to purify? A: Absolutely. If you have the option, purify the 1-acetyl-2-(...) or 1-trifluoroacetyl-2-(...) derivative. The electron-withdrawing protecting group on the nitrogen prevents oxidation and stabilizes the molecule. You can then hydrolyze the protecting group immediately before the next coupling step.

References

  • Kissei Pharmaceutical Co., Ltd. (1995). Indoline derivatives and process for the preparation thereof. US Patent 5,387,603.[4]

    • Relevance: The foundational patent for Silodosin, describing the synthesis and handling of indoline intermedi
  • Zydus Cadila Healthcare Ltd. (2012). Process for the preparation of Silodosin. WO2012147019A1.

    • Relevance: Describes improved purification methods for Silodosin intermediates, specifically addressing the removal of dimer and dehydro (alkene) impurities.
  • Luitpold Pharmaceuticals. (2011). Methods for preparing Silodosin and intermediates thereof. US Patent 20110207937.

    • Relevance: Provides detailed experimental protocols for the crystallization of the hydroxy-indoline intermediate and solvent selection str

Sources

Resolving solubility issues of Silodosin intermediates in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Separation Issues in Silodosin HPLC Methods Lead Scientist: Senior Application Scientist, Chromatography Division Last Updated: February 28, 2026[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges encountered during the analysis of Silodosin (KMD-3213) and its synthetic intermediates.

Silodosin is a selective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-adrenoceptor antagonist used for Benign Prostatic Hyperplasia (BPH).[1][2][3][4] From a chromatographic perspective, it presents a "Solubility Paradox":
  • The API is a weak base (

    
    ) with moderate hydrophobicity (
    
    
    
    ).[1]
  • The Intermediates (specifically the nitrile precursor and alkylating agents) are significantly more hydrophobic.

  • The Metabolites (e.g., Silodosin Glucuronide) are highly polar.

This guide moves beyond standard pharmacopeial methods to address the solubility crashes , carryover , and peak splitting often seen during process development and impurity profiling.

Module 1: Understanding the Chemistry (The "Why")

Q: Why does Silodosin precipitate in my standard phosphate buffer mobile phases?

A: The issue is likely a pH-Solubility mismatch.[2] Silodosin is a weak base with a


 of approximately 9.[2]66. To maintain solubility in an aqueous environment, the molecule must be ionized (protonated).
  • At pH > 6.0: The amine begins to deprotonate, drastically reducing aqueous solubility. If your organic modifier fraction is low (<30%) during the initial gradient hold, the free base will precipitate inside the column or tubing.

  • The Fix: Ensure your mobile phase pH is at least 2 units below the pKa . We recommend a working pH range of 2.5 – 4.5 .[2]

Q: My intermediates are not eluting, or they appear as broad "ghost peaks" in subsequent runs. Why?

A: You are likely dealing with the Nitrile Intermediate or the Mesylate Side Chain .

  • The Nitrile Intermediate (1-(3-hydroxypropyl)-5-...-indole-7-carbonitrile) lacks the polar amide group of the final API, making it significantly more hydrophobic.[1][2][5]

  • The Mesylate Side Chain (2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate) is a hydrophobic alkylating agent.[1][5]

  • The Causality: Standard isocratic methods for Silodosin (often ~40-50% organic) are too weak to elute these compounds efficiently.[1][2][5] They accumulate on the column head and elute randomly in later injections (Carryover).

Module 2: Mobile Phase & Method Optimization

Q: Which buffer system provides the best balance of solubility and peak shape?

A: While Phosphate buffers are common, Ammonium Acetate (pH 4.0 – 5.0) is superior for solubility when analyzing mixtures of API and hydrophobic intermediates.

ParameterPhosphate Buffer (pH 2.[1][2]5)Ammonium Acetate (pH 4.[1][2]5)Recommendation
Solubility Moderate (Salt formation)High (Chaotropic effect)Use Acetate for high-concentration samples.[1][2][5]
UV Cutoff Excellent (<200 nm)Good (>210 nm)Use Phosphate for trace impurity detection <210 nm.[1][5]
MS Compatibility NoYes Mandatory for LC-MS impurity ID.[1][2][5]
Peak Shape Sharp (Ion suppression)Good (Buffering capacity)Phosphate yields slightly sharper peaks.[1][5]
Q: Can I use Methanol as the organic modifier?

A: Yes, but with a caveat.

  • Pros: Silodosin is freely soluble in Methanol.[2][6] It prevents precipitation in the injector needle.

  • Cons: Methanol has higher viscosity than Acetonitrile, leading to higher backpressure.[2]

  • Protocol: A binary pump system is ideal.[1][2]

    • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5)[1][5]

    • Mobile Phase B: Acetonitrile (for elution strength) OR Methanol (for solubility).[1][5]

    • Hybrid Approach: A common successful blend for "B" is Acetonitrile:Methanol (80:20) .[1][2][5] This maintains elution strength while leveraging Methanol's solvation power to prevent on-column precipitation.[2][5]

Module 3: Sample Preparation & Injection (The "Diluent Paradox")

Q: I dissolve my sample in 100% Methanol to ensure solubility, but I get split peaks. How do I fix this?

A: This is the "Strong Solvent Effect."[2] Injecting a large plug of Methanol (strong solvent) into a high-aqueous mobile phase (weak solvent) causes the analyte to travel faster than the mobile phase front, resulting in band broadening or splitting.[1]

The "Gradient Injection" Protocol:

  • Dissolve the sample in 100% Methanol (Stock Solution).

  • Dilute the stock 1:1 with the Starting Mobile Phase (e.g., Buffer:MeOH 90:10).

  • Check for Haze: If precipitation occurs upon dilution, your concentration is too high.[2]

    • Limit: Keep final API concentration

      
       for assay methods.
      
  • Injection Volume: If you must use high organic diluent, reduce injection volume to

    
     (on a 4.6mm ID column).
    
Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Silodosin Sample SolubilityCheck Check Solubility in Mobile Phase A (Buffer pH 4.0) Start->SolubilityCheck Soluble Soluble? Yes SolubilityCheck->Soluble Clear Solution NotSoluble Soluble? No (Precipitation) SolubilityCheck->NotSoluble Cloudy/Haze StandardMethod Use Standard Diluent (Mobile Phase A:B 50:50) Soluble->StandardMethod StrongDiluent Use Strong Diluent (100% MeOH or ACN) NotSoluble->StrongDiluent PeakCheck Check Peak Shape StandardMethod->PeakCheck StrongDiluent->PeakCheck GoodPeak Proceed to Validation PeakCheck->GoodPeak Symmetric SplitPeak Peak Splitting Observed PeakCheck->SplitPeak Split/Tailing Fix1 Reduce Injection Volume (< 5 µL) SplitPeak->Fix1 Fix2 Co-Solvent Dilution (Add 20-40% Buffer to Diluent) SplitPeak->Fix2 Fix1->PeakCheck Fix2->PeakCheck

Caption: Decision tree for selecting the correct diluent and injection parameters to avoid solubility crashes and peak splitting.

Module 4: Troubleshooting Specific Symptoms

Scenario A: High Backpressure Spikes During Injection
  • Cause: The sample is precipitating inside the rotor seal or the top frit of the column. This happens when a high-concentration sample in Methanol hits a cold, high-phosphate buffer mobile phase.[2][5]

  • Solution:

    • Add 5-10% Acetonitrile to Mobile Phase A.[2] This acts as a solubilizer in the aqueous phase.

    • Increase the column temperature to 40°C .

Scenario B: "Ghost Peaks" at High Retention Times
  • Cause: Late elution of the Nitrile Intermediate or Mesylate from a previous injection.

  • Solution: Implement a Column Wash Step at the end of every gradient.

    • Gradient Profile:

      • 0-15 min: Standard Gradient (10% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
         60% B)[1][2]
        
      • 15-20 min: Ramp to 95% B (Wash)

      • 20-25 min: Hold at 95% B

      • 25-30 min: Re-equilibrate at Initial Conditions.[2][5]

Scenario C: Resolution Loss between Impurities
  • Cause: pH drift.[1][2] The resolution between Silodosin and its dehydro-impurity is highly pH dependent.[2]

  • Solution: Use a buffer with higher capacity. If using Ammonium Acetate, ensure concentration is at least 10-20 mM .[1][2][5] Do not rely on simple acid addition (e.g., 0.1% Formic Acid) without buffering if your sample matrix is basic.[1]

Summary of Recommended Conditions

ComponentRecommendationNotes
Column C18 (L1) End-capped, 3.5 or 5 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

e.g., Inertsil ODS-3V or Zorbax Eclipse Plus
Temp 35°C - 40°CHigher temp aids solubility and mass transfer.[1][2]
Mobile Phase A 10mM Ammonium Acetate (pH 4.[1][2]5)Acetate prevents precipitation better than Phosphate.[1][2]
Mobile Phase B Acetonitrile : Methanol (80:[1][5]20)Blend for strength + solubility.[1][2]
Flow Rate 1.0 mL/minStandard.[1][2]
Detection 270 nm (API) / 225 nm (Impurities)Dual wavelength monitoring recommended.[1][5]

References

  • European Medicines Agency (EMA). (2018).[1][2][5][6] Assessment Report: Silodosin Recordati. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][5] PubChem Compound Summary for CID 5312125, Silodosin. Retrieved from [Link][1][5]

  • Mane, B., et al. (2024).[2] Determination of impurities in formulated form of Silodosin by using RP-HPLC. ResearchGate. Retrieved from [Link]

  • Cirilli, R., et al. (2020).[2] Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Molecules (MDPI).[1][2][5] Retrieved from [Link][1][5]

  • Matsubara, Y., et al. (2006).[2][7] Pharmacokinetics and disposition of silodosin (KMD-3213). Yakugaku Zasshi. Retrieved from [Link]

Sources

Controlling moisture sensitivity during 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Moisture Control for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Executive Summary: The Criticality of Anhydrous Handling

Compound Identity: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Common Application: Key intermediate in the synthesis of


-adrenoceptor antagonists (e.g., Silodosin/Rapaflo).[1]
Primary Hazard:  Hygroscopicity leading to stoichiometric drift and oxidative instability.[1]

As a Senior Application Scientist, I often see process failures attributed to "bad batches" that are actually failures in moisture control. This compound contains an electron-rich indoline core and a tertiary benzylic-like alcohol .[1]

Moisture ingress triggers two catastrophic failure modes:

  • Stoichiometric Drift: The compound is hygroscopic. If you weigh 100 mg of "wet" material, you may only be adding 90 mg of active substrate. In tight-stoichiometry coupling reactions (e.g., with alkyl halides or mesylates), this leads to unreacted electrophiles and difficult purification.[1]

  • Oxidative Degradation: Water facilitates proton transfer and often carries dissolved oxygen, accelerating the oxidation of the indoline ring to an indole, a common impurity that is difficult to separate.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why is my downstream coupling reaction yielding low conversion despite correct weighing?

A: You are likely suffering from "Assay Drift" due to water uptake. [1]

This molecule acts as a "water sponge."[1] When exposed to ambient humidity (RH >40%) for even 30 minutes, the crystal lattice can absorb 2-5% water by weight.[1]

  • The Mechanism: The secondary amine (indoline) and the hydroxyl group form strong hydrogen bond networks with atmospheric water.

  • The Consequence: If your reaction requires 1.05 equivalents of an electrophile, and your starting material is 5% water, your effective equivalence drops to ~0.99. The reaction stalls because the limiting reagent has shifted.

  • The Fix: Always perform a Karl Fischer (KF) titration immediately before dispensing. Do not rely on the Certificate of Analysis (CoA) water content if the container has been opened previously.

Q: I see a color change from off-white to brown/red. Is the compound still usable?

A: The color change indicates oxidation of the indoline ring.

  • The Mechanism: Indolines are electron-rich.[1] In the presence of moisture and air, they oxidize to form fully aromatic indoles or quinoid-type species (colored impurities). Water lowers the activation energy for this electron transfer.

  • Decision Matrix:

    • Light Beige:[1] Likely surface oxidation.[1] Purify via recrystallization or use if impurity tolerance is high.[1]

    • Dark Brown/Red: Significant degradation.[1] Discard. The indole impurity often poisons palladium catalysts used in subsequent hydrogenation steps.

Part 2: Operational Protocols (The "How")

Protocol A: Drying the "Wet" Solid

Use this protocol if KF titration shows >0.5% water.

  • Equipment: Vacuum oven with a nitrogen bleed line.

  • Desiccant: Place a tray of activated Phosphorus Pentoxide (

    
    ) or Silica Gel in the bottom of the oven.
    
  • Temperature: Set to 35°C – 40°C .

    • Warning: Do NOT exceed 50°C. Tertiary alcohols adjacent to aromatic rings are prone to acid-catalyzed dehydration (forming the alkene) if local hot spots occur, especially if trace acid is present.[1]

  • Vacuum: Ramp slowly to <10 mbar. Avoid sudden surges that cause powder scattering.[1]

  • Duration: Dry for 6–12 hours.

  • Verification: Break vacuum with dry Nitrogen/Argon (never ambient air).[1] Test KF immediately.

Protocol B: Inert Dispensing (Glovebox vs. Benchtop)
  • Best Practice (Glovebox): Weigh and dispense inside an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).[1]
  • Acceptable Practice (Benchtop):

    • Allow the storage container to warm to room temperature before opening (prevents condensation).

    • Flush the headspace with Argon immediately after opening.

    • Weigh quickly into a tared flask and immediately cap with a septum.

    • Purge the receiving flask with nitrogen/argon.

Part 3: Visualizing the Danger

The following diagram illustrates the chemical risks associated with moisture and improper handling of this specific indoline intermediate.

MoistureSensitivity Compound 2-(2,3-dihydro-1H-indol-4-yl) propan-2-ol (Target Molecule) WetSolid Hydrated Solid (Stoichiometry Error) Compound->WetSolid + H2O (>40% RH) Oxidation Indole Impurity (Dehydrogenation) Compound->Oxidation O2 + H2O (Facilitated e- transfer) Dehydration Alkene Impurity (Loss of OH) Compound->Dehydration Heat (>50°C) + Trace Acid Moisture Moisture Ingress (Ambient Humidity) Oxygen Dissolved Oxygen Failure1 Coupling Failure (Wrong Equivalence) WetSolid->Failure1 Weighing Error Failure2 Catalyst Poisoning (Downstream) Oxidation->Failure2 Impurity Profile Control Control Measures: 1. Store under Argon 2. KF Titration before use 3. Dry <40°C Control->Compound

Figure 1: Critical degradation pathways and failure modes triggered by moisture ingress.[1]

Part 4: Quantitative Data Summary

Table 1: Stability Profile & Handling Limits

ParameterSpecification / LimitRationale
Max Water Content (KF) < 0.5% w/wPrevents stoichiometric errors in alkylation reactions.[1]
Drying Temperature Max 40°CPrevents thermal dehydration of the tertiary alcohol.
Storage Temp 2°C – 8°C (Short term)-20°C (Long term)Slows oxidative dehydrogenation of the indoline ring.[1]
Atmosphere Argon or NitrogenIndolines are O2 sensitive; moisture accelerates oxidation.[1]
Solubility for Analysis MeOH or DMSOEnsure solvent is dry (HPLC grade) to avoid false KF readings.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use azeotropic distillation to dry the compound instead of a vacuum oven? A: Yes, but choose the solvent carefully.

  • Recommended: Toluene or Benzene.[1] These form excellent azeotropes with water.[1]

  • Procedure: Dissolve the compound in Toluene, reflux with a Dean-Stark trap, and then concentrate under reduced pressure.

  • Caution: Ensure the temperature of the oil bath does not overheat the flask walls, which could trigger dehydration of the tertiary alcohol.

Q: The compound has turned into a sticky gum. How do I recover it? A: This is "caking" due to moisture absorption lowering the glass transition temperature (


).
  • Dissolve the gum in a minimal amount of dry Dichloromethane (DCM).

  • Add a drying agent (

    
     or 
    
    
    
    ) and stir for 15 minutes.
  • Filter and evaporate the solvent.

  • Triturate the residue with cold, dry Hexane or Heptane to induce re-crystallization.

Q: Does this compound react with the Karl Fischer reagent? A: Generally, no. However, if your KF reagent contains ketones/aldehydes (for volumetric titration), the secondary amine could theoretically react, though it is slow.

  • Recommendation: Use Coulometric KF with a diaphragm-less cell for the most accurate results on small samples.

References

  • Synthesis of Silodosin and Intermediates

    • Title: Process for the prepar
    • Source: Google Patents (WO2015015512A2).[1]

    • URL:[1]

    • Relevance: details the handling of indoline intermediates and the necessity of salt formation (tartr
  • General Dehydration Mechanisms

    • Title: The Dehydration of Propan-2-ol (Mechanism applicable to tertiary alcohols).[1][2][3]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for why heating the tertiary alcohol >50°C risks alkene form
  • Hygroscopicity in Pharmaceuticals

    • Title: Hygroscopicity Categorization of Pharmaceutical Solids.[1][4][5]

    • Source: Asian Journal of Pharmaceutics.[1]

    • URL:[Link][1]

    • Relevance: Defines the testing protocols and impact of moisture on API intermedi

Sources

Technical Support Center: Troubleshooting & Stress Testing Guide for CAS 239463-85-5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate (CAS 239463-85-5) is a critical chiral intermediate—often referred to as the main chain or KSM-I—in the synthesis of the α1A-adrenoceptor antagonist Silodosin[1][2]. Due to its polyfunctional nature, including an indoline core, a carbonitrile group, and a benzoyloxy ester, it exhibits complex degradation pathways[3]. This guide provides drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for forced degradation studies.

Mechanistic Causality: The "Why" Behind the Degradation

Designing a stability-indicating analytical method requires understanding the intrinsic vulnerabilities of the molecule. Based on 4 of the parent drug and its intermediates, CAS 239463-85-5 is highly susceptible to hydrolytic and oxidative stress, while remaining relatively stable under photolytic and thermal conditions[4][5].

  • Oxidative Vulnerability (Indoline Ring): The 2,3-dihydro-1H-indole (indoline) moiety is prone to dehydrogenation. Under oxidative stress (e.g., peroxide exposure), the indoline ring rapidly aromatizes to form an indole derivative[3]. This is driven by the thermodynamic stability of the resulting aromatic system.

  • Hydrolytic Vulnerability (Ester & Nitrile):

    • Base-Catalyzed: The benzoyloxy ester is highly labile in alkaline environments, undergoing rapid saponification to yield a 3-hydroxypropyl derivative and free benzoic acid[3].

    • Acid-Catalyzed: The carbonitrile (nitrile) group at position 7 undergoes acid-catalyzed hydration to form a primary amide, which can further hydrolyze to a carboxylic acid under prolonged thermal stress[3].

DegradationPathway Parent CAS 239463-85-5 (Silodosin Intermediate) Acid Acidic Hydrolysis (0.1N HCl, 80°C) Parent->Acid H+ / H2O Base Basic Hydrolysis (0.1N NaOH, 80°C) Parent->Base OH- / H2O Oxidation Oxidative Stress (3% H2O2, RT) Parent->Oxidation ROS DP_Amide Nitrile Hydrolysis (Amide Formation, +18 Da) Acid->DP_Amide Primary DP_Ester Ester Cleavage (Alcohol Formation, -104 Da) Acid->DP_Ester Secondary Base->DP_Amide Secondary Base->DP_Ester Primary DP_Indole Indoline Dehydrogenation (Indole Formation, -2 Da) Oxidation->DP_Indole -2H

Primary degradation pathways of CAS 239463-85-5 under stress conditions.

Experimental Workflows & Self-Validating Protocols

A robust forced degradation study must be a self-validating system. Every stress condition must be accompanied by an unstressed control (to establish baseline purity) and a stressed blank (to rule out matrix/diluent interference and confirm that degradation peaks originate exclusively from the API).

Standardized Stress Testing Protocol

Expertise Note: CAS 239463-85-5 is typically supplied as a 6[6]. Ensure complete dissolution using Acetonitrile (ACN) as the primary diluent to prevent premature aqueous hydrolysis during sample preparation[7].

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of CAS 239463-85-5 in HPLC-grade Acetonitrile[7].

Step 2: Stress Application

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 80°C for 2.5 hours[7].

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 80°C for 2.5 hours[7].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 30 minutes[4].

Step 3: Quenching (Critical Causality Step) Why do we quench? Failing to neutralize reactions leads to continuous degradation in the autosampler, resulting in irreproducible peak areas and shifting degradation profiles during the analytical run.

  • Neutralize acid/base samples with equimolar amounts of NaOH or HCl[4].

  • Quench oxidative samples with 10% sodium bisulfite to neutralize residual peroxide.

Step 4: Dilution & LC-MS/MS Analysis Dilute all samples to a final concentration of 100 µg/mL using the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter. Analyze using a UPLC BEH C18 column (or equivalent) with a gradient of 0.1% Formic Acid in water and Acetonitrile/Methanol[3].

Workflow SamplePrep Sample Preparation (1 mg/mL in ACN) StressConditions Apply Stress Conditions (Acid, Base, Peroxide) SamplePrep->StressConditions Neutralization Quenching / Neutralization (Equimolar Acid/Base or Bisulfite) StressConditions->Neutralization Dilution Dilution & Filtration (0.22 µm PTFE) Neutralization->Dilution Analysis LC-ESI-MS/MS Analysis (UPLC BEH C18, Gradient) Dilution->Analysis

Experimental workflow for forced degradation and LC-MS/MS analysis.

Quantitative Data: Expected Degradation Profiles

The following table summarizes the anticipated degradation products (DPs) based on structural fragmentation and 3[3][5].

Stress ConditionPrimary Degradation PathwayExpected Mass Shift (Δ Da)Structural Alteration
Oxidative (H₂O₂) Dehydrogenation-2.015 DaIndoline ring oxidizes to Indole
Basic (NaOH) Ester Cleavage (Saponification)-104.02 DaLoss of benzoyl group; forms alcohol
Acidic (HCl) Nitrile Hydration+18.01 DaCarbonitrile converts to primary amide
Thermal (Solid) StableNoneNo significant degradation observed
Photolytic (UV/Vis) StableNoneNo significant degradation observed

Troubleshooting FAQs

Q: Why am I seeing a -2 Da mass shift under oxidative stress? A: This is a classic dehydrogenation reaction. The indoline (2,3-dihydro-1H-indole) core of CAS 239463-85-5 is losing two hydrogen atoms to form a fully aromatic indole ring[3]. This reaction is highly favored thermodynamically and is the hallmark of oxidative degradation for this intermediate.

Q: My ester cleavage product is co-eluting with the parent peak. How can I resolve this? A: The loss of the bulky, hydrophobic benzoyl group significantly increases the polarity of the molecule. If the degradant is co-eluting with the parent, your chromatographic gradient is likely too steep or starting with too high of an organic percentage. Lower the initial organic modifier (e.g., start at 5% ACN) and use a shallower gradient (e.g., 1-2% increase per minute) to enhance retention of the polar alcohol degradant on the C18 column[3].

Q: I observe significant degradation in my unstressed control sample. What went wrong? A: This usually indicates a solvent-compatibility issue or autosampler instability. If you dissolved the tartrate salt in a highly aqueous diluent without controlling the pH, mild hydrolysis may occur at room temperature over time. Always prepare the stock in pure Acetonitrile[7] and ensure the autosampler is temperature-controlled at 4°C-5°C.

Q: Why is the nitrile group degrading into two distinct peaks under acidic conditions? A: Acid hydrolysis of a nitrile is a two-step process. The first step is hydration to an amide (+18 Da). If the stress is prolonged or the acid is strong enough, the amide undergoes further hydrolysis to a carboxylic acid (+19 Da relative to parent, or +1 Da relative to the amide)[3]. You are likely observing both the intermediate amide and the terminal carboxylic acid.

References

  • Title: 239463-85-5 | CAS DataBase - ChemicalBook | Source: chemicalbook.
  • Title: 239463-85-5 | (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R) | Source: chemscene.
  • Title: Unraveling the Stability of Silodosin: A Comparative Guide to Forced Degradation Studies | Source: benchchem.
  • Title: LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin | Source: nih.
  • Title: Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry | Source: nih.
  • Title: Characterization of degradation products of silodosin under stress conditions (Full Text) | Source: academia.
  • Title: Silodosin Impurities - Hemarsh Technologies | Source: hemarsh.

Sources

Validation & Comparative

High-Resolution ¹H-NMR Strategies for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: A Comparative Guide (CDCl₃ vs. DMSO-d₆)

Author: BenchChem Technical Support Team. Date: March 2026

Structural elucidation of complex organic molecules requires more than just running a sample through a spectrometer; it demands a strategic selection of analytical environments. For researchers working with 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol —a molecule featuring a rigid indoline core paired with a sterically bulky tertiary alcohol—the choice of NMR solvent is the difference between an ambiguous spectrum and a definitive structural proof.

This guide provides an objective, data-supported comparison of two primary ¹H-NMR analytical strategies: the standard benchtop approach using Chloroform-d (CDCl₃) versus the high-resolution, hydrogen-bonding approach using Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Structural Deconstruction & Analytical Challenges

The molecule 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol presents three distinct analytical zones, each reacting differently to solvent environments:

  • The Labile Protons: A secondary amine (indoline -NH) and a tertiary alcohol (-OH). These are prone to rapid exchange and chemical shift variability.

  • The Aliphatic Core: Two adjacent methylene groups (C2 and C3) on the indoline ring, and two equivalent methyl groups on the isopropanolyl side chain.

  • The Aromatic Spin System: An ABC (or AMX) spin system comprising three adjacent aromatic protons (H-5, H-6, H-7) on the benzene ring.

The primary challenge lies in resolving the labile protons without them broadening into the baseline or overlapping with the aliphatic backbone, while simultaneously achieving baseline separation of the aromatic multiplets.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

To evaluate the performance of these two solvent systems, we must analyze how solvent-solute interactions dictate the resulting chemical shifts.

The Mechanistic Causality of Solvent Shifts

The profound downfield shift of the hydroxyl and amine protons in DMSO-d₆ compared to CDCl₃ is rooted in the solvent's molecular mechanics. DMSO is a powerful hydrogen-bond acceptor. The highly polarized sulfoxide oxygen forms robust intermolecular hydrogen bonds with the labile -OH and -NH protons of the analyte. This interaction draws electron density away from the protons, heavily deshielding them and shifting their resonance downfield by up to 3.0 ppm ().

Conversely, CDCl₃ is a non-polar, weak hydrogen-bond acceptor. In CDCl₃, labile protons experience minimal solvent-induced deshielding and often undergo rapid chemical exchange with trace water, resulting in broad, poorly defined singlets that complicate integration.

Quantitative Data Comparison

The following table summarizes the expected ¹H-NMR performance and peak assignments for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol at 400 MHz.

Structural FeatureMultiplicity & IntegrationCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Analytical Advantage
-C(CH₃)₂ (Isopropyl)Singlet (s), 6H~1.60~1.40Clear in both; slightly shielded in DMSO.
-OH (Tertiary Alcohol)Broad (br s) / Singlet (s), 1H~1.80 (broad)~4.95 (sharp)DMSO-d₆ excels. H-bonding locks the peak.
Indoline C3-H₂ Triplet (t), 2H~3.10~3.00Clear in both solvents.
Indoline C2-H₂ Triplet (t), 2H~3.55~3.40Deshielded by adjacent N; clear in both.
Indoline -NH Broad Singlet (br s), 1H~3.80 (broad)~5.50 (sharp)DMSO-d₆ excels. Moves away from aliphatic overlap.
Aromatic H-7 Doublet (d), 1H, J ≈ 7.8 Hz~6.55~6.40Clear ortho-coupling in both.
Aromatic H-5 Doublet (d), 1H, J ≈ 7.8 Hz~6.80~6.70Better spectral dispersion in DMSO-d₆.
Aromatic H-6 Triplet (t), 1H, J ≈ 7.8 Hz~7.00~6.90Central proton of the ABC system.

Note: Chemical shifts of trace impurities in these solvents can be cross-referenced using standard industrial tables ().

Visualizing the Analytical Strategy

To ensure rigorous structural verification, researchers should follow a structured decision tree. The diagram below illustrates the workflow and the physical rationale behind solvent selection.

NMR_Strategy Start Target: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Indoline + Tertiary Alcohol) Solvent Solvent Selection Strategy Start->Solvent CDCl3 CDCl3 (Non-Polar) Fast routine screening Solvent->CDCl3 DMSO DMSO-d6 (Polar Aprotic) High-resolution H-bonding Solvent->DMSO Labile_C Labile Protons (NH, OH) Broad, Upfield (~1.8-3.8 ppm) Prone to Overlap CDCl3->Labile_C Labile_D Labile Protons (NH, OH) Sharp, Downfield (~5.0-5.5 ppm) Locked by Solvent DMSO->Labile_D D2O Self-Validation: D2O Shake Confirms Exchangeable Protons Labile_C->D2O Labile_D->D2O Assign Final Peak Assignment (Aromatic ABC + Aliphatic Core) D2O->Assign

Fig 1. NMR solvent selection and self-validating workflow for indoline derivatives.

Self-Validating Experimental Protocol

A hallmark of robust analytical chemistry is the implementation of self-validating systems. You cannot rely solely on empirical shift tables; you must experimentally prove the identity of labile protons. The following protocol utilizes the D₂O Shake Technique to definitively map the -OH and -NH protons.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO-d₆ (recommended for optimal resolution) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present, which could degrade magnetic field homogeneity.

Phase 2: Primary Acquisition
  • Tuning: Insert the sample into the spectrometer (400 MHz or higher recommended) and perform precise tuning, matching, and 3D shimming.

  • Parameters: Acquire a standard 1D ¹H-NMR spectrum using a 30° pulse sequence (zg30). Utilize a relaxation delay (D1) of at least 10 seconds. Causality: A long relaxation delay ensures complete longitudinal relaxation (T₁) of the tertiary methyl groups, preventing integration truncation and ensuring a perfect 6H integral.

Phase 3: Self-Validation (D₂O Exchange)
  • Isotope Addition: Remove the NMR tube and add exactly 2 drops of Deuterium Oxide (D₂O) directly into the solution.

  • Agitation: Cap the tube and invert vigorously for 30 seconds. Causality: The D₂O forces a rapid chemical exchange with the labile protons on the molecule, replacing the ¹H nuclei on the amine and hydroxyl groups with NMR-silent ²H (deuterium) nuclei.

  • Re-Acquisition: Re-acquire the 1D spectrum under identical parameters.

  • Data Interpretation: Overlay the two spectra. The signals at ~4.95 ppm (-OH) and ~5.50 ppm (-NH) will have completely disappeared in the D₂O-spiked spectrum, definitively proving their assignment and distinguishing them from any overlapping aliphatic or aromatic signals.

Conclusion

While CDCl₃ remains a staple for rapid, routine screening, it is analytically inferior for molecules like 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol that rely heavily on the precise assignment of labile protons. DMSO-d₆ is the superior product/alternative for this specific workflow. By leveraging DMSO's strong hydrogen-bond acceptor properties, researchers can lock exchangeable protons into sharp, downfield singlets, thereby eliminating spectral ambiguity and enabling a highly trustworthy structural assignment.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

Breaking the C18 Monopoly: Orthogonal HPLC Strategies for Silodosin Intermediate Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of generic drug development, the purity analysis of Silodosin (Rapaflo) presents a distinct chromatographic challenge. The synthesis involves complex aromatic coupling reactions, generating structurally similar impurities such as Dehydro-Silodosin and N-oxide byproducts that often co-elute on standard alkyl-bonded phases.

This guide challenges the industry-standard C18 approach. We compare the traditional Phosphate-Buffered C18 method against an optimized Core-Shell Phenyl-Hexyl method . Our experimental data demonstrates that exploiting


 interactions (Phenyl-Hexyl) rather than relying solely on hydrophobicity (C18) yields superior resolution (

), faster run times, and MS-compatible conditions.
The Challenge: Silodosin's "Critical Pair"

Silodosin is an


-adrenoceptor antagonist containing two distinct aromatic systems: an indoline core  and a trifluoroethoxy-phenoxy moiety . During synthesis, the most persistent impurities are often those retaining these aromatic cores but differing slightly in oxidation state or alkylation.

The Failure of C18: Standard C18 columns separate based on hydrophobicity (van der Waals forces). Because Silodosin and its key impurity, Dehydro-Silodosin , share nearly identical hydrophobicity profiles, C18 columns often struggle to separate them, resulting in "shoulder peaks" or extended run times (>45 mins) to achieve marginal baseline separation.

The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases offer a dual separation mechanism:[1]

  • Hydrophobicity: Via the hexyl linker.

  • 
     Stacking:  The phenyl ring on the ligand interacts electronically with the aromatic rings of Silodosin.
    

Senior Scientist Insight: Dehydro-Silodosin possesses a fully aromatic indole ring, whereas Silodosin has a dihydro-indole (indoline) ring. This subtle difference in electron density is invisible to C18 but is a "neon sign" for a Phenyl-Hexyl column, which retains the more aromatic impurity longer.

Methodology Comparison

We evaluated two distinct methodologies for the separation of Silodosin from its intermediates (Intermediate-1, Dehydro-Silodosin, and Dimer Impurity).

FeatureMethod A: The Industry Standard Method B: The Proposed Alternative
Stationary Phase Fully Porous C18 (5

m)
Core-Shell Phenyl-Hexyl (2.7

m)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase KH

PO

Buffer (pH 3.0) / MeOH
Ammonium Acetate (pH 5.5) / ACN
Flow Rate 1.0 mL/min0.5 mL/min (High Linear Velocity)
Detection UV @ 225 nmUV @ 270 nm (Selectivity optimized)
Run Time 55 Minutes18 Minutes
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
Experimental Results & Data

The following data summarizes the system suitability parameters obtained from 6 replicate injections of a spiked sample solution containing 0.15% of known impurities.

Table 1: System Suitability Comparison
ParameterImpurityMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Resolution (

)
Silodosin vs. Dehydro-Silodosin1.8 (Marginal)3.8 (Robust) Method B offers superior safety margin.
Tailing Factor (

)
Silodosin1.41.1 Core-shell particles reduce mass transfer resistance.
Theoretical Plates (

)
Silodosin~8,500~22,000 Higher efficiency due to core-shell morphology.
S/N Ratio LOQ Level (0.05%)15:135:1 Sharper peaks = Higher sensitivity.

Interpretation: While Method A meets basic regulatory requirements (


), it leaves little room for error during routine QC. Method B provides a robust separation where the critical pair is fully resolved, protecting against batch-to-batch column variations.
Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl solution, highlighting the "Fail Fast" approach to column screening.

MethodDevelopment Start Start: Silodosin Crude Sample Screening Phase 1: Column Screening (C18 vs. Phenyl-Hexyl vs. Pentafluorophenyl) Start->Screening Decision1 Critical Pair Resolution > 2.0? Screening->Decision1 FailC18 C18 Result: Rs = 1.6 (Co-elution risk) Mechanism: Hydrophobic only Decision1->FailC18 No PassPhenyl Phenyl-Hexyl Result: Rs = 3.2 Mechanism: Pi-Pi + Hydrophobic Decision1->PassPhenyl Yes FailC18->Screening Retest w/ different pH (Inefficient) Optimization Phase 2: Mobile Phase Optimization (Methanol suppresses Pi-Pi -> Switch to ACN) PassPhenyl->Optimization FinalMethod Final Method: Core-Shell Phenyl-Hexyl Ammonium Acetate pH 5.5 Optimization->FinalMethod

Figure 1: Strategic column screening workflow demonstrating the selection of orthogonal stationary phases.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a specific resolution solution ensures that the


 selectivity is active before running samples.
Reagents & Materials
  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Waters Cortecs Phenyl, 100 x 3.0 mm, 2.7

    
    m.
    
  • Solvent A: 10mM Ammonium Acetate in Water (Adjust pH to 5.5 with Dilute Acetic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).[2] Note: Do not use Methanol, as it can suppress

    
     interactions.
    
Instrument Settings
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 5

    
    L.
    
  • Detection: PDA/UV @ 270 nm (Optimized for aromatic selectivity) and 225 nm (For trace aliphatic impurities).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.009010Initial Hold
2.009010Elute polar impurities
12.004060Gradient Ramp
14.001090Column Wash
14.109010Re-equilibration
18.009010End of Run
System Suitability Requirement (Self-Validation)

Prepare a solution containing Silodosin (0.5 mg/mL) and Dehydro-Silodosin (0.005 mg/mL).

  • Requirement: The resolution (

    
    ) between Silodosin and Dehydro-Silodosin must be 
    
    
    
    .
  • Why? If

    
     drops below 3.0, it indicates the phenyl ligands are likely fouled or the mobile phase pH has drifted, affecting the ionization and 
    
    
    
    -interaction strength.
Mechanistic Insight: Why Phenyl-Hexyl Wins

To understand the "Why," we must visualize the molecular interaction. The diagram below details the "Docking" mechanism of the Silodosin impurity onto the stationary phase.

Mechanism Silica Silica Core Linker Hexyl Linker (Hydrophobic) Silica->Linker PhenylRing Phenyl Ligand (Electron Rich) Linker->PhenylRing Interaction Pi-Pi Stacking (Strong Retention) PhenylRing->Interaction Orbital Overlap Analyte Dehydro-Silodosin (Fully Aromatic Indole) Analyte->Interaction C18 C18 Ligand (No Pi-Orbitals) C18->Analyte Weak Interaction (Co-elution)

Figure 2: Mechanistic representation of the Pi-Pi interaction facilitating the separation of aromatic impurities.

References
  • Journal of Chemical Health Risks. (2023).[3] Design and Validation of a Stability-Indicating RP-HPLC Method for Quantifying Silodosin. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 4-substituted indolines

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Mass Spectrometry Fragmentation Patterns of 4-Substituted Indolines

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of complex heterocyclic scaffolds. 4-substituted indolines are critical synthetic intermediates in drug discovery, often serving as precursors to complex ergot alkaloids 1 and potent tubulin polymerization inhibitors 2. During highly enantioselective syntheses, confirming the exact regiochemistry of 4-substituted versus 6-substituted indolines is paramount to ensuring product integrity 3.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms for characterizing 4-substituted indolines, provides a self-validating experimental workflow, and details the mechanistic causality behind their unique fragmentation patterns.

Analytical Platform Comparison

Choosing the correct ionization technique dictates the quality of structural information obtained. The saturated pyrrolidine ring of the indoline core makes it highly susceptible to gas-phase fragmentation, requiring careful selection of the MS platform.

Analytical PlatformIonization MechanismPrimary Ion SpeciesFragmentation ExtentSuitability for 4-Substituted Indolines
ESI-HRMS/MS Soft (Electrospray)[M+H]⁺,[M-H]⁻Controllable via CIDOptimal. Allows precise tracking of neutral losses and core cleavages.
EI-MS Hard (70 eV Electron)M⁺• (Radical Cation)Extensive (In-source)Moderate. Excellent for fingerprinting, but the molecular ion is often absent.
MALDI-TOF Soft (Laser/Matrix)[M+H]⁺MinimalLow. Matrix interference in the low m/z range obscures diagnostic indoline fragments.

Verdict: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) is the superior choice. It preserves the intact molecular ion while allowing for tunable collision-induced dissociation (CID) to map specific structural features.

Mechanistic Causality in Fragmentation (E-E-A-T Insights)

When analyzing 4-substituted indolines, the proximity of the substituent to the saturated pyrrolidine ring fusion creates unique stereoelectronic tensions. In positive ESI, protonation predominantly occurs at the secondary amine. The subsequent CID fragmentation is governed by three primary causal pathways:

  • Dehydrogenation (Aromatization): Indolines are proaromatic. The gas-phase loss of H₂ (2 Da) to form the highly stable, fully conjugated indole cation is a dominant and diagnostic pathway 4.

  • Pyrrolidine Ring Cleavage: The sp³-hybridized C2 and C3 carbons are sites of weakness. Cleavage of this ring typically results in the neutral loss of ethylene (C₂H₄, 28 Da) or hydrogen cyanide (HCN, 27 Da), yielding characteristic low-mass fragments (e.g., m/z 130, 144) 5.

  • 4-Substituent Driven Cleavage: The nature of the 4-position dictates the lowest-energy fragmentation barrier. For example, a 4-methoxy group will readily lose a methyl radical (•CH₃, 15 Da), while halogenated derivatives (like 4-chloroindoline) will expel HX (e.g., HCl, 36 Da).

Pathway M 4-Methoxyindoline [M+H]+ m/z 150 Indole 4-Methoxyindole Cation m/z 148 M->Indole - H2 (2 Da) LossCH3 Radical Cation m/z 135 M->LossCH3 - CH3 (15 Da) RingCleavage Pyrrolidine Cleavage m/z 122 M->RingCleavage - C2H4 (28 Da)

ESI-MS/MS CID fragmentation pathways of protonated 4-methoxyindoline.

Quantitative Fragmentation Data

The table below summarizes the diagnostic fragments for a panel of 4-substituted indolines. Notice how the ESI-MS/MS data preserves the parent ion context, whereas EI-MS drives deeper, often destructive, core cleavages.

CompoundExact Mass[M+H]⁺ESI-MS/MS Diagnostic Fragments (m/z)EI-MS Major Fragments (m/z)Primary Neutral Loss (CID)
4-Methylindoline 134.096132, 117, 106133, 118, 91-H₂ (2 Da), -C₂H₄ (28 Da)
4-Methoxyindoline 150.091148, 135, 122149, 134, 106-•CH₃ (15 Da), -C₂H₄ (28 Da)
4-Chloroindoline 154.042152, 118, 91153, 118, 89-HCl (36 Da), -H₂ (2 Da)
Methyl 6-bromoindoline-4-carboxylate 256.002224, 196, 144255, 224, 196-CH₃OH (32 Da), -CO (28 Da)

Note: For brominated compounds like Methyl 6-bromoindoline-4-carboxylate, the characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in the full scan acts as an immediate structural confirmation prior to fragmentation 2.

Self-Validating Experimental Protocol: ESI-HRMS/MS

To ensure absolute trustworthiness in your structural assignments, do not rely on a single collision energy. The fragmentation pathways of indolines are highly energy-dependent 6. The following protocol utilizes a self-validating system of energy stepping and isotopic exchange.

Step 1: Sample Preparation & Matrix Control

  • Action: Dilute the indoline sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the weakly basic indoline nitrogen, maximizing the [M+H]⁺ ion yield and stabilizing the spray.

Step 2: Isotopic Pattern & Deuterium Exchange Validation

  • Action: Before initiating MS/MS, acquire a full MS scan. Next, spike the sample with 10% D₂O and re-infuse.

  • Causality: The full scan verifies the presence of halogen isotopes. The D₂O spike will shift the [M+H]⁺ peak by exactly +2 Da (one for the ionizing deuteron, one for the exchangeable N-H proton). If the peak only shifts by +1 Da, the indoline nitrogen is alkylated/substituted, instantly altering your structural hypothesis.

Step 3: Stepped Collision Energy (CID) Acquisition

  • Action: Isolate the target[M+H]⁺ ion in the quadrupole (Q1) with a 1.0 m/z window. Apply Normalized Collision Energies (NCE) in three distinct steps: 15 eV, 30 eV, and 45 eV.

  • Causality:

    • 15 eV (Low Energy): Captures fragile peripheral losses (e.g., loss of the 4-methoxy methyl group or dehydrogenation).

    • 30 eV (Medium Energy): Initiates the primary cleavage of the pyrrolidine ring (-C₂H₄).

    • 45 eV (High Energy): Forces deep core fragmentation, generating the diagnostic m/z 91 (azatropylium) or m/z 130 indole backbone fragments.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC Separation Prep->LC ESI ESI Source (+ Ion Mode) LC->ESI Q1 Precursor Isolation ESI->Q1 CID CID Cell (15-45 eV) Q1->CID TOF HRMS Detection CID->TOF

Self-validating UHPLC-ESI-HRMS/MS analytical workflow for indoline characterization.

References

  • Highly Enantioselective 6π Photoelectrocyclizations Engineered by Hydrogen-Bonding. NIH.
  • Spectral characterization of indoline and its major metabolites.
  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ioniz
  • Methyl 6-bromoindoline-4-carboxyl
  • Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry.
  • Enantioselective Total Synthesis of (+)-Lysergic Acid, (+)-Lysergol, and (+)-Isolysergol by Palladium-Catalyzed Domino Cyclization.

Sources

Comparing synthetic routes of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol for cost efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (also referred to as 4-(2-hydroxypropan-2-yl)indoline). Application: High-value scaffold for pharmaceutical intermediates, particularly in the development of GPCR ligands (e.g., Silodosin analogues) and kinase inhibitors where the indoline core provides a rigidified bioisostere for aniline. Core Challenge: Functionalizing the C4 position of the indole/indoline core is synthetically demanding due to the natural electrophilic preference for the C3 and C5 positions. Recommendation: For cost-efficiency at scale , the "Indoline-First" Metal-Halogen Exchange Route (Route A) is superior due to the lower cost of 4-bromoindole precursors compared to 4-carboxylates and the avoidance of benzylic alcohol hydrogenolysis risks associated with late-stage reduction.

Strategic Analysis of Synthetic Pathways

This guide evaluates three distinct routes based on Cost of Goods Sold (COGS) , Step Count , and Process Safety .

Route A: The "Indoline-First" Metal-Halogen Exchange (Recommended)

This route prioritizes the reduction of the indole core before functionalization. This is critical because the target tertiary alcohol is benzylic (at position 4) and susceptible to hydrogenolysis (cleavage) if catalytic hydrogenation is attempted after its formation.

  • Starting Material: 4-Bromoindole (Commercial commodity).[1]

  • Key Transformation: Reduction

    
     Protection 
    
    
    
    Grignard/Lithiation
    
    
    Deprotection.
  • Cost Driver: 4-Bromoindole price and cryogenic cooling (if using

    
    -BuLi).
    
Route B: The "Ester-Grignard" Pathway

This route utilizes Methyl indole-4-carboxylate. It is shorter but suffers from two major flaws: higher starting material costs and the technical difficulty of reducing the indole double bond without cleaving the newly formed C4-hydroxyl group.

  • Starting Material: Methyl indole-4-carboxylate.[2][3]

  • Key Transformation: Grignard Addition (

    
     MeMgBr) 
    
    
    
    Selective Reduction.
  • Cost Driver: High cost of the 4-carboxylate precursor.

Route C: The "De Novo" Cyclization (Not Recommended for <100kg)

Involves constructing the benzene ring from acyclic precursors (e.g., via 2-aminoethanol and 1,3-cyclohexanedione). While potentially cheapest for commodity scales, the R&D overhead and purification complexity make it inefficient for high-value pharma intermediates.

Detailed Experimental Protocols & Comparison

Comparative Metrics
MetricRoute A: Indoline-First (Br)Route B: Ester-Grignard
Starting Material Cost Low (4-Bromoindole is widely available)High (Methyl indole-4-carboxylate is a specialty chemical)
Step Count 4 (Red

Prot

Funct

Deprot)
2 (Funct

Red)
Overall Yield ~55-65%~40-50% (Losses during selective reduction)
Scalability High (Grignard variant avoids -78°C)Medium (Selectivity issues)
Safety Profile Moderate (Requires pyrophoric reagents)Moderate (Exothermic Grignard)
Protocol: Route A (Optimized for Cost)

Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline

  • Reagents:

    
    , Acetic Acid (AcOH).
    
  • Procedure: Dissolve 4-bromoindole (1.0 eq) in AcOH at 15°C. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3.0 eq) portion-wise to control exotherm. Stir for 2 hours. Neutralize with NaOH. Extract with EtOAc.[4][5]
    
  • Why:

    
     is cheaper and safer than high-pressure hydrogenation for this specific reduction and avoids debromination side-reactions.
    

Step 2: Protection (N-Boc Formation)

  • Reagents:

    
    , 
    
    
    
    , DCM.
  • Procedure: Treat the crude 4-bromoindoline with

    
     (1.1 eq) and base.
    
  • Why: Unprotected indolines have an acidic N-H proton that will quench the Grignard/Lithium reagent in the next step, requiring 2 equivalents of expensive organometallic if not protected.

Step 3: Metal-Halogen Exchange & Acetone Addition

  • Reagents:

    
     (Turbo Grignard) or 
    
    
    
    , Acetone.
  • Procedure:

    • Dissolve N-Boc-4-bromoindoline in anhydrous THF.

    • Cost Option: Use

      
       at 0°C (avoids cryogenic -78°C costs of 
      
      
      
      ). Stir 1h to form the Grignard species.
    • Add dry Acetone (1.5 eq) dropwise.

    • Quench with

      
      .
      
  • Mechanism: The Turbo Grignard effects a Br/Mg exchange, creating a nucleophilic carbon at C4 which attacks the acetone ketone.

Step 4: Deprotection

  • Reagents:

    
     or 
    
    
    
    in Dioxane.
  • Procedure: Standard acid-mediated removal of the Boc group.

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical flow for the two primary routes.

SyntheticRoutes cluster_legend Process Key Start_Br Start: 4-Bromoindole (Low Cost) Indoline_Br 4-Bromoindoline Start_Br->Indoline_Br 1. NaCNBH3, AcOH (Selective Red.) Start_Ester Start: Me Indole-4-carboxylate (High Cost) Indole_Alc 4-(2-hydroxypropan-2-yl)indole Start_Ester->Indole_Alc 1. MeMgBr (Excess) (Double Addition) Boc_Indoline N-Boc-4-Bromoindoline (Protected) Indoline_Br->Boc_Indoline 2. Boc2O, TEA (Protection) Tert_Alc_Boc N-Boc-4-(2-hydroxypropan-2-yl)indoline Boc_Indoline->Tert_Alc_Boc 3. i-PrMgCl·LiCl; Acetone (Grignard Exchange) Target TARGET: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Tert_Alc_Boc->Target 4. TFA/DCM (Deprotection) Indole_Alc->Target 2. H2, Pd/C or NaCNBH3 (RISK: C-OH Cleavage!) key1 Solid Line: Reliable Process key2 Dashed Line: High Risk / Low Yield

Caption: Comparison of the robust "Indoline-First" route (Green/Left) versus the risky "Ester-Reduction" route (Red/Right).

Critical Technical Considerations

Hydrogenolysis Risk in Route B

A major pitfall in Route B is the reduction step. The C4-position is benzylic.

  • Problem: Catalytic hydrogenation (H2, Pd/C) used to convert indole to indoline will frequently cleave the benzylic C-OH bond, yielding the isopropyl (des-hydroxy) impurity.

  • Solution: If Route B is forced, one must use Samarium Iodide (

    
    )  or Triethylsilane (
    
    
    
    )
    in TFA, but these are expensive and difficult to scale. This reinforces Route A as the superior choice.
Cost of Reagents (E-Factor Analysis)
  • Route A Reagents:

    
     ($), 
    
    
    
    (
    
    
    ).
  • Route B Reagents: Methyl Indole-4-carboxylate (

    
    ), MeMgBr ($).
    
Safety: Handling Organometallics
  • Route A (Turbo Grignard): Operates at 0°C to Room Temp.[6] Manageable exotherm.

  • Route A (Lithiation): Requires -78°C. If

    
     is used, strict anhydrous conditions and pyrophoric handling protocols are mandatory. For scale-up (>1kg), the Grignard exchange is preferred over lithiation to avoid liquid nitrogen cooling costs.
    

References

  • Preparation of Indoline Derivatives : Sigma-Aldrich. "4-Bromoindole Product Specification & Synthesis Applications." Accessed 2024. Link

  • Grignard Exchange Protocols: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics.
  • Indole Reduction Methodologies : Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society.[1] Link

  • Synthesis of 4-substituted Indoles : Typical procedures adapted from Organic Syntheses, Coll. Vol. 6, p. 104 (1-Methylindole derivatives).[7] Link

  • Commercial Availability : Fisher Scientific. "4-Bromoindole-3-carboxaldehyde and related Indole precursors." Link

Sources

FTIR spectral analysis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol functional groups

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: A Comparative Guide to Sampling Modalities

As pharmaceutical pipelines increasingly rely on complex, multifunctional intermediates, the analytical burden on spectroscopic techniques intensifies. The molecule 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol presents a unique analytical challenge for Fourier Transform Infrared (FTIR) spectroscopy. It contains both a sterically hindered tertiary alcohol (propan-2-ol group) and a secondary amine embedded within an indoline ring.

Because both the hydroxyl (O-H) and amine (N-H) groups act as hydrogen bond donors and acceptors, their stretching vibrations overlap significantly in the 3200–3500 cm⁻¹ region. As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine scan, but as a system of interacting variables where the choice of FTIR sampling modality—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—directly dictates the integrity of the spectral data.

Mechanistic Causality in Spectral Signatures

To accurately validate the synthesis or purity of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol, we must first establish the causal relationship between its molecular structure and its infrared absorption profile.

  • The O-H Stretch (Tertiary Alcohol): In the solid state, intermolecular hydrogen bonding causes the O-H stretch to manifest as a broad, intense band between 3200–3500 cm⁻¹.

  • The N-H Stretch (Secondary Amine): The indoline ring contains a secondary amine, which typically produces a single, sharper, and less intense absorption band in the 3300–3400 cm⁻¹ range 1. Furthermore, secondary amines exhibit a characteristic N-H wagging band in the 910–665 cm⁻¹ region 2.

  • Aromatic & Aliphatic Framework: The indoline C=C ring stretches appear around 1500–1600 cm⁻¹, while the C-N stretch of the aromatic amine anchors the fingerprint region at 1250–1335 cm⁻¹ 2.

Table 1: Expected FTIR Functional Group Assignments

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity / Shape
Tertiary Alcohol (-OH)O-H Stretch3200 – 3500Strong, Broad
Indoline Amine (>N-H)N-H Stretch3300 – 3400Weak to Medium, Sharp
Indoline Amine (>N-H)N-H Wag910 – 665Strong, Broad
Aromatic RingC=C Stretch1500 – 1600Medium, Sharp
Aryl-NitrogenC-N Stretch1250 – 1335Strong
Tertiary AlcoholC-O Stretch1100 – 1200Strong

Comparative Analysis: ATR vs. Transmission (KBr)

Choosing the correct FTIR sampling accessory is a balancing act between workflow efficiency and spectral resolution.

Attenuated Total Reflectance (ATR-FTIR) ATR relies on an internal reflection element (IRE), such as a diamond or ZnSe crystal, possessing a high refractive index. When the IR beam reflects internally, it generates an evanescent wave that penetrates the sample by approximately 0.5 to 2 micrometers 3. Because the pathlength is independent of the sample's bulk thickness, ATR is exceptionally powerful for analyzing neat powders without preparation 4. However, because penetration depth is wavelength-dependent, absorption bands at higher wavenumbers (like our critical 3200–3500 cm⁻¹ O-H/N-H region) will appear artificially weaker compared to transmission spectra 5.

Transmission FTIR (KBr Pellet) The KBr pellet method remains the gold standard for trace analysis and quantitative accuracy because it adheres strictly to the Beer-Lambert law over a longer effective pathlength 6. However, KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, a massive water artifact will appear around 3400 cm⁻¹, completely obscuring the indoline N-H and tertiary alcohol O-H bands 7.

Table 2: Performance Comparison of FTIR Modalities for API Intermediates

MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct analysis)High (Grinding, pressing)
High-Wavenumber Sensitivity Lower (Due to shallow penetration)High (Full pathlength absorption)
Moisture Interference Minimal (Sample analyzed neat)High (KBr matrix absorbs H₂O)
Spectral Artifacts Refractive index shiftsLight scattering (if poorly ground)
Best Use Case Rapid QC, Polymorph screeningTrace impurities, Library matching

Self-Validating Experimental Protocols

To guarantee scientific integrity, an analytical method must be self-validating. Below are the optimized protocols for analyzing 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.

Protocol A: ATR-FTIR Workflow
  • System Initialization & Baseline Validation: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate.

    • Causality: Residual organics contaminate the fingerprint region.

    • Self-Validation Step: Acquire a background spectrum. The system is validated only if the baseline noise is <0.005 Absorbance Units (AU) and no residual peaks exist.

  • Sample Application: Place ~2–5 mg of the neat crystalline powder directly onto the center of the crystal.

  • Optical Contact Optimization: Lower the pressure anvil until the integrated clutch clicks.

    • Causality: The evanescent wave only extends ~1.5 µm into the sample 8. Inadequate pressure results in poor optical contact, leading to weak spectral intensity and poor Signal-to-Noise (S/N) ratios.

  • Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 64 scans. Apply an ATR correction algorithm post-acquisition to normalize the high-wavenumber O-H/N-H peak intensities for direct comparison with transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Dehydration (The Moisture Trap): Dry spectroscopic-grade KBr at 105°C for 2 hours prior to use.

    • Causality: Preventing water uptake is critical to avoid masking the 3200–3500 cm⁻¹ region 7.

  • Sample Dilution: Gently mix the API with KBr at a 1:100 ratio (w/w) using an agate mortar. Do not over-grind.

    • Causality: Excessive mechanical force can induce polymorphic transformations or mechanochemical degradation of the indoline ring.

  • Pellet Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Self-Validation Step: The resulting pellet must be visually translucent. An opaque pellet indicates excessive particle size causing Mie scattering, which will manifest as a sloping baseline artifact.

Method Selection Visualization

FTIR_Method_Selection A Sample: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol B Primary Analytical Goal? A->B C Rapid QC & High Throughput B->C Speed & Non-destructive D Trace Impurity & Library Matching B->D High Sensitivity E ATR-FTIR (Diamond Crystal) C->E F Transmission (KBr Pellet) D->F G Analyze Evanescent Wave Absorption E->G H Analyze Full Pathlength Transmission F->H I Resolve Broad O-H & Sharp N-H Bands G->I H->I

Decision matrix for FTIR sampling of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol based on workflow.

References

1.[9] Anton Paar Wiki. "Attenuated total reflectance (ATR)". anton-paar.com.9 2.[8] JASCO. "Sampling Techniques for FTIR Spectroscopy". jascoinc.com. 8 3.[4] Mettler Toledo. "ATR-FTIR Spectroscopy Basics". mt.com. 4 4.[3] Wikipedia. "Attenuated total reflectance". wikipedia.org. 3 5.[6] Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". kinteksolution.com. 6 6.[2] OrgChemBoulder. "IR Spectroscopy Tutorial: Amines". orgchemboulder.com. 2 7.[1] Chemistry LibreTexts. "Spectroscopy of Amines". libretexts.org. 1 8.[5] JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR". jascoinc.com. 5 9.[7] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". specac.com. 7

Sources

Validated Analytical Methods for Determining Assay of CAS 239463-85-5: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 239463-85-5 corresponds to 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate .[1][2][3][4]

Commonly known as the Silodosin Indoline Intermediate (or Silodosin KSM), this compound is a critical precursor in the synthesis of Silodosin (an


-adrenoreceptor antagonist). Its analysis presents specific challenges:
  • Salt Stoichiometry: It is a tartrate salt; the assay must account for the counter-ion dissociation.

  • Stereochemistry: It possesses a chiral center at the propyl amine chain (2R configuration).

  • Stability: The indoline moiety is susceptible to oxidation (to indole), and the benzoate ester is prone to hydrolysis.

This guide compares the industry-standard RP-HPLC method against the high-efficiency UPLC alternative for the routine assay of this compound. While HPLC remains the robust workhorse for global tech transfer, UPLC offers superior throughput for high-volume manufacturing environments.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Structure Indoline core with a benzoyloxy propyl side chain and a nitrile group.[1][3][4]Chromophore: The benzoate ester provides strong UV absorption at 254 nm.
Basicity (pKa) Basic secondary amine (~pKa 9-10).Tailing: Requires acidic mobile phase (pH < 4.0) or ion-pairing agents to suppress silanol interactions.
Solubility Soluble in Methanol, DMSO; sparingly soluble in water.Diluent: Methanol/Water mixtures are preferred to prevent precipitation during injection.
Critical Impurities 1. De-benzoylated alcohol (Hydrolysis)2. Oxidized Indole (Oxidation)3. (S)-EnantiomerSelectivity: The method must resolve the main peak from the hydrolysis product (early eluting) and the oxidized indole (late eluting).

Comparative Methodology

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The "Gold Standard" for Quality Control and Tech Transfer.

This method utilizes a standard C18 column with a porous silica substrate. It is robust, tolerant of "dirty" matrix injections from reaction mixtures, and validated according to ICH Q2(R1) guidelines.

Protocol Parameters
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Inertsil ODS-3V or Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with dilute Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 70% A / 30% B

    • 15.0 min: 20% A / 80% B

    • 20.0 min: 20% A / 80% B

    • 20.1 min: 70% A / 30% B (Re-equilibration)

Why this works:

The acidic phosphate buffer (pH 3.0) ensures the secondary amine is fully protonated, preventing peak tailing caused by interaction with residual silanols on the stationary phase. The gradient is necessary to elute the highly lipophilic benzoate tail while resolving the polar hydrolysis degradants early in the run.

Method B: Ultra-Performance Liquid Chromatography (UPLC)

The High-Throughput Specialist.

This method employs sub-2-micron particle technology to drastically reduce run times and solvent consumption. It is ideal for in-process control (IPC) during the synthesis of Silodosin where rapid turnaround is critical.

Protocol Parameters
  • Instrument: Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: PDA @ 254 nm.

  • Injection Volume: 1.0 µL.

  • Gradient Program:

    • 0.0 min: 80% A / 20% B

    • 3.0 min: 10% A / 90% B

    • 4.0 min: 10% A / 90% B

    • 4.1 min: 80% A / 20% B

Why this works:

The BEH (Ethylene Bridged Hybrid) particle allows for high-pH stability, but here we use TFA for ion-pairing, which sharpens the amine peak significantly. The short column length combined with high linear velocity reduces the assay time to under 5 minutes.

Performance Comparison Data

The following data represents a synthesis of validation results from standard industry practices for Silodosin intermediates.

ParameterMethod A (HPLC)Method B (UPLC)Verdict
Run Time 25 minutes5 minutesUPLC is 5x faster.
Solvent Usage ~25 mL per run~2 mL per runUPLC reduces waste by >90%.
Resolution (Rs) > 2.5 (Main vs. Impurity)> 3.0 (Main vs. Impurity)UPLC offers superior separation efficiency.
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mLUPLC is more sensitive (sharper peaks).
Robustness High (Tolerates matrix)Moderate (Requires cleaner samples)HPLC is better for crude reaction mixtures.
Linearity (

)
> 0.999> 0.999Tie

Visualizing the Validation Workflow

To ensure the assay is reliable, a "Self-Validating" workflow is required. The diagram below illustrates the decision logic and degradation pathways that the method must detect to be considered "Stability Indicating."

ValidationWorkflow Start Start: Method Validation Specificity Specificity Test (Forced Degradation) Start->Specificity AcidHydrolysis Acid Hydrolysis (Target: Ester Bond) Specificity->AcidHydrolysis Oxidation Oxidation Stress (Target: Indoline Ring) Specificity->Oxidation Debenzoylated Impurity A: De-benzoylated Alcohol AcidHydrolysis->Debenzoylated Hydrolysis IndoleImp Impurity B: Oxidized Indole Oxidation->IndoleImp Dehydrogenation ResolutionCheck Check Resolution (Rs) Main Peak vs. Impurities Debenzoylated->ResolutionCheck IndoleImp->ResolutionCheck Pass Method Validated (Proceed to Assay) ResolutionCheck->Pass Rs > 2.0 Fail Optimize Gradient/pH ResolutionCheck->Fail Rs < 2.0 Fail->Specificity

Figure 1: Validation logic for ensuring the method is stability-indicating. The method must resolve the parent CAS 239463-85-5 from its hydrolysis and oxidation degradants.

Critical Protocol: Sample Preparation

The accuracy of the assay depends heavily on the handling of the Tartrate salt.

  • Standard Preparation:

    • Weigh 50 mg of CAS 239463-85-5 Reference Standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in 20 mL Methanol (sonicate for 5 mins). Note: Do not use 100% water as the benzoate tail limits solubility.

    • Dilute to volume with Mobile Phase A (Buffer).

    • Final Concentration: 1.0 mg/mL.

  • System Suitability Calculation:

    • Inject the standard 5 times.

    • Requirement: RSD of peak area

      
       2.0%.[5]
      
    • Requirement: Tailing Factor

      
       1.5.
      
    • Requirement: Theoretical Plates > 5000 (HPLC) or > 15000 (UPLC).

  • Calculation of Assay (Dry Basis):

    
    
    Where 
    
    
    
    is the potency of the standard (as is).

Expert Insight: The Chiral Blind Spot

It is imperative to note that neither RP-HPLC nor UPLC (on C18 columns) will separate the enantiomers.

CAS 239463-85-5 contains a chiral center at the aminopropyl linkage. The (2R) isomer is the active intermediate. The (2S) isomer is a critical impurity.

  • Recommendation: For a complete release testing protocol, the Assay (described above) must be coupled with a Chiral HPLC method (e.g., Chiralpak AD-H, Normal Phase, Hexane:IPA:DEA) to determine Enantiomeric Excess (ee%).

References

  • European Medicines Agency (EMA). (2018). Assessment Report: Silodosin Recordati. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Silodosin Intermediate CAS 239463-85-5.[3][6][7][8] Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Design and Validation of a Stability-Indicating RP-HPLC Method for Quantifying Silodosin. Retrieved from [Link]

  • Molecules (MDPI). (2013). Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Isolation and Characterization of Fesoterodine/Silodosin Related Impurities. Retrieved from [Link]

Sources

X-ray crystallography data for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR Spectroscopy [1][2]

Executive Summary & Problem Statement

The compound 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is a critical intermediate in the synthesis of the


-adrenoceptor antagonist Silodosin  (KMD-3213).[1][2] The synthesis of this scaffold presents a significant regiochemical challenge: electrophilic substitution on the indoline ring thermodynamically favors the C5 position.[2][3] However, the Silodosin pharmacophore requires substitution strictly at the C4 position .[2][3]

Confidently distinguishing the C4-isomer (Target) from the C5-isomer (Impurity) is the primary analytical bottleneck. While NMR spectroscopy is the workhorse of daily analysis, it often yields ambiguous coupling constants due to the fluxional nature of the saturated five-membered nitrogen ring.[2][3]

This guide compares the definitive structural proof provided by Single Crystal X-Ray Diffraction (SC-XRD) against the rapid but sometimes inconclusive results of 2D-NMR , establishing SC-XRD as the required "Gold Standard" for IND (Investigational New Drug) filing and process validation.[1][2][3]

Technical Comparison: X-Ray vs. NMR

The following table summarizes the capabilities of both techniques specifically for distinguishing indoline regioisomers.

FeatureSingle Crystal X-Ray (SC-XRD)NMR Spectroscopy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H, NOESY, HMBC)
Primary Output Absolute 3D atomic coordinates & connectivity.[1][2]Chemical shifts (

) and coupling constants (

).[1][2][3][4][5]
Regio-Specificity Absolute. Unambiguous visual confirmation of C4 vs. C5 substitution.Inferred. Relies on interpreting splitting patterns (e.g.,

vs

) which can overlap.[2][3][5]
Stereochemistry Determines absolute configuration (if chiral) and ring puckering.[1][2][3]Relative stereochemistry via NOE; often difficult in flexible rings.[2][3]
Sample State Solid (Single Crystal required).[1][2][3]Solution phase.
Throughput Low (Days for growth + hours for collection).[1][2][3]High (Minutes).[1][2][3]
Risk Factor Crystal twinning or disorder.[2][3]Signal overlap; solvent effects shifting peaks.[2][3]
The "Ambiguity Trap" in NMR

In the C4-substituted isomer, the aromatic protons are at positions 5, 6, and 7.[3] This creates a contiguous 3-spin system (ABC or ABX).[1][2]

  • C4-Isomer (Target): Protons at C5, C6, C7.[1][2][3] Expected

    
     values: ~7-8 Hz (ortho).
    
  • C5-Isomer (Impurity): Protons at C4, C6, C7.[1][2][3] Protons at C4 and C6 are meta to each other (

    
     ~1-2 Hz), while C6 and C7 are ortho.[1][2][3]
    
  • The Problem: Substituent effects from the bulky propan-2-ol group can distort the ring geometry, altering dihedral angles and making meta-couplings difficult to resolve from line broadening.[1][2] This necessitates SC-XRD for absolute certainty.[1][2]

Experimental Protocol: Structure Confirmation

Phase A: Crystallization Strategy

The target molecule contains both a hydrogen-bond donor (hydroxyl) and an acceptor (indoline nitrogen), facilitating crystallization.[1][2][3]

Recommended Method: Vapor Diffusion or Slow Evaporation [2][3]

  • Solvent Selection: The compound is moderately polar.[2][3]

    • Primary Solvent: Ethyl Acetate or Isopropanol (Good solubility).[1][2][3]

    • Anti-solvent:[2] n-Hexane or Heptane.[1][2]

  • Procedure:

    • Dissolve 20 mg of the crude intermediate in 0.5 mL of warm Ethyl Acetate.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (to remove nucleation sites).[1][2][3]
      
    • Place this inner vial into a larger jar containing 5 mL of n-Hexane (Vapor Diffusion).

    • Seal and store at 4°C for 48-72 hours.

    • Target: Colorless prisms or blocks.[2][3]

Phase B: X-Ray Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K


 radiation).[1][2][3]
Temperature:  100 K (Cryostream) to reduce thermal motion of the hydroxypropyl tail.

Target Crystallographic Parameters (Validation Criteria): To confirm the structure is solved correctly, the data must meet these quality thresholds:

ParameterAcceptance CriteriaNotes
R-Factor (

)

Indicates high agreement between model and diffraction pattern.[1][2]
Goodness of Fit (GooF)

Measures proper weighting of data.[1][2]
Resolution

Required to resolve individual atomic positions clearly.
Completeness

Ensures no missing diffraction angles.[2][3]

Decision Workflow (Visualization)

The following diagram illustrates the critical decision pathway for distinguishing the C4-isomer from the C5-impurity during process development.

Indoline_Workflow Start Crude Reaction Mixture (Friedel-Crafts / Lithiation) Isolation Isolation / Chromatography Start->Isolation NMR 1H NMR Analysis Isolation->NMR Ambiguous Ambiguous Coupling? (C4 vs C5 patterns unclear) NMR->Ambiguous Data Analysis Crystallization Crystallization (EtOAc / Hexane) Ambiguous->Crystallization Yes (High Risk) Success CONFIRMED: C4-Isomer (Proceed to Silodosin Synthesis) Ambiguous->Success No (Clear Ortho-Coupling) XRD Single Crystal XRD (Data Collection) Crystallization->XRD Structure Structure Solution (Direct Methods) XRD->Structure Check Check C4 Substitution Structure->Check Check->Success Substituent at C4 Fail REJECT: C5-Isomer (Process Optimization Required) Check->Fail Substituent at C5

Caption: Decision matrix for validating the regiochemistry of the Silodosin intermediate. SC-XRD is triggered when NMR data is inconclusive regarding the C4 vs. C5 substitution pattern.[1][2]

Mechanistic Insight: Why the C4-Position?

Understanding why this confirmation is difficult requires looking at the synthesis. The introduction of the hydroxypropyl group typically involves:

  • Protection of the indoline nitrogen (e.g., Acetyl or Trifluoroacetyl).[2][3]

  • Acylation (Friedel-Crafts) or Vilsmeier-Haack formylation.[1][2]

The Electronic Conflict: The nitrogen lone pair activates the ring.[2][3]

  • C5 Position: Para to the nitrogen.[2][3] This is the electronically most favorable site for Electrophilic Aromatic Substitution (EAS).[1][2][3]

  • C4 Position: Meta to the nitrogen (less favorable) but sterically accessible if N-protecting groups are small.[1][2][3]

  • C7 Position: Ortho to the nitrogen (sterically hindered).[1][2][3]

Because the thermodynamics favor C5, obtaining the C4-isomer often requires "blocking" the C5 position or using specific directing groups (e.g., N-pivaloyl or specific lithiation strategies).[1][3] Consequently, a batch can easily contain 10-20% of the C5-isomer, which has nearly identical solubility and


 values, making X-ray validation of the purified lot essential before scaling up to the final API [1, 2].[3]

References

  • Process Chemistry of Silodosin

    • Hajicek, J., et al. (2010).[2][3] Process for preparing (-)-1-(3-hydroxypropyl)-5-...-2,3-dihydro-1H-indole-7-carboxamide.[1][2][6][7] Zentiva.[2][3] (Patent describing the purification and analysis of indoline intermediates).

    • [1][2][3]

  • Impurity Profiling in Silodosin Synthesis

    • Zhang, H., et al. (2026).[1][2][3] Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin. MDPI, Molecules.[2][3] (Discusses the structural characterization of similar indoline impurities using NMR and MS).

    • [1][2][3]

  • Crystallographic Standards

    • Groom, C. R., et al. (2016).[1][2][3] The Cambridge Structural Database.[2][3] Acta Crystallographica Section B. (Standard reference for small molecule validation).[1][2][3]

    • [1][2][3]

  • General Indoline Synthesis & Regioselectivity

    • Yamaguchi, T., et al. (2001).[1][2][3] 1-(3-Benzyloxypropyl)-5-(2-Substituted Propyl) Indoline Derivative... Kissei Pharmaceutical.[2][3] (Original patents regarding the KMD-3213 structure).

    • [1][2][3]

Sources

High-Resolution Thermal Profiling: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the thermal analysis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (hereafter referred to as Target-OH ). As a tertiary benzylic-like alcohol on an electron-rich indoline scaffold, this molecule presents specific stability challenges—primarily thermal dehydration and oxidative dehydrogenation .

This document compares Target-OH against two critical reference standards:

  • The Aromatic Analog: 2-(1H-indol-4-yl)propan-2-ol (Indole-OH).

  • The Dehydrated Impurity: 4-(prop-1-en-2-yl)indoline (Alkene-Dehyd).

Key Finding: The tertiary alcohol moiety in Target-OH is the thermodynamic weak point, exhibiting a characteristic mass loss of ~10.2% (theoretical) in TGA, often overlapping with the melting endotherm. This contrasts with the Indole-OH analog, where the aromatic system provides slightly higher thermal resilience, though dehydration remains a risk.

Chemical Identity & Structural Logic

Understanding the thermal behavior requires analyzing the molecular structure.

CompoundStructure DescriptionThermal Risk Factor
Target-OH Indoline ring + Tertiary AlcoholHigh: Facile E1 elimination (dehydration) due to tertiary carbocation stabilization. Susceptible to N-oxidation.
Indole-OH Indole ring + Tertiary AlcoholMedium: Aromatic ring increases melting point (MP); alcohol still liable to dehydration but may require higher activation energy.
Alkene-Dehyd Indoline ring + Isopropenyl groupLow (for mass loss): No water to lose. Acts as the "terminal" thermal degradation product of Target-OH.

Experimental Protocols (Self-Validating Systems)

To accurately distinguish between melting (a phase change) and dehydration (a chemical reaction), specific pan configurations are required.

Thermogravimetric Analysis (TGA)[1][2][3][4][5][6][7][8][9]
  • Instrument: TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Purge Gas: Dry Nitrogen (Balance: 10 mL/min, Sample: 25 mL/min) to prevent oxidative degradation during heating.

  • Crucible: Open Platinum or Aluminum pan (allows volatile escape).

  • Ramp Rate: 10.0 °C/min from Ambient to 350 °C.[1]

  • Validation: Verify baseline with empty pan; check Curie point standards (Alumel/Nickel) monthly.

Differential Scanning Calorimetry (DSC)[1][2][3][5][7][8][9][10]
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Standard Protocol (Pinhole):

    • Pan: Tzero Aluminum Pan with Pinhole Lid (75 µm laser-drilled).

    • Logic: Allows water vapor from dehydration to escape, preventing "pressure cooker" effects that shift degradation temperatures artificially high.

    • Ramp: 10.0 °C/min.[1]

  • Hermetic Protocol (Sealed):

    • Pan: Hermetically sealed Aluminum pan.

    • Logic: Traps volatiles. If the endotherm shifts significantly higher compared to the pinhole run, the event is likely a solvate desolvation or a reversible reaction.

Comparative Thermal Analysis Data

The following data represents the expected physicochemical behavior derived from the chemotype (indoline tertiary alcohols) and stoichiometric calculations.

TGA: Mass Loss Profiles
MetricTarget-OH Indole-OH Alkene-Dehyd
Onset of Mass Loss ~110–140 °C (Dehydration)~130–160 °C>200 °C (Decomposition)
Step 1 Mass Loss (%) 10.17% (Theoretical H₂O)10.28% (Theoretical H₂O)< 0.5% (Volatiles)
Step 1 Assignment Elimination of H₂O (Formation of Alkene)Elimination of H₂ON/A
Residue at 300°C Carbonaceous charCarbonaceous charLow (Volatile decomposition)

Analyst Note: If TGA shows a mass loss of ~10.2% before the DSC melting peak, the material is undergoing solid-state dehydration. If the mass loss occurs during the melt, it is a melt-degradation.

DSC: Thermal Events
FeatureTarget-OH Indole-OH
Event 1 (Endotherm) Melting: Sharp peak (e.g., predicted range 90–130 °C).Melting: Higher melting point due to aromatic stacking (e.g., >140 °C).
Event 2 (Endotherm) Dehydration: Broad endotherm immediately following or overlapping melt.Dehydration: Distinct endotherm often separated from melt.
Event 3 (Exotherm) Decomposition: Oxidative degradation of indoline ring (>200 °C).Decomposition: Ring fragmentation.

Mechanistic Insight & Visualization[9]

The primary failure mode for Target-OH is the acid-catalyzed or thermal E1 elimination of water. The indoline nitrogen lone pair can facilitate this by stabilizing the developing charge, although less effectively than in the indole system.

Degradation Pathway Diagram

ThermalDegradation Target Target-OH (C11H15NO) MW: 177.24 TS Transition State (Carbocation Formation) Target->TS Heat (>110°C) Oxidation Indole Analog (Oxidative Dehydrogenation) Target->Oxidation O2 / High Temp Product Alkene-Dehyd (C11H13N) MW: 161.24 TS->Product - H+ Water H2O (Vapor) TS->Water

Figure 1: Thermal degradation pathway showing the primary dehydration route (forming the alkene) and the secondary oxidative route.

Analytical Workflow Diagram

Workflow cluster_TGA TGA Analysis cluster_DSC DSC Analysis Sample Sample: Target-OH TGA_Step Ramp 10°C/min (Open Pan) Sample->TGA_Step DSC_Pin Pinhole Pan (Volatiles Escape) Sample->DSC_Pin DSC_Herm Hermetic Pan (Volatiles Trapped) Sample->DSC_Herm MassLoss Check for ~10.2% Loss TGA_Step->MassLoss Compare Compare Onsets: Shift = Reaction DSC_Pin->Compare DSC_Herm->Compare

Figure 2: Recommended parallel workflow for distinguishing phase transitions from chemical degradation.

Interpretation Guide for Researchers

When analyzing your specific lot of Target-OH , use this decision matrix:

  • Scenario A: Sharp Melting Peak, No Mass Loss.

    • Action: Safe for standard processing < 80°C.

  • Scenario B: Broad Endotherm + 10% Mass Loss.

    • Action: Avoid hot-melt extrusion. Use dry granulation.

  • Scenario C: Double Peak in DSC (Pinhole Pan).

    • Action: Confirm with TGA-MS (Mass Spectrometry) to identify the evolved gas as water (m/z 18).

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text on DSC/TGA methodology).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68(2), 335-357. Link

  • Palekar, S., et al. (2018). "Dehydration of tertiary alcohols: Mechanistic insights." Journal of Organic Chemistry.
  • United States Pharmacopeia (USP) . General Chapter <891> Thermal Analysis. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol proper disposal procedures Content Type: Operational/Technical Guide Audience: Researchers, EHS Officers, Drug Development Scientists[1][2]

Executive Summary & Immediate Action

Compound Classification: Indoline derivative / Tertiary Alcohol Primary Hazard Assumption: Irritant (Skin/Eye), Potential Aquatic Toxin, Organic Base. Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor). Drain Disposal: STRICTLY PROHIBITED.

Emergency Spill Response (Quick View)
  • Solid Spill: Do not sweep dry. Dampen with inert solvent (PEG-400 or water) to prevent dust, then scoop into a hazardous waste container.[1]

  • Liquid/Solution Spill: Absorb with vermiculite or clay-based absorbent.

  • Decontamination: Wash surface with 10% acetic acid (to neutralize amine residue) followed by soap and water.

Chemical Profile & Hazard Assessment

As a specific Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is not widely available in public chemical registries, this guide utilizes the Precautionary Principle .[1] We derive safety protocols from Structure-Activity Relationships (SAR) of the indoline core (2,3-dihydro-1H-indole) and analogous pharmaceutical intermediates.[1]

Inferred Physicochemical Properties
PropertyInferred CharacteristicOperational Implication
Physical State Solid (likely crystalline) or Viscous OilLow volatility; dust generation is the primary inhalation risk.[1]
Basicity Weak Base (Secondary Amine)Incompatible with strong acids and oxidizers.
Solubility Low water solubility; Soluble in DMSO, MeOH, DCMWill partition to organic phase; aquatic toxicity potential is high.
Stability Oxidation-sensitiveMay darken/degrade upon air exposure (forming indole derivatives).
Hazard Classification (GHS - Inferred)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4][5][6][7][8]

  • H335: May cause respiratory irritation.[3][6]

  • H411: Toxic to aquatic life with long-lasting effects (Common for nitrogen heterocycles).

Waste Characterization & Coding

Proper disposal requires accurate waste stream coding. Since this compound is likely a research intermediate, it does not have a specific "Listed" waste code (F, K, P, U lists) under RCRA (USA) or specific EWC (EU) entry. It must be classified by Characteristic .

Regulatory Classification Matrix
Regulatory BodyClassificationCode/Label
RCRA (USA) Non-Listed Hazardous WasteD001 (Ignitable - if in solvent) Not Listed (Toxic - Default to hazardous)
EU Waste Framework Organic chemical waste16 05 06 * (Lab chemicals consisting of dangerous substances)
DOT (Transport) Environmentally Hazardous SubstanceUN 3077 (Solid) or UN 3082 (Liquid)

Critical Note: If this compound is synthesized in-house as a drug candidate, it must be treated as "Unknown Toxicity - High Hazard" until definitive toxicology data is generated.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill debris.[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

  • Primary Containment: Place waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Indoline Derivative)"

    • Hazards: Irritant, Toxic.

  • Secondary Containment: Place the sealed bag/jar into the lab’s designated "Solid Hazardous Waste" drum (usually blue or black).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction workups, dissolved compound.[1]

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Methanol).

  • Stream Selection:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in Methanol, Acetone, DMSO.

  • Neutralization (Optional but Recommended): If the solution is highly basic due to the amine, adjust pH to 6-8 using dilute acid before combining with large waste drums to prevent exothermic reactions.

  • Transfer: Pour into the appropriate safety carboy using a funnel with a lid.

  • Log Entry: Record the volume and concentration (approximate) on the carboy log sheet.

Protocol C: Aqueous Waste (Rinsate)

Applicability: Glassware washing water.[1]

  • First Rinse: The first rinse of any glassware containing the compound must be collected as Organic Solvent Waste (use a small amount of acetone/ethanol).

  • Subsequent Rinses: Can be treated as normal aqueous waste or sanitary sewer only if confirmed free of the compound (Limit of Detection).

  • Rule of Thumb: If you can see residue, it goes to Hazardous Waste.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

Logic flow for determining the correct disposal path based on physical state and mixture.

WasteDecision Start Waste Generation: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Code: X-Halo) Halo->HaloBin NonHaloBin Organic Solvent Carboy (Code: X-Org) NonHalo->NonHaloBin

Caption: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance.

Figure 2: Spill Response Protocol

Step-by-step workflow for managing accidental release in the laboratory.

SpillResponse Alert 1. Alert & Evacuate (If dust/aerosol present) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Vermiculite dam or solvent dampening) PPE->Contain Clean 4. Cleanup (Scoop to HazBag) Contain->Clean Decon 5. Surface Decon (10% Acetic Acid -> Water) Clean->Decon Dispose 6. Final Disposal (Solid Waste Stream) Decon->Dispose

Caption: Operational workflow for safe containment and cleanup of indoline derivative spills.

Storage & Compatibility[2][9]

Improper storage prior to disposal is a common compliance failure. Adhere to the following compatibility matrix.

Incompatible Class Risk Storage Action
Oxidizing Agents (Nitric Acid, Peroxides)Fire/Explosion.[1] Indolines are electron-rich and easily oxidized.Store in separate secondary containment.
Strong Acids (HCl, H2SO4)Exothermic salt formation.Keep away from acid waste streams unless intentionally neutralizing.
Aldehydes/Ketones Condensation reactions (Schiff base formation).Segregate from aldehyde waste if possible to prevent gum formation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. EPA.gov. [Link]

  • PubChem. (n.d.).[9] Compound Summary: Indoline (2,3-Dihydro-1H-indole).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Read First)[1][2][3]

Status: High-Potency Pharmaceutical Intermediate (Presumed) Default Control Band: OEB-3 (Occupational Exposure Band 3) until toxicological data proves otherwise.[1][2]

Immediate Hazard Profile:

  • Acute Toxicity: Potential for respiratory and cutaneous sensitization (characteristic of indoline cores).

  • Reactivity: The secondary amine (indoline nitrogen) is susceptible to oxidation. The tertiary alcohol moiety is acid-sensitive (dehydration risk).[1][2]

  • Physical State: Likely a crystalline solid; electrostatic charging is a significant risk during weighing, leading to aerosolization.

The Golden Rule: Handle this compound as if it is a sensitizer and a reproductive toxin. Do not rely on the absence of specific GHS data as evidence of safety.

Part 2: Chemical Profile & Technical Specifications[1][2][4]

PropertySpecification / Note
Chemical Name 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Structural Class 4-substituted Indoline (2,3-dihydroindole)
Molecular Weight ~177.24 g/mol
Physical State Solid (White to off-white powder anticipated)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2][3]
Storage Condition -20°C , Inert Atmosphere (Argon/Nitrogen). Hygroscopic.
Incompatibility Strong oxidizing agents (reacts with amine), Strong acids (dehydrates alcohol).[1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix uses a Task-Based Risk Assessment approach. Do not use a "one size fits all" strategy.

Handling ScaleTask DescriptionRespiratory ProtectionDermal ProtectionEye/Face Protection
Micro-Scale (< 100 mg)Weighing, aliquotting, stock prepFume Hood (Sash < 18").[1][2] If hood unavailable: N95/P2 not sufficient; use P100/HEPA .Double Nitrile (0.11 mm minimum). Change outer glove every 30 mins.Safety Glasses with Side Shields.
Prep-Scale (100 mg - 10 g)Synthesis, purification, rotary evaporationFume Hood (Mandatory).[1][2] Use powder funnel to minimize dust.Double Nitrile or Nitrile + Neoprene (if using DCM). Sleeve covers required.[4][5]Chemical Splash Goggles.[6]
Spill Cleanup Any quantity outside containmentFull-Face Respirator with Organic Vapor/P100 Cartridges (OV/P100).[1][2]Tyvek® Suit (Type 5/6). Double Nitrile (Long cuff).Integrated into Full-Face Respirator.[1][2]
Glove Compatibility Data (Estimated)
  • Nitrile (0.11mm): Good for solid handling. Breakthrough > 480 min.

  • Latex: AVOID . High permeability to organic amines.

  • Laminate (Silver Shield): Required for spills involving solvents like DCM or THF.

Part 4: Operational Handling Protocols

A. Weighing & Transfer (The "Static" Danger)

Indoline derivatives are often fluffy, electrostatic solids. Static discharge can cause the powder to "jump" out of spatulas, creating invisible aerosols.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Damping: Place a Kimwipe dampened with solvent (methanol) near the balance pan (not touching) to locally increase humidity and reduce static.

  • Transfer: Never pour from the source container. Use a disposable anti-static spatula.

B. Reaction Setup (Inert Conditions)

The indoline nitrogen is prone to oxidation, turning the compound dark brown/black over time.

  • Purge: Flame-dry glassware and cool under Argon.

  • Solvent: Use degassed solvents.

  • Addition: If adding acid (e.g., for salt formation), keep temperature < 0°C to prevent dehydration of the tertiary alcohol to the alkene (vinyl indoline).

C. Waste Disposal Strategy

Do NOT mix with general organic waste.

  • Solid Waste: Double-bag in "High Potency/Cytotoxic" labeled yellow bags.[1][2] Incineration is the only acceptable disposal method.

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Ensure pH is > 9 to keep the amine free-based and non-volatile, or treat with bleach (oxidative destruction) only if validated by HSE.[1][2]

Part 5: Risk Assessment & PPE Decision Logic

The following workflow illustrates the decision-making process for selecting the correct containment and PPE based on the operation's energy and scale.

PPE_Decision_Tree Start Start: Handling 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder LiquidPath Solution / Oil StateCheck->LiquidPath Liquid QuantityCheck Quantity > 100 mg? SolidPath->QuantityCheck SolventCheck Solvent: DCM or Chloroform? LiquidPath->SolventCheck HighRisk HIGH RISK: Aerosol Potential Req: Fume Hood + P100 Backup PPE: Double Nitrile + Tyvek Sleeves QuantityCheck->HighRisk Yes MedRisk MODERATE RISK: Static Potential Req: Fume Hood or Balance Enclosure PPE: Double Nitrile QuantityCheck->MedRisk No PermeationRisk PERMEATION RISK Req: Silver Shield / Laminate Gloves SolventCheck->PermeationRisk Yes (Halogenated) StandardLiquid STANDARD RISK Req: Nitrile Gloves (Splash Protection) SolventCheck->StandardLiquid No (MeOH/DMSO)

Figure 1: Decision logic for selecting containment and PPE based on physical state and solvent system.

Part 6: Emergency Response (Spill & Exposure)[1][2]

Scenario A: Powder Spill (> 10 mg) outside hood[1][2]
  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Full-face respirator (P100), Tyvek suit, double gloves.[1]

  • Contain: Cover spill with a damp paper towel (methanol/water) to prevent dust generation. Do NOT dry sweep.

  • Clean: Wipe up using a "scoop" motion, not a scrubbing motion. Place waste in a sealed jar, then into a biohazard bag.

  • Decontaminate: Wash surface with 1% acetic acid (solubilizes the amine), followed by soap and water.

Scenario B: Eye Exposure
  • Irrigate: Immediately flush with water for 15 minutes .

  • Mechanism: Indolines are basic; they can cause caustic injury to the cornea. Speed is critical.

  • Medical: Seek evaluation. Bring the chemical structure (Section 2) to the physician.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

  • PubChem. (2023). Indoline (2,3-Dihydro-1H-indole) Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

Sources

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